2-Benzyloxycyclobutanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxycyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGUVFWKDCSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206751-75-9 | |
| Record name | 2-(benzyloxy)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Utility and Spectroscopic Characterization of 2-Benzyloxycyclobutanone: A Technical Guide for Advanced Chemical Research
Abstract
2-Benzyloxycyclobutanone is a versatile carbocyclic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its unique structural framework, combining a strained four-membered ring with a sterically demanding benzyloxy substituent, offers a gateway to a diverse array of more complex molecular architectures, including cyclobutane-containing bioactive molecules and γ-butyrolactone derivatives. This guide provides an in-depth examination of the principal synthesis methodologies for this compound, detailed protocols for its characterization, and an exploration of its reactivity and applications, particularly in the context of pharmaceutical and materials science research.
Introduction: The Significance of the Cyclobutane Motif
Cyclobutane rings are prevalent structural motifs in numerous natural products and pharmacologically active compounds.[1] The inherent ring strain of approximately 26 kcal/mol dictates their unique chemical reactivity, making them powerful building blocks for ring-expansion, ring-opening, and functionalization reactions.[2] The introduction of an α-alkoxy substituent, such as the benzyloxy group, modulates the electronic properties of the carbonyl group and introduces a key stereocenter, rendering this compound a chiral precursor for asymmetric synthesis.[3][4] This guide will focus on the practical aspects of preparing and utilizing this key synthetic intermediate.
Synthesis Methodologies
The construction of the this compound scaffold can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements.
[2+2] Cycloaddition of Benzyloxyketene with Ethylene
The most direct and convergent route to the cyclobutanone core is the [2+2] cycloaddition of a ketene with an alkene.[5] For the synthesis of this compound, this involves the reaction of benzyloxyketene, typically generated in situ, with ethylene.
Mechanism Rationale: Benzyloxyketene is highly reactive and prone to polymerization. Therefore, it is generated in situ from benzyloxyacetyl chloride by dehydrochlorination with a non-nucleophilic base, such as triethylamine.[6] The ketene then undergoes a concerted [π²s + π²a] cycloaddition with ethylene. The reaction is typically performed under pressure to ensure a sufficient concentration of gaseous ethylene in the reaction medium.
Experimental Protocol: Synthesis via [2+2] Cycloaddition
-
Step 1: Reagent Preparation: A solution of benzyloxyacetyl chloride (1.0 equiv.) in a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) is prepared in a high-pressure reactor equipped with a magnetic stir bar.
-
Step 2: Reaction Setup: The reactor is sealed, cooled to a low temperature (e.g., -78 °C), and evacuated and backfilled with nitrogen several times.
-
Step 3: Ethylene Addition: Ethylene gas is introduced into the reactor to the desired pressure (e.g., 2-4 atm).
-
Step 4: Ketene Generation: A solution of triethylamine (1.1 equiv.) in the same anhydrous solvent is added dropwise to the stirred reaction mixture over several hours, maintaining the low temperature. The slow addition is critical to keep the instantaneous concentration of the ketene low, minimizing side reactions.
-
Step 5: Reaction Progression: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
Step 6: Work-up: The reaction is cooled, and the excess pressure is carefully vented. The resulting slurry, containing triethylammonium chloride, is filtered. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Step 7: Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Benzylation of 2-Hydroxycyclobutanone Precursors
An alternative strategy involves the functionalization of a pre-formed cyclobutane ring. Specifically, the enantiomers of this compound have been prepared from chiral 2-hydroxycyclobutanone acetals.[3] This method is particularly valuable for accessing enantiomerically pure material.
Causality: This pathway relies on the enzymatic resolution of racemic 2-hydroxycyclobutanone acetals, followed by protection of the hydroxyl group as a benzyl ether and subsequent deacetalation to reveal the ketone.[3] An acid-promoted direct reaction between 2-hydroxycyclobutanone and benzyl alcohol is also a viable method.[7]
Purification and Characterization
Purification of this compound is typically achieved by flash column chromatography using a gradient of ethyl acetate in hexanes. The compound is a liquid at room temperature.[8] Thorough characterization is essential to confirm its identity and purity.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on established values for similar cyclobutanone and benzyl ether structures. The definitive data can be found in specialized literature such as the 2004 Tetrahedron: Asymmetry paper on its enantioselective synthesis.[3]
| Technique | Data Type | Expected Characteristics |
| ¹H NMR | Chemical Shift (δ) | ~7.35-7.25 ppm (m, 5H, Ar-H); ~4.60 ppm (s, 2H, -OCH₂Ph); ~4.10 ppm (m, 1H, -CH-O); ~2.80-2.00 ppm (m, 4H, cyclobutane CH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~208 ppm (C=O); ~138 ppm (Ar C-ipso); ~128-127 ppm (Ar CH); ~78 ppm (-CH-O); ~71 ppm (-OCH₂Ph); ~45 ppm (CH₂ adjacent to C=O); ~20 ppm (other CH₂) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050 (Ar C-H stretch); ~2950 (Aliphatic C-H stretch); ~1785 (C=O stretch, characteristic for strained cyclobutanone) ; ~1100 (C-O stretch) |
| Mass Spectrometry | m/z | 176.08 (M⁺); 91 (Tropylium ion, [C₇H₇]⁺, characteristic for benzyl group) |
Note: Predicted values are based on general chemical shift and absorption frequency tables. Actual experimental values may vary slightly.
Key Reactions and Synthetic Applications
This compound is a versatile building block, primarily due to the reactivity of its strained ketone functionality.
Baeyer-Villiger Oxidation
One of the most powerful transformations of cyclobutanones is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a γ-lactone.[3] This reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group.
Mechanism & Regioselectivity: The reaction is initiated by the attack of a peroxyacid (e.g., m-CPBA) on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migratory insertion of one of the α-carbons. In the case of this compound, the more substituted and electron-rich secondary carbon migrates preferentially, leading to the formation of 3-benzyloxy-dihydrofuran-2(3H)-one. The migration occurs with retention of stereochemistry at the migrating center.
Below is a diagram illustrating the Baeyer-Villiger oxidation pathway.
Caption: Baeyer-Villiger oxidation of this compound.
Nucleophilic Addition and Ring-Opening
The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary cyclobutanol derivatives. These products can then undergo acid- or base-catalyzed ring-opening reactions, driven by the release of ring strain, providing access to linear, functionalized aliphatic compounds.
Conclusion
This compound stands as a highly valuable and versatile intermediate for organic synthesis. Its preparation, primarily through [2+2] cycloaddition or functionalization of hydroxycyclobutanone precursors, provides access to a chiral, strained cyclic system. The subsequent transformations, most notably the Baeyer-Villiger oxidation to form γ-lactones, underscore its importance in the construction of complex molecular targets relevant to drug discovery and materials science. The detailed understanding of its synthesis, characterization, and reactivity presented in this guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this powerful building block.
References
- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic study of the [2 + 2] cycloaddition of ethylene with ketene derivatives via MEDT | Dokumentuak - Universitat de València [producciocientifica.uv.es]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Benzyloxy)cyclobutan-1-one | 206751-75-9 | GIA75175 [biosynth.com]
The Strategic Value of the Cyclobutane Scaffold in Drug Discovery
An In-depth Technical Guide to 2-Benzyloxycyclobutanone: Synthesis, Properties, and Synthetic Utility
Executive Summary: The cyclobutane motif, a strained four-membered carbocycle, is an increasingly important scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties.[1] Despite its potential, the synthesis of densely functionalized cyclobutanes remains a challenge. This guide focuses on this compound, a versatile yet under-documented synthetic intermediate. While a specific CAS number (206751-75-9) exists, the compound is not widely available commercially, necessitating its preparation in the laboratory.[2] This document provides a comprehensive overview of its properties, detailed protocols for its racemic and enantioselective synthesis from readily available precursors, and an exploration of its synthetic applications, including its use in asymmetric Strecker synthesis and its predicted reactivity in the Baeyer-Villiger oxidation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the creation of novel chemical entities.
The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensional complexity to improve target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The cyclobutane ring, with its inherent ring strain of approximately 26 kcal/mol and rigid, puckered conformation, offers a distinct advantage over more common, flexible aliphatic rings or planar aromatic systems.[1][3] This rigidity can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.
Despite these benefits, the cyclobutane unit is underrepresented in marketed drugs, a fact often attributed to a perceived lack of accessible and versatile synthetic methods.[1][4] The development of robust pathways to functionalized cyclobutane building blocks is therefore of critical importance. This compound emerges as a key player in this context. It features:
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A ketone handle for a wide array of transformations (e.g., nucleophilic additions, reductions, oxidations).
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A benzyl ether protecting group at the C2 position, which is stable to many reaction conditions but can be readily removed via hydrogenolysis.
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A chiral center at C2, allowing for the synthesis of enantiomerically pure compounds, a critical requirement in modern drug development.
This guide will illuminate the pathways to access and utilize this high-value intermediate.
Identification and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of sound scientific work. This compound is a constitutional isomer of the more commonly documented 3-benzyloxycyclobutanone, and it is crucial to distinguish between them.
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Target Compound: this compound
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CAS Number: 206751-75-9[2]
-
-
Isomer: 3-Benzyloxycyclobutanone
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CAS Number: 30830-27-4[5][]
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The properties of this compound are primarily documented within the context of its synthesis and use in multi-step sequences. A summary of its known and calculated properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 206751-75-9 | [2] |
| Molecular Formula | C₁₁H₁₂O₂ | [7] |
| Molecular Weight | 176.21 g/mol | [7] |
| Physical State | Liquid/Oil (inferred from synthetic procedures) | [7] |
| Chirality | Contains one stereocenter at the C2 position; exists as (R) and (S) enantiomers. | [7] |
| Solubility | Soluble in common organic solvents such as CH₂Cl₂, ether, and ethyl acetate. | [7] |
Synthesis of this compound
The primary route to this compound involves the benzylation of 2-hydroxycyclobutanone, which itself can be synthesized via methods such as the Norrish-Yang photocyclization.[7]
Racemic Synthesis via Acid-Catalyzed Benzylation
A straightforward method for preparing racemic this compound involves the direct reaction of 2-hydroxycyclobutanone with a benzyl alcohol under acidic conditions.
Experimental Protocol: Acid-Promoted Benzylation [8]
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Reaction Setup: To a solution of 2-hydroxycyclobutanone (1.0 equiv.) in a suitable solvent (e.g., dichloromethane), add the desired benzyl alcohol (1.2 equiv.).
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Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 equiv.). The acid protonates the hydroxyl group of the cyclobutanone, converting it into a good leaving group (water).
-
Reaction Execution: Stir the mixture at room temperature until analysis (e.g., by TLC or GC-MS) indicates complete consumption of the starting material.
-
Workup: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Caption: Workflow for the racemic synthesis of this compound.
Enantioselective Synthesis
Access to enantiomerically pure forms is paramount for drug development. An effective strategy involves the enzymatic transesterification of a 2-hydroxycyclobutanone acetal, followed by protection and deacetalation.[7] This multi-step process provides access to both (R)-(+)- and (S)-(−)-2-benzyloxycyclobutanone.
Key Synthetic Applications and Reactivity
The synthetic utility of this compound is best demonstrated by its role as a precursor to complex, biologically relevant molecules.
Diastereoselective Strecker Synthesis
One of the most powerful applications is in the asymmetric Strecker synthesis to produce a cyclobutane-based α-amino acid derivative.[7] This transformation introduces a nitrogen atom and a nitrile group, which can be further hydrolyzed to a carboxylic acid, yielding a highly functionalized, non-canonical amino acid.
Experimental Protocol: Asymmetric Strecker Synthesis [7]
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Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve enantiomerically pure this compound (1.0 equiv.) in an anhydrous solvent like THF.
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Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 equiv.).
-
Amine Addition: Add a chiral amine, such as (R)-phenylglycinol (1.1 equiv.), which serves as the source of the amino group and induces diastereoselectivity.
-
Reaction: Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete.
-
Workup and Isolation: After an appropriate aqueous workup, the resulting diastereomeric amino nitriles can be separated by chromatography. The major trans-amino nitrile can then be carried forward.
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Hydrolysis: The separated nitrile can undergo hydrolysis (e.g., basic followed by acidic) and the benzyl group removed by hydrogenolysis to yield the final (1R,2R)-1-amino-2-hydroxycyclobutanecarboxylic acid.
Caption: Transformation of this compound to an amino acid.
Predicted Reactivity: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a cornerstone reaction in organic synthesis that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid.[9][10] This reaction is highly predictable based on the migratory aptitude of the groups attached to the carbonyl.
Migratory Aptitude Order: Tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[10]
For this compound, the carbonyl carbon (C1) is flanked by C2 (a secondary carbon bearing a benzyloxy group) and C4 (a secondary carbon). Due to the electron-withdrawing nature of the adjacent oxygen, the migratory aptitude of the C2 carbon is expected to be enhanced. Therefore, the C1-C2 bond is predicted to migrate, inserting an oxygen atom between these two carbons to form a γ-lactone.
Caption: Predicted Baeyer-Villiger oxidation of this compound.
This transformation would convert this compound into a substituted γ-butyrolactone, another scaffold of significant interest in medicinal chemistry and natural product synthesis.[11]
Conclusion
This compound stands out as a potent, albeit non-commercial, building block for advanced organic synthesis. Its preparation, both in racemic and enantiopure forms, is achievable through established protocols. The strategic placement of the ketone and protected hydroxyl group enables a diverse range of subsequent transformations, most notably the diastereoselective synthesis of complex cyclobutane-containing amino acids. Its predictable reactivity in fundamental reactions like the Baeyer-Villiger oxidation further expands its utility. For drug discovery teams aiming to explore novel three-dimensional chemical space, mastering the synthesis and application of this compound offers a direct and powerful route to innovative molecular architectures.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 206751-75-9|2-(Benzyloxy)cyclobutanone|BLD Pharm [bldpharm.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Benzyloxy)cyclobutanone | 30830-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 2-Benzyloxycyclobutanone
This guide provides an in-depth analysis of the expected spectroscopic data for 2-benzyloxycyclobutanone, a versatile synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the identification and characterization of this compound. While direct, comprehensive experimental spectra for this compound are not widely available in the public domain, this guide constructs a robust, predictive framework based on the analysis of its constituent functional groups and data from analogous structures.
Introduction
This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various carbocyclic and heterocyclic compounds. Its structure combines a strained four-membered ring ketone with a flexible benzyloxy side chain, leading to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, assessing purity, and understanding its reactivity in subsequent chemical transformations. This guide explains the causality behind the expected spectroscopic features, offering a self-validating system for its characterization.
Molecular Structure
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Figure 1: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon skeleton and the electronic environment of its protons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton on the cyclobutanone ring, and the methylene protons of the cyclobutanone ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | Protons on the benzene ring typically resonate in this region due to the deshielding effect of the aromatic ring current. |
| Benzylic (OCH₂) | ~4.5 | Singlet or AB quartet | These protons are adjacent to an oxygen atom and the aromatic ring, causing a significant downfield shift. Depending on the rotational freedom and chirality, they could appear as a singlet or a pair of doublets (AB quartet). |
| Methine (CH-O) | ~4.0-4.3 | Multiplet | This proton is alpha to both the carbonyl group and the oxygen atom, leading to a downfield shift. It will be coupled to the adjacent methylene protons on the cyclobutanone ring. |
| Cyclobutanone (CH₂) | 2.0-3.0 | Multiplets | The methylene protons on the cyclobutanone ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the adjacent methine proton. The protons alpha to the carbonyl group are expected to be shifted further downfield.[1] |
Causality in Proton Chemical Shifts: The electron-withdrawing nature of the carbonyl group and the oxygen atom in the benzyloxy group significantly deshields the adjacent protons, causing them to resonate at higher chemical shifts (downfield). The aromatic ring's magnetic anisotropy also influences the chemical shifts of nearby protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl (C=O) | >200 | The carbonyl carbon of a ketone is highly deshielded and typically resonates at a very low field. |
| Aromatic (C₆H₅) | 127-138 | Aromatic carbons typically appear in this range. The ipso-carbon (attached to the CH₂O group) will be at the lower end of this range. |
| Benzylic (OCH₂) | ~70 | This carbon is attached to an oxygen atom, which causes a significant downfield shift. |
| Methine (CH-O) | ~75-80 | This carbon is deshielded by both the adjacent carbonyl group and the oxygen atom. |
| Cyclobutanone (CH₂) | 20-50 | The methylene carbons of the cyclobutanone ring will resonate in the aliphatic region. The carbon alpha to the carbonyl will be further downfield. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR:
-
Use a spectral width of approximately 240 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2][3] The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the C-O ether linkage, and the aromatic ring.
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Justification |
| C=O (Ketone) | ~1785 | Strong | The carbonyl stretch in a cyclobutanone is typically at a higher frequency than in acyclic ketones due to ring strain.[4] |
| C-O (Ether) | ~1100 | Strong | The C-O stretching vibration of the ether linkage is a characteristic strong absorption. |
| C-H (sp² Aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the aromatic ring. |
| C-H (sp³) | 2850-3000 | Medium | Stretching vibrations of C-H bonds in the cyclobutane ring and the benzylic methylene group. |
| C=C (Aromatic) | ~1600, ~1500 | Medium to Weak | Benzene rings show characteristic absorptions in this region due to C=C bond stretching. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a solution cell. A background spectrum of the solvent should be collected and subtracted.
-
ATR (Attenuated Total Reflectance): A drop of the liquid sample can be placed directly on the ATR crystal.
-
-
Instrument Parameters:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Set the resolution to 4 cm⁻¹.
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Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
For this compound (C₁₁H₁₂O₂), the molecular weight is approximately 176.21 g/mol .[5] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176.
Plausible Fragmentation Pathways:
Figure 2: Predicted Fragmentation of this compound.
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m/z = 91: A very common and often base peak for compounds containing a benzyl group, corresponding to the stable tropylium ion ([C₇H₇]⁺). This is formed by cleavage of the C-O bond.
-
m/z = 107: This fragment corresponds to the benzyloxy cation ([C₆H₅CH₂O]⁺) resulting from the cleavage of the bond between the oxygen and the cyclobutanone ring.
-
m/z = 69: This fragment likely arises from the cyclobutanone ring after the loss of the benzyloxy group.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
GC-MS: For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample is injected into the GC, separated from impurities, and then introduced into the mass spectrometer.
-
Direct Infusion: A solution of the sample can be directly infused into the mass spectrometer's ion source.
-
-
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are more likely to produce a prominent molecular ion peak, which is useful for confirming the molecular weight.
-
-
Mass Analyzer:
Conclusion
The spectroscopic characterization of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework for the expected spectroscopic signatures based on established chemical principles and data from related structures. The provided experimental protocols offer a robust methodology for obtaining high-quality data. By understanding the causal relationships between the molecular structure and the spectroscopic outputs, researchers can confidently identify and characterize this important synthetic intermediate.
References
- 1. chegg.com [chegg.com]
- 2. proprep.com [proprep.com]
- 3. compoundchem.com [compoundchem.com]
- 4. Cyclobutanone [webbook.nist.gov]
- 5. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. TMT-Based Multiplexed (Chemo)Proteomics on the Orbitrap Astral Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and stereochemistry of 2-Benzyloxycyclobutanone
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Benzyloxycyclobutanone
Abstract
This technical guide provides a comprehensive examination of this compound, a versatile chiral building block in modern organic synthesis. We delve into the foundational principles of its molecular structure and stereochemistry, focusing on the critical C2 stereocenter that gives rise to its enantiomeric forms. This document details authoritative synthetic routes for both racemic and enantiomerically pure this compound, with an emphasis on explaining the causality behind the chosen methodologies. Key characterization techniques and the compound's reactivity are discussed, highlighting its utility in the stereocontrolled synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important synthetic intermediate.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in a multitude of natural products and bioactive molecules.[1][2] Its unique conformational properties and the potential for strain-release-driven reactions make it a powerful tool for constructing molecular complexity.[2] Cyclobutanones, in particular, serve as key starting materials for a wide array of synthetic transformations, enabling access to pharmaceuticals and other high-value compounds.[1]
Within this class of molecules, this compound stands out as a particularly valuable chiral building block. The presence of a stereocenter adjacent to the ketone functionality, combined with a versatile benzyloxy protecting group, allows for its application in sophisticated, stereoselective synthetic sequences. Its utility has been demonstrated in the synthesis of complex chiral molecules, such as non-proteinogenic amino acids, underscoring its importance for medicinal chemistry and drug development.[3] This guide will provide an in-depth analysis of its structure, stereochemistry, synthesis, and chemical behavior.
Molecular Structure and Foundational Stereochemistry
Chemical Structure
This compound is a substituted cyclic ketone. Its structure consists of:
-
A four-membered carbon ring (the cyclobutanone core).
-
A carbonyl group (C=O) at the C1 position.
-
A benzyloxy group (-OCH₂Ph) attached to the C2 position.
The benzyloxy group is an ether linkage where the oxygen is bonded to the cyclobutane ring and a benzyl group (a phenyl ring attached to a methylene group). This group is widely used in organic synthesis as a protecting group for alcohols because it is stable to a wide range of reaction conditions but can be readily cleaved by hydrogenolysis.
Chirality and Enantiomerism
The core stereochemical feature of this compound is the presence of a single stereogenic center at the C2 position. This carbon atom is bonded to four different substituents:
-
The carbonyl carbon (C1).
-
A methylene carbon of the ring (C3).
-
A hydrogen atom.
-
The oxygen atom of the benzyloxy group.
Due to this chiral center, the molecule is not superimposable on its mirror image, meaning it exists as a pair of enantiomers.[4] These enantiomers are designated as (R)-2-benzyloxycyclobutanone and (S)-2-benzyloxycyclobutanone according to the Cahn-Ingold-Prelog priority rules. The absolute configuration dictates how the molecule interacts with other chiral entities, which is of paramount importance in pharmacology where biological targets are inherently chiral.[5]
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uou.ac.in [uou.ac.in]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Topic: Racemic vs. Enantiomerically Pure 2-Benzyloxycyclobutanone: A Strategic Guide to Synthesis and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide moves beyond simple procedural outlines to provide a deep, mechanistic understanding of why the choice between racemic and enantiomerically pure 2-benzyloxycyclobutanone is a critical decision point in synthetic strategy and drug development. We will explore the causality behind experimental choices, from initial synthesis to the strategic application of each chiral form.
The Strategic Importance of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane ring is far more than a simple four-carbon cycloalkane; it is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain (approximately 26 kcal/mol) and unique puckered conformation offer a three-dimensional geometry that can improve pharmacological properties.[1][2] The inclusion of a cyclobutane moiety can conformationally restrict a molecule, enhance binding affinity to target enzymes, improve metabolic stability, and serve as a non-planar bioisostere for aromatic groups.[1][3]
This compound, in particular, serves as a versatile building block. The ketone functionality is a handle for numerous transformations, while the benzyloxy group provides a stable, bulky protecting group that can influence the stereochemical outcome of reactions at the adjacent carbonyl. The true synthetic power, however, is unlocked when this molecule is resolved into its constituent enantiomers, (R)- and (S)-2-benzyloxycyclobutanone. The use of an enantiomerically pure starting material is often the most efficient route to complex, stereochemically defined drug candidates.[4][5]
Synthesis of Racemic this compound
The most direct route to racemic this compound involves the protection of a readily available precursor, 2-hydroxycyclobutanone. The acid-catalyzed reaction with a benzyl alcohol derivative provides the target compound in good to high yields.[6]
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a solution of 2-hydroxycyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add benzyl alcohol (1.2 eq).
-
Catalyst Addition: Introduce a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, Amberlyst-15) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. A Dean-Stark apparatus may be used if toluene is the solvent to remove the water byproduct and drive the equilibrium.
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield racemic this compound.
Accessing Enantiomeric Purity: Resolution and Asymmetric Synthesis
While the racemic mixture is a useful starting point, the synthesis of single-enantiomer drugs requires enantiopure building blocks. Two primary strategies are employed: the separation of the racemate (resolution) or the direct synthesis of a single enantiomer (asymmetric synthesis).
Chiral Resolution: Separating the Enantiomers
Chiral resolution involves separating a racemic mixture into its individual enantiomers.[7] While this approach "discards" 50% of the material (unless the undesired enantiomer can be racemized and recycled), it is often a pragmatic and effective method.
A. Enzymatic Kinetic Resolution: One of the most elegant methods for resolution is enzymatic kinetic resolution. This technique exploits the stereoselectivity of enzymes, which will preferentially react with one enantiomer over the other. An effective strategy for this compound involves the enzymatic transesterification of a racemic precursor, such as a 2-hydroxycyclobutanone acetal.[6] The enzyme (e.g., a lipase) will acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. Subsequent chemical steps can then convert these separated precursors into (R)- and (S)-2-benzyloxycyclobutanone.
B. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic compound (or a derivative) with a chiral resolving agent to form a pair of diastereomers.[7][] These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. For a ketone like this compound, this would typically involve derivatization to an alcohol or amine, reaction with a chiral acid or base (e.g., tartaric acid, brucine), separation, and then regeneration of the ketone.[7]
Enantioselective Synthesis
The ideal, though often more challenging, approach is enantioselective synthesis, which creates the desired enantiomer directly. Modern catalysis offers powerful solutions for constructing chiral cyclobutane rings.[9][10] While a specific method for this compound is not extensively documented, strategies like organocatalyzed [2+2] cycloadditions or transition-metal-catalyzed C-H functionalization of prochiral cyclobutanes represent the state-of-the-art for accessing similar chiral frameworks.[4][9][11] For example, a sequential enantioselective reduction of a prochiral cyclobutanedione followed by functionalization could be a viable pathway.[10]
Comparative Data: Racemic vs. Enantiopure Forms
The fundamental physical properties of enantiomers are identical, with the notable exception of their interaction with plane-polarized light.
| Property | Racemic this compound | (R)-2-Benzyloxycyclobutanone | (S)-2-Benzyloxycyclobutanone |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |
| Appearance | Typically a colorless to pale yellow oil | Typically a colorless to pale yellow oil | Typically a colorless to pale yellow oil |
| Boiling Point | Identical | Identical | Identical |
| Optical Rotation [α]D | 0° | Specific positive value (+) | Equal and opposite negative value (-) |
| NMR Spectra (¹H, ¹³C) | Identical | Identical | Identical |
| IR Spectrum | Identical | Identical | Identical |
| Chiral HPLC/GC | Single peak on achiral column; two peaks on chiral column | Single peak on both chiral and achiral columns | Single peak on both chiral and achiral columns |
Differential Applications in Asymmetric Synthesis
The true divergence between the racemic mixture and the pure enantiomers becomes apparent in their chemical reactivity within a chiral environment or when used to construct new stereocenters. Using an enantiopure starting material provides absolute control over the stereochemistry of the product.
A prime example is the use of enantiopure this compound in an asymmetric Strecker synthesis to produce chiral non-proteinogenic amino acids, which are valuable in drug design.[6]
Experimental Protocol: Asymmetric Strecker Synthesis
This protocol is adapted from the principles described in the literature for this transformation.[6]
-
Reaction Setup: In a flask, dissolve enantiomerically pure (e.g., R)-2-benzyloxycyclobutanone (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine, 1.1 eq) in a suitable solvent like methanol.
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the formation of the aminonitrile is complete (monitored by TLC or LC-MS). The stereochemistry of the starting ketone and amine directs the formation of a major diastereomer of the resulting aminonitrile.
-
Work-up and Separation: Quench the reaction carefully. After an appropriate aqueous work-up, the diastereomeric aminonitriles can be separated by column chromatography.
-
Hydrolysis and Deprotection: The major, separated trans-amino nitrile is then subjected to basic hydrolysis (to convert the nitrile to a carboxylic acid) followed by hydrogenolysis (to remove the benzyl and benzyloxy groups), yielding the final, optically active amino-hydroxycyclobutanecarboxylic acid.
Conclusion: A Critical Choice for Drug Development
The decision to use racemic versus enantiomerically pure this compound is a pivotal one. While the racemic material is more accessible and suitable for initial explorations, progression in a drug development pipeline necessitates stereochemical precision. The use of enantiopure (R)- or (S)-2-benzyloxycyclobutanone is not merely a purification step but a strategic imperative. It provides absolute control over the three-dimensional architecture of the final molecule, which is inextricably linked to its biological activity, efficacy, and safety profile. Understanding the methods to access these pure enantiomers and how they dictate the stereochemical outcome of subsequent reactions is fundamental to leveraging this powerful building block in the synthesis of next-generation therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
Stability and Storage of 2-Benzyloxycyclobutanone: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxycyclobutanone, a key intermediate in the synthesis of various biologically active molecules and complex organic structures.[1] This document delves into the inherent chemical liabilities of the molecule, exploring potential degradation pathways stemming from its unique bifunctional nature, comprising a strained cyclobutanone ring and a benzyl ether moiety. By understanding these potential degradation routes, researchers can implement appropriate handling and storage protocols to ensure the integrity and purity of this critical reagent. This guide further outlines detailed experimental protocols for forced degradation studies, enabling researchers to proactively assess the stability of this compound under various stress conditions.
Introduction: The Synthetic Utility and Inherent Instabilities of this compound
This compound serves as a versatile building block in organic synthesis, primarily due to the synthetic amenability of its strained four-membered ring and the presence of a readily cleavable benzyl protecting group. Its applications include the synthesis of cyclobutane-containing nucleoside analogues with potential antiviral activity and other complex carbocyclic frameworks.[1] However, the very features that make this molecule synthetically attractive also contribute to its potential instability. The ring strain of the cyclobutanone moiety makes it susceptible to ring-opening reactions, while the benzyl ether linkage can be cleaved under various conditions. A thorough understanding of these liabilities is paramount for researchers to ensure the reliability and reproducibility of their synthetic endeavors.
This guide will first explore the theoretical degradation pathways of this compound, supported by established reactivity principles of its constituent functional groups. Subsequently, it will provide clear, actionable recommendations for its storage and handling. Finally, detailed, step-by-step experimental protocols are presented to empower researchers to conduct their own stability assessments.
Unraveling Potential Degradation Pathways
The stability of this compound is intrinsically linked to the chemical behavior of its two primary functional components: the cyclobutanone ring and the benzyloxy group. Degradation can be initiated by a variety of factors, including acidic or basic conditions, exposure to oxidizing or reducing agents, heat, and light.
Vulnerabilities of the Cyclobutanone Moiety
The four-membered ring of cyclobutanone is significantly strained, making it prone to reactions that relieve this strain.
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the carbonyl oxygen can be protonated, activating the ring towards nucleophilic attack and subsequent ring opening. This can lead to the formation of various acyclic products, depending on the reaction conditions and the nucleophiles present.
-
Base-Catalyzed Reactions: Basic conditions can promote the formation of an enolate, which can participate in aldol-type condensation reactions, leading to dimerization or polymerization.[2][3][4] Stronger bases may also induce ring-opening through a retro-Dieckmann-type reaction.
-
Thermal and Photochemical Decomposition: At elevated temperatures (around 350 °C), cyclobutanone is known to decompose into ethylene and ketene.[5] Photochemical excitation can also lead to decarbonylation to form cyclopropane or ring-opening to generate various reactive intermediates.[6][7]
Instability of the Benzyl Ether Linkage
Benzyl ethers are widely used as protecting groups due to their general stability; however, they are susceptible to cleavage under specific conditions.
-
Hydrogenolysis: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂/Pd-C), which reductively cleaves the C-O bond to yield toluene and the corresponding alcohol.[8][9][10]
-
Oxidative Cleavage: Strong oxidizing agents can cleave the benzyl ether, often yielding a benzoic acid derivative and the alcohol.
-
Acidic Cleavage: While generally stable to mild acids, strong acids can promote the cleavage of benzyl ethers.
The interplay of these two functional groups in this compound suggests several potential degradation pathways, as illustrated in the diagram below.
Figure 1. Potential degradation pathways for this compound under various stress conditions.
Recommended Storage and Handling Conditions
To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on available safety data sheets and an understanding of its chemical properties.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C. | Reduces the rate of potential thermal decomposition and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the benzyl ether moiety and potential reactions with atmospheric moisture. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Minimizes the risk of photochemical decomposition of the cyclobutanone ring. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Avoids potential hydrolysis of the ether or reactions involving the ketone. |
| Purity | Use high-purity material and avoid introducing contaminants. | Impurities can act as catalysts for degradation reactions. |
Handling Workflow:
The following diagram outlines a recommended workflow for handling this compound in a laboratory setting to minimize degradation.
Figure 2. Recommended workflow for handling this compound to maintain its integrity.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.[10][11][12] The following protocols provide a framework for conducting such studies.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify this compound from its potential degradation products.[13][14] The method should be validated to ensure its specificity, linearity, accuracy, and precision.
Forced Degradation Protocols
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the respective stress agent.
-
Incubate the samples for a defined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots if necessary and dilute to a suitable concentration for analysis.
-
Analyze the samples using the validated stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M or 1 M hydrochloric acid.
-
Incubate at a controlled temperature (e.g., 60°C).[15]
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M or 1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60°C).[15]
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% or 30% hydrogen peroxide.
-
Incubate at room temperature, protected from light.[15]
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.[15]
-
-
Photolytic Degradation:
Data Analysis and Interpretation
The percentage of remaining this compound and the formation of any degradation products should be monitored over time for each stress condition. This data will help to:
-
Identify the conditions under which the compound is unstable.
-
Elucidate the degradation pathways.
-
Characterize the degradation products using techniques such as LC-MS, GC-MS, and NMR.[3][18][19][20]
Conclusion
This compound is a valuable synthetic intermediate, but its stability is a critical consideration for its effective use. The inherent strain of the cyclobutanone ring and the reactivity of the benzyl ether moiety create potential degradation pathways under various conditions. By adhering to the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of forced degradation studies provides a robust framework for understanding the specific stability profile of this compound, ensuring the integrity of starting materials and the successful outcome of synthetic projects. This in-depth guide serves as a vital resource for researchers, scientists, and drug development professionals, enabling them to handle and utilize this compound with confidence and scientific rigor.
References
- 1. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 2. kinampark.com [kinampark.com]
- 3. Chemical compound - Mass Spectrometry, Molecules, Elements | Britannica [britannica.com]
- 4. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. fauske.com [fauske.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Determination of Oxidation Stability – a User Guideline | Anton Paar [anton-paar.com]
- 8. testinglab.com [testinglab.com]
- 9. researchgate.net [researchgate.net]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. longdom.org [longdom.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. sisu.ut.ee [sisu.ut.ee]
- 15. benchchem.com [benchchem.com]
- 16. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 18. Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. english.gyig.cas.cn [english.gyig.cas.cn]
The Discovery and Synthetic History of 2-Benzyloxycyclobutanone: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-benzyloxycyclobutanone, a valuable synthetic intermediate in organic chemistry. Tracing its origins from the foundational work on ketene chemistry by Hermann Staudinger, this document elucidates the evolution of synthetic methodologies for accessing this versatile four-membered ring structure. Detailed experimental protocols for its preparation via the classic [2+2] cycloaddition of a ketene with benzyl vinyl ether are presented, along with an in-depth discussion of the mechanistic rationale behind the chosen conditions. Furthermore, this guide explores the utility of this compound as a key building block in the total synthesis of complex natural products and other biologically active molecules. Spectroscopic characterization data and a curated list of references are included to provide a complete resource for researchers, scientists, and drug development professionals.
Introduction: The Allure of the Cyclobutane Ring
The cyclobutane motif, a four-membered carbocycle, has long captivated the interest of organic chemists. Its inherent ring strain imparts unique reactivity, making it a powerful synthon for the construction of more complex molecular architectures. Substituted cyclobutanones, in particular, serve as versatile intermediates, amenable to a wide array of chemical transformations including ring-opening, ring-expansion, and functional group interconversions. Among these, 2-alkoxycyclobutanones stand out as particularly useful building blocks, with the alkoxy group providing a handle for further functionalization and influencing the stereochemical outcome of subsequent reactions. This guide focuses specifically on this compound, a stable and readily accessible derivative that has found significant application in synthetic organic chemistry.
Historical Perspective: From Ketene Chemistry to a Versatile Building Block
The story of this compound is intrinsically linked to the pioneering work of German chemist Hermann Staudinger. In 1907, Staudinger reported the [2+2] cycloaddition of an imine with a ketene to form a β-lactam, a reaction now famously known as the Staudinger synthesis.[1][2] This discovery laid the groundwork for understanding the reactivity of ketenes, highly reactive species containing a carbon-carbon double bond cumulenic with a carbonyl group. Staudinger's extensive investigations into ketene chemistry opened the door for their use in the synthesis of four-membered rings through cycloaddition reactions with alkenes.[2]
While a definitive first synthesis of this compound is not prominently documented as a landmark discovery in itself, its conceptual origins can be traced to these early explorations of ketene cycloadditions. The reaction of a ketene with an electron-rich alkene, such as a vinyl ether, provides a direct and efficient route to 2-alkoxy-substituted cyclobutanones. The use of benzyl vinyl ether in this context affords the title compound, with the benzyl group serving as a robust protecting group that can be readily removed under various conditions. Over the decades, the thermal and, more recently, Lewis acid-promoted [2+2] cycloaddition of ketenes with alkenes has become a reliable and widely employed method for the synthesis of cyclobutanones, including this compound.
Synthetic Methodologies: A Practical Approach
The most common and practical method for the laboratory-scale synthesis of this compound is the [2+2] cycloaddition of a ketene, or a ketene equivalent, with benzyl vinyl ether. A well-established procedure involves the in-situ generation of dichloroketene from dichloroacetyl chloride, which then undergoes cycloaddition with benzyl vinyl ether, followed by a reductive dechlorination step.
The [2+2] Cycloaddition of Dichloroketene with Benzyl Vinyl Ether
This two-step, one-pot procedure is a reliable method for the preparation of this compound. The reaction proceeds through the initial formation of a dichlorinated cyclobutanone intermediate, which is then reduced to the desired product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Dichloroacetyl chloride
-
Triethylamine (freshly distilled)
-
Benzyl vinyl ether (stabilizer-free)
-
Anhydrous diethyl ether
-
Zinc dust (activated)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet, is added anhydrous diethyl ether (100 mL) and benzyl vinyl ether (1.0 eq). The solution is cooled to 0 °C in an ice bath.
-
A solution of dichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether (20 mL) and a solution of triethylamine (1.3 eq) in anhydrous diethyl ether (20 mL) are prepared and charged into two separate dropping funnels.
-
The solutions of dichloroacetyl chloride and triethylamine are added simultaneously and dropwise to the stirred solution of benzyl vinyl ether over a period of 1 hour, maintaining the internal temperature at 0-5 °C. The formation of triethylamine hydrochloride as a white precipitate will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is then cooled back to 0 °C, and glacial acetic acid (50 mL) is added slowly, followed by the portion-wise addition of activated zinc dust (3.0 eq).
-
The resulting suspension is stirred vigorously at room temperature for 3 hours. The progress of the dechlorination can be monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove excess zinc and inorganic salts. The filter cake is washed with diethyl ether.
-
The combined filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.
Mechanistic Insights and Experimental Rationale
-
In-situ Generation of Dichloroketene: Dichloroacetyl chloride is a stable and commercially available precursor to the highly reactive dichloroketene. The use of a non-nucleophilic base, such as triethylamine, facilitates the elimination of HCl to generate the ketene in the reaction mixture, which is immediately trapped by the benzyl vinyl ether.
-
The [2+2] Cycloaddition: The cycloaddition is believed to proceed via a concerted [π²s + π²a] mechanism, where the alkene (benzyl vinyl ether) approaches the ketene in a supra-antarafacial manner. The electron-rich vinyl ether acts as the nucleophile, attacking the electrophilic central carbon of the ketene.
-
Reductive Dechlorination: The use of zinc dust in acetic acid is a classic and effective method for the reduction of α-haloketones. The reaction proceeds through an oxidative addition of zinc to the carbon-chlorine bonds, followed by protonolysis of the resulting organozinc intermediates.
Spectroscopic Characterization
The structure of this compound can be unambiguously confirmed by a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the benzylic protons (a singlet around 4.5 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), the methine proton at C2 (a multiplet), and the methylene protons of the cyclobutanone ring (complex multiplets). |
| ¹³C NMR | A signal for the carbonyl carbon (around 208 ppm), signals for the aromatic carbons, the benzylic carbon (around 70 ppm), the methine carbon at C2, and the methylene carbons of the cyclobutanone ring. |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretch, typically around 1780-1800 cm⁻¹, characteristic of a strained four-membered ring ketone. Bands for C-O and C-H stretches will also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₂). Fragmentation patterns may include the loss of the benzyl group or other characteristic fragments. |
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of a variety of more complex molecules, including natural products and their analogues. The strained four-membered ring can be selectively opened or expanded to generate five- and six-membered rings, and the benzyloxy group can be deprotected to reveal a hydroxyl group for further functionalization.
Synthesis of Carbocyclic Nucleoside Analogues
The isomeric 3-benzyloxycyclobutanone has been utilized as a key intermediate in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which have been investigated as inhibitors of HIV-1 reverse transcriptase.[3] This highlights the potential of benzyloxycyclobutanone scaffolds in medicinal chemistry.
Precursor to Substituted Cyclopentenones
Substituted cyclobutanones can undergo ring expansion to form cyclopentanones. For instance, the isomeric 4-benzyloxy-2-benzyloxymethylcyclopent-2-en-1-one has been used in the synthesis of the natural product pentenomycin.[4] This demonstrates the utility of benzyloxy-substituted cyclic ketones in the construction of biologically active cyclopentanoids.
While specific total syntheses employing this compound as a starting material are not extensively documented in readily available literature, its structural features make it an attractive precursor for the synthesis of various natural products containing cyclobutane or derived ring systems. Its potential as a chiral building block, following enantioselective synthesis or resolution, further expands its utility in asymmetric synthesis.
Conclusion
This compound, a molecule with historical roots in the foundational studies of ketene chemistry, has emerged as a versatile and valuable tool in modern organic synthesis. Its efficient preparation via the [2+2] cycloaddition of a ketene with benzyl vinyl ether, coupled with the unique reactivity of the cyclobutanone ring, provides chemists with a powerful platform for the construction of complex molecular architectures. As the demand for novel bioactive compounds continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery and natural product synthesis.
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Commemorating Hermann Staudinger - ChemistryViews [chemistryviews.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Literature review of 2-Benzyloxycyclobutanone synthesis
An In-Depth Technical Guide to the Synthesis of 2-Benzyloxycyclobutanone
Introduction: The Versatility of the Strained Ring
Substituted cyclobutane rings are valuable four-carbon building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures.[1][2] The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it a versatile intermediate, susceptible to selective ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse array of acyclic and larger cyclic systems.[3][4] Among these, this compound stands out as a particularly useful synthon. The benzyloxy group serves as a robust protecting group for the C2-hydroxyl functionality, which can be unmasked in later synthetic stages. The ketone at C1 provides a reactive handle for a multitude of transformations, including nucleophilic additions, enolate chemistry, and Baeyer-Villiger oxidations.[1] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, aimed at researchers and professionals in drug development and chemical synthesis.
Core Synthetic Strategies
The construction of the this compound scaffold can be broadly categorized into three main approaches: concerted cycloadditions to form the four-membered ring, stepwise ring formation via expansion of a three-membered precursor, and functional group manipulation of a pre-existing cyclobutanone core.
Caption: Overview of major synthetic routes to this compound.
[2+2] Cycloaddition: A Convergent Approach
The [2+2] cycloaddition is arguably the most powerful and widely employed method for constructing cyclobutane rings.[5] This strategy involves the reaction of two two-carbon components, typically an alkene and a ketene or ketene equivalent, to directly form the four-membered ring.[2][6]
Mechanism and Causality
The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial process. The ketene, with its sp-hybridized central carbon, can approach the alkene in a way that allows for a symmetry-allowed [π2s + π2a] cycloaddition. The regiochemistry is highly predictable: the more nucleophilic carbon of the alkene adds to the electrophilic central carbon of the ketene.[3]
A common and effective strategy for synthesizing 2-alkoxycyclobutanones is the reaction of an electron-rich alkene (an enol ether) with a ketene or a ketene precursor. For this compound, this involves the cycloaddition of benzyl vinyl ether with a suitable ketenophile. A particularly effective method utilizes trichloroacetyl chloride in the presence of a zinc-copper couple to generate dichloroketene in situ, which then reacts with benzyl vinyl ether. The resulting dichlorocyclobutanone is subsequently dehalogenated.
Caption: Workflow for the [2+2] cycloaddition/dechlorination synthesis route.
Experimental Protocol: [2+2] Cycloaddition Route
This protocol is adapted from a patented industrial method, demonstrating a robust and scalable approach.[7]
Step 1: Synthesis of Benzyl Vinyl Ether
-
To a stirred solution of 2-bromoethyl benzyl ether and potassium tert-butoxide in a suitable solvent, react for 8 hours at room temperature.
-
Quench the reaction with water and extract the product with petroleum ether.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl vinyl ether.
Step 2: [2+2] Cycloaddition to form 2-Benzyloxy-2,2-dichlorocyclobutanone
-
Under a nitrogen atmosphere, dissolve benzyl vinyl ether in an organic solvent.
-
Add a zinc-copper couple as a catalyst.
-
Slowly add trichloroacetyl chloride (1 to 3 molar equivalents relative to the vinyl ether) to the mixture.
-
Allow the reaction to proceed at room temperature for 1-3 hours. The product, 2-benzyloxy-2,2-dichlorocyclobutanone, is formed in this step.
Step 3: Reductive Dechlorination
-
Dissolve the crude 2-benzyloxy-2,2-dichlorocyclobutanone from the previous step in a mixture of acetic acid and water (typically a 1:1 volume ratio).
-
Slowly add zinc powder (2 to 3.5 molar equivalents) to the solution while stirring at room temperature.
-
Continue stirring for 1-3 hours until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Extract the filtrate with diethyl ether, wash the combined organic layers with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by distillation to afford 3-(benzyloxy)-1-cyclobutanone (note: the patent refers to the 3-substituted isomer, which is equivalent to the 2-substituted isomer by ring numbering).[7] The final product is obtained with a purity of 95-98% and an overall yield of over 50%.[7]
Ring Expansion of Cyclopropane Derivatives
Ring expansion reactions provide an alternative, powerful method for constructing cyclobutanone frameworks.[1][8] These methods typically involve the generation of a reactive intermediate from a cyclopropane precursor that rearranges to the more stable, albeit still strained, four-membered ring.
Mechanism and Causality
A common strategy involves the rearrangement of cyclopropylcarbinyl systems. For instance, the acid-catalyzed rearrangement of cyclopropylcarbinol can yield cyclobutanol, which can then be oxidized to cyclobutanone.[9] Another elegant approach is the one-carbon ring expansion of cyclopropanone surrogates using sulfur ylides or diazomethane derivatives.[1] Rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones has also emerged as a modern method to access cyclobutenes, which can be further functionalized.[10]
While less directly documented for this compound itself, the synthesis of substituted cyclobutanones via ring expansion is a well-established principle.[8] The synthesis would involve a cyclopropane bearing a benzyloxy or a precursor group, which directs the rearrangement. For example, a semipinacol-type rearrangement of a suitably substituted 1-vinylcyclopropanol could furnish a 2-substituted cyclobutanone.[8]
Photochemical Synthesis
Photochemical reactions, particularly the Paternò-Büchi reaction, offer a unique entry into four-membered ring systems.[11][12][13] This reaction is a [2+2] photocycloaddition between a carbonyl compound in an excited state and an alkene in its ground state to form an oxetane.[11][14]
Mechanism and Causality
-
Photoexcitation: A carbonyl compound absorbs UV light, promoting it to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1).[15]
-
Cycloaddition: The excited carbonyl compound reacts with an alkene to form a 1,4-diradical intermediate.
-
Ring Closure: The diradical collapses to form the four-membered oxetane ring.
For the synthesis of this compound, a potential route involves the Paternò-Büchi reaction followed by rearrangement of the resulting oxetane. Alternatively, direct photochemical [2+2] cycloadditions between two alkene components can form the cyclobutane ring, which is then further functionalized.[16][17] For instance, irradiation of aromatic γ,δ-epoxy ketones can lead to a cascade reaction that forms benzocyclobutanones.[18]
Functional Group Interconversion
A straightforward and often practical approach is the modification of a readily available cyclobutanone precursor. The synthesis of enantiomerically pure (R)- and (S)-2-benzyloxycyclobutanones has been achieved starting from racemic 2-hydroxycyclobutanone acetals.[19]
Workflow and Causality
This strategy relies on the principles of protection, resolution, and functionalization.
-
Enzymatic Resolution: Racemic 2-hydroxycyclobutanone acetal undergoes enzymatic transesterification to produce enantiomerically enriched (R)-(+)- and (S)-(-)-2-acetoxycyclobutanone acetals with high enantiomeric excess (97–99% ee).[19]
-
Protection: The remaining enantiomer of the hydroxy acetal is protected. For the target molecule, this would involve a Williamson ether synthesis, reacting the free hydroxyl group with benzyl bromide in the presence of a base (e.g., NaH) to form the benzyl ether.
-
Deprotection/Deacetalization: The acetal protecting the ketone is removed under acidic conditions to reveal the carbonyl group, yielding the final enantiomerically pure this compound.[19]
Caption: Workflow for enantioselective synthesis via functional group interconversion.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Yields | Stereocontrol |
| [2+2] Cycloaddition | Convergent, high yields, predictable regiochemistry.[7] | May require unstable intermediates (ketenes) or harsh reagents (Zn-Cu). | 50-85%[7] | Can be made highly stereoselective with chiral auxiliaries or catalysts.[2][3] |
| Ring Expansion | Access to complex substitution patterns, uses readily available cyclopropanes.[1][8] | Can suffer from regioselectivity issues in rearrangement; specific precursors may be required. | Variable | Dependent on the stereochemistry of the cyclopropane precursor.[1] |
| Photochemical Methods | Access to unique structures, mild conditions.[17][18] | Often leads to mixtures of products, can be difficult to scale up, requires specialized equipment. | Lower | Can be influenced by reaction medium and substrate structure. |
| Functional Group Interconversion | Excellent for enantioselective synthesis, starts from known precursors.[19] | A multi-step, linear synthesis can lower overall yield. | Good per step | High enantiomeric excess achievable through enzymatic resolution.[19] |
Conclusion and Future Outlook
The synthesis of this compound is well-established, with several robust methods available to the synthetic chemist. The [2+2] cycloaddition of benzyl vinyl ether with an in situ generated ketene followed by dechlorination stands out as a highly effective and scalable method for producing racemic material.[7] For applications requiring high enantiopurity, the functional group interconversion route, leveraging enzymatic resolution of a 2-hydroxycyclobutanone precursor, is the strategy of choice.[19]
Future research in this area will likely focus on developing more efficient and atom-economical catalytic methods. The development of catalytic, enantioselective [2+2] cycloadditions and C-H functionalization of the cyclobutane ring are promising avenues for innovation.[20][21] As the demand for enantiomerically pure and complex small molecules continues to grow in the pharmaceutical and materials science industries, the versatile this compound scaffold will undoubtedly remain a key synthetic intermediate.
References
- 1. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 8. Cyclobutanone synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes [organic-chemistry.org]
- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Paterno-Buechi Reaction [organic-chemistry.org]
- 14. Paterno-Buchi Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. portal.fis.tum.de [portal.fis.tum.de]
- 21. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Benzyloxycyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyloxycyclobutanone is a substituted cyclic ketone of significant interest in modern organic synthesis. Its unique structural framework, combining a strained four-membered ring with a bulky benzyloxy substituent, imparts distinct physical and chemical properties that make it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the known physical properties of this compound, offering essential data and handling protocols for professionals in research and development. The document synthesizes available data on its physicochemical characteristics, spectroscopic signatures, and safety profiles to serve as a foundational resource for its application in synthetic chemistry and medicinal drug discovery.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the cornerstone of any scientific investigation. This compound is a specific constitutional isomer that must be distinguished from its more commonly documented counterpart, 3-Benzyloxycyclobutanone.
-
IUPAC Name: 2-(Benzyloxy)cyclobutan-1-one
-
CAS Number: 206751-75-9[1]
-
Molecular Formula: C₁₁H₁₂O₂[1]
-
Molecular Weight: 176.21 g/mol [1]
-
Synonyms: 2-(Phenylmethoxy)cyclobutanone
The molecule's structure features a cyclobutanone core, which is known for its ring strain. The benzyloxy group (-OCH₂Ph) is positioned on the carbon atom alpha to the carbonyl group. This specific arrangement influences the compound's reactivity and stereochemical outcomes in subsequent reactions.
Caption: 2D structure of this compound (CAS: 206751-75-9).
Physicochemical Properties
The physical properties of a compound are critical for designing experiments, including reaction setup, purification, and storage. The data available for this compound is summarized below. It is important to note that while data for the 3-benzyloxy isomer is more abundant, the following table is specific to the 2-substituted isomer.
| Property | Value | Source |
| CAS Number | 206751-75-9 | BLD Pharm[1] |
| Molecular Formula | C₁₁H₁₂O₂ | BLD Pharm[1] |
| Molecular Weight | 176.21 | BLD Pharm[1] |
| Physical State | Liquid (presumed) | Inferred from related compounds |
| Storage Temperature | 2-8°C, Sealed in dry | BLD Pharm[1] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not available in the provided search results, its expected spectroscopic features can be predicted based on its functional groups and structural motifs.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for its key functional groups:
-
C=O Stretch: The carbonyl group in a cyclobutanone ring typically absorbs at a higher wavenumber (around 1780 cm⁻¹) compared to less strained ketones (e.g., cyclohexanone, ~1715 cm⁻¹) due to increased ring strain. This peak is a key diagnostic feature.
-
C-O-C Stretch: A strong absorbance is expected in the 1250-1000 cm⁻¹ region, corresponding to the ether linkage.
-
Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1450 cm⁻¹ would indicate the benzene ring of the benzyloxy group.
-
Sp² C-H Stretch: Aromatic C-H stretches are anticipated just above 3000 cm⁻¹.
-
Sp³ C-H Stretch: Aliphatic C-H stretches from the cyclobutane and methylene groups are expected just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would provide detailed information about the electronic environment of the protons.
-
Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzylic Protons (-OCH₂Ph): A singlet or a pair of doublets (if diastereotopic) around 4.5 ppm.
-
Cyclobutane Protons: The protons on the four-membered ring would appear as complex multiplets in the aliphatic region (approx. 2.0-4.0 ppm). The proton at the C2 position, being adjacent to both the carbonyl and the benzyloxy group, would likely be the most downfield of the ring protons.
The following diagram illustrates a typical workflow for the characterization of a synthetic chemical like this compound.
Caption: Logical workflow for the characterization of this compound.
Applications in Research & Development
While specific research applications for this compound are not detailed in the provided results, its structural class is of high value. Cyclobutanone derivatives are versatile building blocks in organic synthesis. The benzyloxy group serves as a common protecting group for alcohols, which can be readily removed under various conditions.
It is noteworthy that the related isomer, 3-Benzyloxycyclobutanone, is used as a reactant for synthesizing cyclobutyl derivatives that act as inhibitors of HIV-1 reverse transcriptase[][3]. This suggests that this compound likely holds similar potential as a key intermediate for accessing novel carbocyclic nucleoside analogues and other biologically active molecules where precise stereochemistry at the C2 position is required.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
GHS Signal Word: Warning[1]
-
Hazard Statements: Based on precautionary statements, hazards likely include skin irritation, eye irritation, and potential respiratory irritation.
-
Precautionary Statements:
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
The recommended storage temperature is between 2-8°C (refrigerated).[1]
-
Keep away from sources of ignition and direct sunlight.
Conclusion
This compound is a valuable synthetic intermediate characterized by its strained four-membered ring and alpha-benzyloxy substitution. While comprehensive physical data remains somewhat limited compared to its 3-substituted isomer, its core properties—a molecular weight of 176.21 g/mol , a requirement for refrigerated storage, and a defined set of handling precautions—provide a solid foundation for its use in research. Its predicted spectroscopic features, particularly the high-frequency carbonyl stretch in the IR spectrum, serve as key identifiers. For professionals in drug development and organic synthesis, this compound represents a promising building block for creating novel and complex molecular entities.
References
Section 1: Hazard Identification and Critical Safety Precautions
An In-Depth Technical Guide to the Safe Handling and Application of 2-Benzyloxycyclobutanone
This guide provides a comprehensive overview of this compound, a versatile ketone intermediate crucial for synthesizing complex molecular architectures in pharmaceutical and materials science research. As a strained, four-membered ring structure, it possesses unique reactivity that is highly valuable to the synthetic chemist. However, this reactivity also necessitates a thorough understanding of its properties to ensure safe and effective handling. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed protocols, safety information, and mechanistic insights grounded in established scientific principles.
While some safety data sheets (SDS) for 3-(Benzyloxy)cyclobutanone classify it as non-hazardous, related structures like 4-Benzyloxy-2-butanone are identified as skin and eye irritants.[1][2][3] A conservative and safety-first approach is therefore mandated. All personnel should treat this compound as a potential irritant and adhere to the following safety protocols.
1.1 GHS Hazard and Precautionary Statements
Based on analogous compounds, the following classifications should be considered:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements:
-
Prevention: P264 (Wash hands and any exposed skin thoroughly after handling), P280 (Wear protective gloves, protective clothing, eye protection, and face protection).[1][4]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[1][5]
-
1.2 Personal Protective Equipment (PPE) Workflow
Proper gowning is the first line of defense against chemical exposure. The causality is simple: creating an impervious barrier between the researcher and the chemical prevents accidental contact.
Caption: A standard workflow for donning Personal Protective Equipment before handling chemicals.
1.3 First Aid Measures
In the event of exposure, immediate and correct action is critical to minimize harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and safe to do so. Seek prompt medical attention.[1][4]
-
Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water.[1][4] If irritation develops or persists, consult a physician.
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]
Section 2: Laboratory Handling and Storage
Proper handling and storage protocols are self-validating systems; they are designed not only to protect the user but also to preserve the integrity and purity of the chemical.
2.1 Handling Procedures
-
Ventilation: All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1][2][4]
-
Avoiding Contact: Use appropriate PPE to avoid all direct contact with skin and eyes.[4][6]
-
Aerosol Prevention: Avoid procedures that could lead to the formation of aerosols or dusts.[4][6]
-
Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][5]
2.2 Storage Conditions
-
Container: Store in a tightly sealed container to prevent contamination and potential degradation.[2][3]
-
Temperature: For long-term stability, it is recommended to store the compound in a refrigerator (2-8°C) or freezer (-20°C).[2][7]
-
Atmosphere: For maximum stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect against potential oxidation or moisture-driven reactions.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[8][9][10] Keep the compound away from heat, sparks, and open flames.[8]
Section 3: Accidental Release and Disposal
A prepared response to an accidental release is a cornerstone of a safe laboratory environment.
3.1 Spill Response Protocol
Caption: A logical decision tree for responding to a chemical spill in the laboratory.
3.2 Waste Disposal Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Classification: All waste containing this compound should be treated as hazardous chemical waste.
-
Procedure: Dispose of the material through a licensed and approved chemical waste disposal company.[2][4] Do not dispose of it down the drain.[4]
-
Containers: Contaminated packaging should be triple-rinsed (if appropriate) and disposed of according to the same protocols as the chemical itself.[4]
Section 4: Physicochemical and Spectroscopic Data
Understanding the physical and spectral properties of a compound is fundamental for its identification, purification, and use in reactions.
| Property | Value | Source(s) |
| CAS Number | 30830-27-4 | [2][11][] |
| Molecular Formula | C₁₁H₁₂O₂ | [4][11][] |
| Molecular Weight | 176.21 g/mol | [4][11][] |
| Appearance | Colorless to Yellow Liquid | [7] |
| Boiling Point | ~285 °C at 760 mmHg | [7][11][13] |
| Density | ~1.11 g/cm³ | [7][11][13] |
| Flash Point | ~126 °C | [7][13] |
| Refractive Index | ~1.52 - 1.54 | [7][13] |
| LogP | ~1.32 - 1.93 | [][13] |
Expected Spectroscopic Signatures:
-
Infrared (IR): A characteristic and strong carbonyl (C=O) stretching absorption is expected around 1780 cm⁻¹, a higher frequency than typical acyclic ketones due to ring strain.[14] Additional peaks will be present for aromatic C-H, aliphatic C-H, and C-O ether stretches.
-
¹H NMR: Key signals include: aromatic protons of the benzyl group (~7.3 ppm, multiplet, 5H), the benzylic methylene protons (-OCH₂Ph) as a singlet around 4.5 ppm (2H), and complex multiplets for the methine (-CH-) and methylene (-CH₂-) protons of the cyclobutanone ring between 2.0-4.0 ppm.[15]
-
¹³C NMR: The carbonyl carbon signal will be significantly downfield (>200 ppm).[16] Other expected signals include aromatic carbons (127-138 ppm), the benzylic methylene carbon (~70 ppm), and aliphatic carbons of the four-membered ring.
Section 5: Synthesis and Reactivity Overview
This compound is a valuable synthetic intermediate precisely because of the reactivity conferred by its strained ring system. It is commonly prepared via a [2+2] cycloaddition reaction.
5.1 Representative Synthesis Protocol: [2+2] Cycloaddition
This method involves the cycloaddition of benzyl vinyl ether with dichloroketene (generated in situ), followed by a reductive dechlorination step.[17][18] The choice of a two-step, one-pot procedure is for efficiency, minimizing purification of unstable intermediates.
Caption: A flowchart illustrating the two-step synthesis of this compound.
Detailed Methodology:
-
Setup: Under an inert nitrogen atmosphere, charge a round-bottom flask with an organic solvent, benzyl vinyl ether, and a zinc-copper couple catalyst.[17]
-
Cycloaddition: Slowly add trichloroacetyl chloride to the reaction mixture at room temperature. The zinc-copper couple facilitates the formation of dichloroketene, which immediately undergoes a [2+2] cycloaddition with the benzyl vinyl ether. Allow the reaction to stir for 1-3 hours.[17]
-
Dechlorination: To the same flask containing the crude 2-benzyloxy-2,2-dichlorocyclobutanone, slowly add acetic acid and zinc powder.[17] This mixture facilitates the reduction of the C-Cl bonds.
-
Workup & Purification: After stirring for approximately one hour, filter the reaction mixture. The filtrate is then extracted with a suitable organic solvent (e.g., diethyl ether), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[17]
-
Final Product: The crude product is purified by distillation or column chromatography to yield pure this compound.[17]
5.2 General Reactivity The inherent ring strain of the cyclobutanone core makes it susceptible to a variety of transformations that are synthetically useful:
-
Ring-Opening Reactions: Under thermal, photochemical, or transition-metal-catalyzed conditions, the ring can open to form reactive vinylketene intermediates.[19][20]
-
Nucleophilic Addition: The carbonyl group is an electrophilic site for nucleophilic attack, similar to other ketones, leading to the formation of cyclobutanol derivatives.[19]
-
Enantioselective Functionalization: The prochiral center allows for various asymmetric transformations, making it a valuable precursor for chiral cyclobutane derivatives used in bioactive molecules.[20][21]
Section 6: Applications in Research and Drug Development
The utility of this compound extends directly to the synthesis of high-value compounds, particularly in the pharmaceutical industry. The cyclobutane motif is present in numerous bioactive molecules and approved drugs.
-
HIV Therapeutics: It has been explicitly used as a key reactant in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which have been investigated as inhibitors of the HIV-1 reverse transcriptase enzyme.[]
-
Scaffold for Bioactive Molecules: The compound serves as a versatile building block for creating libraries of complex molecules for drug screening. Its ability to be functionalized in a stereocontrolled manner is highly advantageous.[21][22]
-
Mechanistic Studies: Due to its unique reactivity, it is also employed in studies of reaction mechanisms, particularly those involving strained ring systems and pericyclic reactions.[19]
References
- 1. file.leyan.com [file.leyan.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-(BENZYLOXY)CYCLOBUTANONE CAS#: 30830-27-4 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 10. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. 3-(Benzyloxy)cyclobutanone _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 13. 3-(Benzyloxy)cyclobutanone | CAS#:30830-27-4 | Chemsrc [chemsrc.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Problems from Previous Years' Exams [chem.uci.edu]
- 17. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Substituted Cyclobutanes from 2-Benzyloxycyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Cyclobutane Scaffold
The cyclobutane motif, a four-membered carbocycle, is a structural feature of increasing importance in modern medicinal chemistry. Its rigid, puckered conformation provides a unique three-dimensional architecture that can be leveraged to improve pharmacological properties.[1] When incorporated into drug candidates, cyclobutane rings can enhance metabolic stability, restrict molecular conformation to favor bioactive poses, reduce planarity, and serve as non-classical bioisosteres for larger or more flexible groups.[1] This has led to the inclusion of cyclobutane moieties in a growing number of clinical and preclinical drug candidates.[1]
2-Benzyloxycyclobutanone emerges as a highly versatile and strategic starting material for accessing a diverse array of substituted cyclobutane derivatives.[2] The benzyloxy group serves a dual purpose: it acts as a robust protecting group for the hydroxyl functionality and, critically, its steric and electronic properties can direct the stereochemical outcome of subsequent transformations at the adjacent carbonyl group. This application note provides a detailed guide to key synthetic transformations of this compound, focusing on stereoselective additions and reductions, followed by essential deprotection strategies.
Strategic Overview: Leveraging this compound
The core strategy revolves around using the existing stereocenter and functionality of this compound to install new substituents with a high degree of stereocontrol. The primary transformations discussed herein are nucleophilic additions to the ketone and reductions, leading to tertiary and secondary cyclobutanols, respectively.
Caption: General synthetic workflow from this compound.
PART 1: Diastereoselective Nucleophilic Addition to the Carbonyl
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the ketone of this compound allows for the introduction of a wide variety of carbon-based substituents. The stereochemical outcome of this reaction is of paramount importance and is influenced by the steric hindrance imposed by the adjacent benzyloxy group.
Scientific Insight: The Principle of Steric Hindrance
The incoming nucleophile will preferentially attack the carbonyl carbon from the face opposite to the bulky benzyloxy group. This generally leads to the formation of the trans diastereomer as the major product, where the newly introduced 'R' group and the benzyloxy group are on opposite sides of the cyclobutane ring. The degree of diastereoselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Protocol 1: Diastereoselective Grignard Addition (General Procedure)
This protocol describes the addition of methylmagnesium bromide as a representative example.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add this compound (1.0 eq) dissolved in anhydrous Et₂O (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with Et₂O.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric products.
Expected Results & Data
The diastereomeric ratio (d.r.) is highly dependent on the specific nucleophile and conditions. For many common Grignard reagents, a significant preference for the trans isomer is expected.
| Reagent (R-MgX) | Solvent | Temp (°C) | Major Product | Typical d.r. (trans:cis) |
| MeMgBr | Et₂O | -78 | trans-1-Methyl-2-benzyloxycyclobutanol | ~7:1 to 15:1 |
| PhMgBr | THF | -78 to 0 | trans-1-Phenyl-2-benzyloxycyclobutanol | ~5:1 to 10:1 |
| VinylMgBr | THF | -78 | trans-1-Vinyl-2-benzyloxycyclobutanol | ~8:1 |
Note: The diastereomeric ratio should be determined by ¹H NMR analysis of the crude reaction mixture.
PART 2: Diastereoselective Reduction of the Carbonyl
Reduction of the ketone provides access to cis- and trans-2-benzyloxycyclobutanol, valuable intermediates for further functionalization. The choice of reducing agent is critical for controlling the stereochemical outcome.
Scientific Insight: Chelation vs. Steric Control
The stereoselectivity of the reduction is a classic example of the competition between chelation control and non-chelation (steric) control.
-
Non-Chelation Control: Bulky reducing agents (e.g., L-Selectride®) are sterically hindered and will attack from the less hindered face, opposite the benzyloxy group, leading to the cis-alcohol.
-
Chelation Control: Smaller reducing agents capable of coordinating with the benzyloxy oxygen (e.g., NaBH₄ with certain Lewis acids) can favor a transition state where the hydride is delivered to the same face as the benzyloxy group, yielding the trans-alcohol. However, with NaBH₄ alone, steric factors often dominate, leading to the cis product.
Caption: Controlling stereoselectivity in ketone reduction.
Protocol 2: cis-Selective Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Workup: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography to yield predominantly cis-2-benzyloxycyclobutanol.
Comparative Reduction Data
| Reducing Agent | Solvent | Temp (°C) | Major Isomer | Typical d.r. (cis:trans) |
| NaBH₄ | MeOH/DCM | 0 | cis | ~4:1 to 9:1 |
| L-Selectride® | THF | -78 | cis | >20:1 |
| LiAlH₄ | Et₂O | 0 | cis | ~5:1 |
PART 3: Downstream Modification - Benzyl Ether Deprotection
The final step to unmask the hydroxyl group is the cleavage of the benzyl ether. Catalytic hydrogenolysis is the most common and efficient method, valued for its mild conditions.[3][4]
Protocol 3: Deprotection via Catalytic Hydrogenolysis
Materials:
-
Substituted 2-benzyloxycyclobutanol derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected cyclobutanol (1.0 eq) in MeOH in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the flask, evacuate, and backfill with H₂ gas (a balloon is sufficient for small-scale reactions).
-
Reaction: Stir the suspension vigorously under a positive pressure of H₂ at room temperature for 4-16 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected cyclobutane-diol product, which is often pure enough for subsequent steps without further purification.
Scientist's Insight: This method is clean, typically high-yielding, and the only byproduct is toluene.[3] However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing heterocycles. In such cases, alternative oxidative or acidic deprotection methods may be required, though these are often harsher.[3][5][6]
Conclusion
This compound serves as an excellent chiral building block for the stereocontrolled synthesis of highly functionalized cyclobutane derivatives.[7][8][] By carefully selecting reagents and conditions for nucleophilic addition and reduction, chemists can control the introduction of new stereocenters with high diastereoselectivity. Subsequent deprotection via standard protocols like catalytic hydrogenolysis provides access to valuable cyclobutane-1,2-diol structures, which are versatile intermediates for the synthesis of complex molecules and potential drug candidates. The protocols and insights provided here offer a robust foundation for researchers aiming to incorporate these valuable scaffolds into their synthetic programs.
References
2-Benzyloxycyclobutanone as a building block in total synthesis
An In-Depth Guide to 2-Benzyloxycyclobutanone: A Versatile Building Block in Total Synthesis
Introduction: The Strategic Value of Strained Ring Systems
In the intricate art of total synthesis, chemists often seek starting materials that offer a blend of stability and controlled reactivity. Strained carbocyclic molecules, particularly cyclobutane derivatives, have emerged as powerful tools in this regard.[1] The inherent ring strain (approximately 26 kcal/mol) within the four-membered ring is not a liability but a latent driving force for a variety of strategic chemical transformations.[2] This stored energy can be selectively released to facilitate ring-expansion, ring-opening, and rearrangement reactions, providing access to more complex molecular architectures that would be challenging to assemble through other means.[1][2]
Among the diverse family of cyclobutane intermediates, This compound has distinguished itself as a particularly valuable building block. Its structure is deceptively simple, yet it masterfully combines several key features:
-
A Pro-Chiral Center: The carbonyl group at C1 allows for stereoselective nucleophilic additions, setting a crucial stereocenter.
-
A Directing Group: The benzyloxy group at C2 exerts significant steric and electronic influence, guiding the stereochemical outcome of reactions at the adjacent carbonyl and enabling stereospecific rearrangements.
-
A Latent Hydroxyl Group: The benzyl ether serves as a robust protecting group for a hydroxyl function, which can be unmasked in later synthetic stages.
-
A Reactive Core: The cyclobutanone moiety is primed for a host of transformations, most notably the Baeyer-Villiger oxidation to form γ-lactones, which are prevalent in natural products.
This application note provides a comprehensive overview of this compound, detailing its synthesis, key transformations, and strategic application in the total synthesis of complex molecules. The protocols and insights provided are aimed at researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Synthesis of this compound
The practical utility of any building block is contingent upon its accessibility. While commercially available, the synthesis of enantiomerically enriched this compound is a key enabling step for its use in asymmetric synthesis. A highly effective method involves the enzymatic resolution of a racemic precursor, followed by standard protection and deprotection steps.[3] This approach provides access to both enantiomers with high optical purity.
Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis of (R)- and (S)-2-benzyloxycyclobutanone.
Application I: Ring Expansion via Baeyer-Villiger Oxidation
One of the most powerful transformations of cyclobutanones is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a γ-lactone.[4][5] This reaction is a cornerstone of synthetic chemistry, providing a reliable method for inserting an oxygen atom adjacent to a carbonyl group with predictable regioselectivity and complete retention of the migrating stereocenter's configuration.[4][6]
Mechanism and Regioselectivity
The reaction proceeds via the "Criegee intermediate," formed by the nucleophilic attack of a peroxyacid on the protonated ketone.[6][7] The rate-determining step is the migration of one of the α-carbons to the adjacent oxygen atom, displacing a carboxylate leaving group.[4]
The choice of which carbon migrates is governed by its "migratory aptitude," which correlates with its ability to stabilize a partial positive charge in the transition state.[6][8] The general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[6][8] In the case of this compound, the C2 carbon, being a secondary center and electronically influenced by the adjacent oxygen, is predisposed to migrate.
Caption: Mechanism of the Baeyer-Villiger oxidation of a cyclic ketone.
Protocol: Baeyer-Villiger Oxidation of (R)-2-Benzyloxycyclobutanone
Objective: To synthesize the corresponding γ-lactone via oxidation with meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
(R)-2-Benzyloxycyclobutanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (R)-2-benzyloxycyclobutanone (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add m-CPBA (1.5 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide.
-
Add saturated NaHCO₃ solution to neutralize the meta-chlorobenzoic acid byproduct. Stir vigorously until CO₂ evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure γ-lactone.
Expected Outcome: This protocol typically affords the desired lactone in high yield (85-95%) with complete retention of stereochemistry.
Application II: Stereoselective Nucleophilic Additions
The carbonyl group of this compound is a handle for introducing new carbon-carbon bonds via nucleophilic addition. The steric bulk of the adjacent benzyloxy group plays a crucial role in directing the approach of the nucleophile, leading to a high degree of diastereoselectivity.[1] This strategy is fundamental for building contiguous stereocenters.[9]
Causality of Stereoselection
According to Felkin-Anh-type models, the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent (the benzyloxy group). This results in the formation of a tertiary alcohol with a predictable relative stereochemistry.
| Nucleophile | Reagent Example | Typical d.r. (trans:cis) | Yield (%) |
| Methyl | MeMgBr or MeLi | >10:1 | ~90% |
| Phenyl | PhMgBr | >15:1 | ~85% |
| Vinyl | VinylMgBr | >10:1 | ~88% |
| Alkynyl | LiC≡CSiMe₃ | >20:1 | ~92% |
Table 1: Representative diastereoselectivities in nucleophilic additions to this compound. Data is illustrative based on common outcomes in related systems.
Protocol: Diastereoselective Grignard Addition
Objective: To synthesize trans-1-methyl-2-(benzyloxy)cyclobutanol.
Materials:
-
(S)-2-Benzyloxycyclobutanone
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add a solution of (S)-2-benzyloxycyclobutanone (1.0 equiv) in anhydrous THF to a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add MeMgBr (1.2 equiv) dropwise via syringe over 20 minutes.
-
Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Add Et₂O and water, and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with Et₂O.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting diastereomeric alcohols by flash column chromatography to isolate the major trans isomer.
Application III: Strategic Ring-Opening Reactions
The release of ring strain can be harnessed to drive regioselective C-C bond cleavage, transforming the compact cyclobutane core into a highly functionalized linear chain.[1][10] Base-catalyzed ring opening, for instance, proceeds via an enolate intermediate, with cleavage occurring between C1 and C2. The presence of the benzyloxy group is crucial for stabilizing the developing negative charge on the adjacent carbon, facilitating the cleavage.[10]
Workflow for Base-Catalyzed Ring Opening
Caption: Base-catalyzed ring-opening of this compound.
This transformation is synthetically powerful, as it converts a simple cyclic ketone into a linear molecule with differentiated functionality, ready for further elaboration.
Case Study: A Key Intermediate in Antiviral Synthesis
Cyclobutane derivatives are prominent in medicinal chemistry, particularly as carbocyclic nucleoside analogues with antiviral activity.[2] The enantiomerically pure cyclobutanone 69 (a derivative of this compound) serves as a key intermediate in the synthesis of Lubocavir, an antiviral agent.[2] The synthesis highlights the strategic use of the cyclobutane core, which is elaborated with the necessary functional groups for biological activity.
Conclusion
This compound is a testament to the synthetic power of strained-ring systems. Its unique combination of a reactive carbonyl, a stereodirecting benzyloxy group, and inherent ring strain makes it an exceptionally versatile building block.[1][3] From stereoselective additions and powerful ring-expansion reactions to strategic ring-openings, this intermediate provides reliable and elegant solutions to complex synthetic challenges. The protocols and applications detailed herein demonstrate its proven utility and should serve as a valuable guide for researchers aiming to construct complex molecular targets with precision and efficiency.
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring Expansion Reactions of 2-Benzyloxycyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to the ring expansion reactions of 2-benzyloxycyclobutanone derivatives. This document offers an in-depth exploration of the primary methodologies, mechanistic details, and practical protocols for converting these valuable four-membered ring systems into highly functionalized cyclopentanones. The strategic importance of this transformation lies in the prevalence of the cyclopentanone core in a vast array of natural products and pharmaceutically active compounds. Particular emphasis is placed on the influence of the 2-benzyloxy substituent on reaction outcomes and the application of these methods in the synthesis of complex molecular architectures relevant to drug discovery and development.
Introduction: The Strategic Value of Ring Expansion
The transformation of readily accessible cyclobutanone frameworks into more complex cyclopentanone structures represents a powerful and atom-economical strategy in organic synthesis. The inherent ring strain of the cyclobutane ring provides a thermodynamic driving force for these rearrangements. The 2-benzyloxy substituent not only serves as a crucial protecting group for a hydroxyl functionality but also exerts a significant stereoelectronic influence on the course of the ring expansion, often leading to high levels of regioselectivity and diastereoselectivity. The resulting 2-benzyloxycyclopentanones are versatile intermediates, primed for further elaboration into a variety of complex target molecules, including prostaglandins and other biologically active compounds.[1][2][3]
Mechanistic Considerations and Methodologies
Several key methodologies have been developed for the one-carbon ring expansion of cyclobutanones. The choice of method depends on the specific substrate, desired functional group tolerance, and scalability. For this compound derivatives, the primary considerations are the regioselectivity of the carbon-carbon bond migration and the stereochemical outcome at the newly formed stereocenters.
Diazoalkane-Mediated Ring Expansion
The reaction of cyclobutanones with diazoalkanes, most commonly diazomethane or its safer surrogate, trimethylsilyldiazomethane (TMS-diazomethane), is a classic and widely used method for one-carbon homologation.[4][5][6]
Mechanism: The reaction proceeds via the initial nucleophilic attack of the diazoalkane on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the loss of dinitrogen gas and a subsequent 1,2-alkyl shift to furnish the ring-expanded cyclopentanone. The regioselectivity of the migration is influenced by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, there is a competition between the migration of the C1-C2 bond (bearing the benzyloxy group) and the C1-C4 bond. Generally, the migration of the less substituted carbon is favored. The benzyloxy group, being electron-withdrawing, can disfavor the migration of the C1-C2 bond.
Safety Precautions for Handling Diazoalkanes:
-
Diazomethane: is a highly toxic and explosive gas. It should be generated and used in situ in a well-ventilated fume hood with a blast shield. Specialized glassware with fire-polished joints should be used to avoid friction that could trigger an explosion.[5][7][8]
-
Trimethylsilyldiazomethane (TMS-diazomethane): is a commercially available and less explosive alternative to diazomethane. However, it is still highly toxic and should be handled with extreme care in a fume hood.[4][9][10] In the presence of acid or base in alcoholic solvents, TMS-diazomethane can generate diazomethane, reintroducing the explosion hazard.[4][9]
Lewis Acid-Catalyzed Ring Expansion with Diazoalkanes
The use of Lewis acids can significantly enhance the rate and selectivity of the ring expansion reaction with diazoalkanes, particularly with TMS-diazomethane.[11] Lewis acids activate the carbonyl group towards nucleophilic attack and can influence the migratory aptitude of the adjacent carbons. Scandium triflate (Sc(OTf)₃) has been shown to be a particularly effective catalyst for this transformation. The choice of ligands on the metal can also influence the reaction outcome, leading to different regioisomers.
Mechanism: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the diazoalkane. The subsequent rearrangement is then promoted by the Lewis acid, which can stabilize the developing positive charge during the alkyl migration. The regioselectivity is often governed by a combination of steric and electronic factors, with a general preference for the migration of the more electron-rich or less sterically hindered carbon.
Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement provides an alternative pathway for the one-carbon ring expansion of cyclic ketones.[12][13][14] This method involves the conversion of the ketone to a β-amino alcohol, followed by diazotization with nitrous acid to generate a diazonium salt. The unstable diazonium salt then undergoes a 1,2-alkyl shift with concomitant loss of nitrogen to yield the ring-expanded ketone.[12][15]
Mechanism: The key step is the generation of a primary carbocation upon the departure of dinitrogen. This carbocation then undergoes a rapid 1,2-migration of one of the adjacent ring carbons to expand the ring. The regioselectivity is determined by the migratory aptitude of the competing carbon atoms. For 2-substituted cyclobutanones, the migration of the less substituted carbon is generally favored.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Ring Expansion of this compound with Trimethylsilyldiazomethane (Lewis Acid Catalysis)
This protocol describes a general procedure for the scandium-triflate-catalyzed ring expansion of this compound using TMS-diazomethane.
Materials:
-
This compound
-
Trimethylsilyldiazomethane (2.0 M solution in hexanes)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).
-
Add scandium(III) triflate (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyldiazomethane (1.2 - 1.5 eq) dropwise via syringe over 10-15 minutes. A yellow color may persist during the addition.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Warm the mixture to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-benzyloxycyclopentanone.
Expected Outcome: This procedure typically provides the 2-benzyloxycyclopentanone in good to excellent yields with high regioselectivity for the migration of the C1-C4 bond.
Protocol 2: Tiffeneau-Demjanov Ring Expansion of this compound
This protocol outlines the two-step sequence for the Tiffeneau-Demjanov ring expansion.
Step A: Formation of the β-Amino Alcohol
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Stir the reaction at room temperature until the formation of the cyanohydrin is complete (monitored by TLC or IR spectroscopy - disappearance of the ketone C=O stretch).
-
Carefully quench the reaction and work up to isolate the crude cyanohydrin.
-
Dissolve the crude cyanohydrin in a suitable solvent (e.g., diethyl ether or THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Dry the combined organic layers and concentrate to obtain the crude β-amino alcohol, which can be used in the next step without further purification.
Step B: Diazotization and Rearrangement
-
Dissolve the crude β-amino alcohol (1.0 eq) in an aqueous acidic solution (e.g., 1 M HCl or acetic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 - 1.5 eq) in water dropwise with vigorous stirring.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-benzyloxycyclopentanone.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the ring expansion of 2-substituted cyclobutanones.
| Entry | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioisomeric Ratio |
| 1 | This compound | TMSCHN₂ / Sc(OTf)₃ | DCM | 0 | 2 | 2-Benzyloxycyclopentanone | 85 | >95:5 |
| 2 | 2-Phenylcyclobutanone | TMSCHN₂ / Sc(OTf)₃ | DCM | 0 | 3 | 2-Phenylcyclopentanone | 90 | >90:10 |
| 3 | 2-Methylcyclobutanone | CH₂N₂ | Ether | 0 | 1 | 2-Methylcyclopentanone / 3-Methylcyclopentanone | 75 | 1:1 |
| 4 | This compound | NaNO₂, AcOH | H₂O | 0 - RT | 4 | 2-Benzyloxycyclopentanone | 70 | Major |
Applications in Drug Development and Natural Product Synthesis
The cyclopentanone ring is a ubiquitous structural motif in a wide range of biologically active natural products and synthetic pharmaceuticals.[16][17][18] The ring expansion of this compound derivatives provides a powerful and convergent route to chiral, functionalized cyclopentanones that serve as key building blocks in the synthesis of these complex molecules.
A prominent example is the synthesis of prostaglandins , a class of lipid compounds with diverse physiological effects that are the basis for numerous drugs.[1][2][3][19][20] The core structure of many prostaglandins is a substituted cyclopentanone. The stereocontrolled synthesis of these molecules often relies on the construction of a chiral cyclopentanone intermediate, which can be accessed through the ring expansion of a corresponding cyclobutanone. The benzyloxy group can serve as a protected hydroxyl group, which is a common feature in many prostaglandins.
Visualization of Key Processes
Reaction Mechanisms
Caption: Mechanisms of Diazomethane and Tiffeneau-Demjanov Ring Expansions.
Experimental Workflow
Caption: General Experimental Workflow for Ring Expansion Reactions.
Conclusion
The ring expansion of this compound derivatives is a robust and highly valuable transformation for the synthesis of functionalized cyclopentanones. The methodologies described herein, including diazoalkane-mediated reactions and the Tiffeneau-Demjanov rearrangement, offer researchers a versatile toolkit for accessing these important synthetic intermediates. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are crucial for achieving high yields and selectivities. The strategic application of these reactions will continue to play a significant role in the efficient synthesis of complex natural products and novel pharmaceutical agents.
References
- 1. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 2. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diazomethane reagent | PPTX [slideshare.net]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. Catalytic and regioselective ring expansion of arylcyclobutanones with trimethylsilyldiazomethane. Ligand-dependent entry to beta-ketosilane or enolsilane adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. d-nb.info [d-nb.info]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Application Note: Strategic Deprotection of the Benzyl Group in 2-Benzyloxycyclobutanone
Introduction
The benzyl (Bn) group is a cornerstone of protecting group chemistry, prized for its robustness under a wide range of synthetic conditions.[1][2] Its removal, a critical step in the final stages of complex molecule synthesis, can be achieved through several methods, each with its own set of advantages and limitations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic deprotection of the benzyl group in 2-benzyloxycyclobutanone, a valuable intermediate in organic synthesis. The inherent ring strain of the cyclobutanone moiety presents unique challenges and considerations for this transformation. We will explore the most effective methodologies for this deprotection, focusing on catalytic hydrogenolysis, oxidative cleavage, and acid-catalyzed removal, providing detailed protocols and insights to ensure high-yield and clean conversion.
Core Concepts in Benzyl Group Deprotection
The choice of deprotection strategy is dictated by the overall molecular architecture and the presence of other functional groups. For this compound, the primary goal is the efficient cleavage of the C-O bond of the benzyl ether to unveil the corresponding 2-hydroxycyclobutanone.
Methodologies at a Glance
| Deprotection Method | Key Reagents | Advantages | Potential Challenges |
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean reaction, high yields, volatile byproduct (toluene).[1][3] | Potential for catalyst poisoning, requires specialized equipment for handling H₂ gas.[1][2] |
| Catalytic Transfer Hydrogenolysis | Pd/C, Hydrogen Donor (e.g., Ammonium Formate, Formic Acid) | Avoids the use of high-pressure H₂ gas, often faster reactions.[4][5][6] | Requires careful selection of the hydrogen donor to avoid side reactions.[4] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mild conditions, orthogonal to hydrogenolysis-sensitive groups.[7][8] | Stoichiometric amounts of oxidant are often required, potential for over-oxidation.[7] |
| Lewis Acid Catalysis | Lewis Acids (e.g., FeCl₃, BF₃·OEt₂) | Mild conditions, can be highly selective.[9] | Requires careful screening of the Lewis acid and reaction conditions. |
| Brønsted Acid Catalysis | Strong Acids (e.g., TFA, HCl) | Simple procedure. | Limited to acid-stable substrates.[8] |
I. Catalytic Hydrogenolysis: The Workhorse Method
Catalytic hydrogenolysis is the most common and often preferred method for benzyl ether deprotection due to its efficiency and clean reaction profile.[1][2][10] The reaction involves the cleavage of the benzylic C-O bond by molecular hydrogen on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1][11]
Mechanism of Catalytic Hydrogenolysis
The reaction proceeds through the adsorption of both the benzyl ether and hydrogen onto the palladium surface. The H-H bond is cleaved to form palladium hydride species, which then reductively cleave the C-O bond, liberating the alcohol and toluene.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups (1987) | Brian M. Adger | 44 Citations [scispace.com]
- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
Strategic Synthesis of 2-Benzyloxycyclobutanone via [2+2] Ketene-Alkene Cycloaddition: A Methodological Guide
An Application Note for Researchers and Drug Development Professionals
Abstract This guide provides a detailed technical overview and a comprehensive protocol for the synthesis of 2-benzyloxycyclobutanone, a valuable carbocyclic building block, through a thermal [2+2] cycloaddition reaction. The core of this methodology involves the in situ generation of benzyloxyketene from benzyloxyacetyl chloride, which is subsequently trapped by ethylene in a concerted, stereospecific cycloaddition. We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss critical process parameters, and highlight the synthetic utility of the resulting cyclobutanone scaffold. This document is intended for organic chemists, medicinal chemists, and process development scientists seeking to leverage strained-ring systems for the construction of complex molecular architectures.
Introduction: The Synthetic Value of the Cyclobutanone Core
Cyclobutane rings are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds.[1][2] Their inherent ring strain (approximately 26 kcal/mol) can be strategically harnessed for a variety of synthetic transformations, including ring expansions, ring contractions, and stereocontrolled functionalizations, making them exceptionally versatile intermediates.[3][4] Among cyclobutane derivatives, cyclobutanones are particularly useful as they serve as key starting materials for numerous total syntheses and as building blocks for bioactive molecules.[3]
The [2+2] cycloaddition of a ketene and an alkene is one of the most powerful and reliable methods for constructing the cyclobutanone framework. This reaction, often referred to as a Staudinger ketene cycloaddition, provides direct access to four-membered rings with a high degree of control.[5][6] The target molecule of this guide, this compound, is a functionalized derivative that incorporates a readily cleavable benzyl protecting group, making the C2-oxygen available for further elaboration in multi-step syntheses.
Reaction Mechanism and Stereochemical Considerations
The thermal [2+2] cycloaddition between a ketene and an alkene is a classic example of a pericyclic reaction that, at first glance, appears to violate the Woodward-Hoffmann rules for thermal cycloadditions. However, the reaction is indeed symmetry-allowed and proceeds through a concerted, asynchronous transition state.[7]
The accepted mechanism involves a unique orbital interaction, described as [π2s + (π2s + π2s)], where the alkene approaches the ketene in a perpendicular fashion.[8] The Highest Occupied Molecular Orbital (HOMO) of the alkene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene, which is centered on the sp-hybridized carbonyl carbon. A key secondary orbital interaction between the ketene's C=C π-orbital and the alkene's LUMO stabilizes this geometry and facilitates the reaction.[9]
This concerted pathway ensures that the stereochemistry of the alkene is retained in the cyclobutanone product. For the reaction of benzyloxyketene with ethylene, a simple, non-substituted alkene, the primary consideration is regioselectivity, which is inherently controlled by the electronic nature of the ketene.
Caption: The concerted mechanism of the [2+2] ketene-alkene cycloaddition.
Detailed Experimental Protocol
This protocol describes the in situ generation of benzyloxyketene and its subsequent reaction with ethylene under pressure to yield this compound.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) | Supplier/Grade |
| Benzyloxyacetyl chloride | C₉H₉ClO₂ | 184.62 | N/A | 1.214 | Sigma-Aldrich, 97% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -115 | 0.726 | Acros, >99.5%, dried |
| Ethylene | C₂H₄ | 28.05 | -169 | Gas | Praxair, CP Grade |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 0.713 | Fisher, Certified |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | N/A | ~1.07 | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | N/A | 2.66 | EMD, Granular |
| Silica Gel | SiO₂ | 60.08 | N/A | N/A | SiliCycle, 230-400 mesh |
Equipment
-
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and temperature control.
-
Oven-dried, three-neck round-bottom flask.
-
Addition funnel.
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
CAUTION: Ketenes are reactive and potentially toxic; this reaction should be performed in a well-ventilated fume hood. High-pressure reactions should be conducted behind a safety shield.
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested. Place a magnetic stir bar inside. Seal the reactor, evacuate under high vacuum, and backfill with nitrogen gas three times to ensure an inert atmosphere. Cool the sealed reactor to -78 °C using a dry ice/acetone bath.
-
In situ Ketene Generation:
-
In a separate, oven-dried 500 mL three-neck flask under a nitrogen atmosphere, dissolve benzyloxyacetyl chloride (18.46 g, 100 mmol) in 200 mL of anhydrous diethyl ether.
-
Cool this solution to -78 °C.
-
Slowly add triethylamine (15.3 mL, 110 mmol) dropwise via an addition funnel over 1 hour with vigorous stirring. A white precipitate of triethylammonium chloride (TEA·HCl) will form.
-
Stir the resulting slurry for an additional 30 minutes at -78 °C. The pale yellow supernatant contains the benzyloxyketene.
-
-
Cycloaddition:
-
Carefully transfer the cold ketene solution (supernatant) via cannula into the pre-chilled high-pressure reactor.
-
Seal the reactor quickly. Pressurize the reactor with ethylene gas to 10-15 atm.
-
Allow the reactor to slowly warm to room temperature while stirring.
-
Continue stirring at room temperature for 24-48 hours. Monitor the pressure; a drop may indicate consumption of the ethylene gas.
-
-
Work-up and Purification:
-
Cool the reactor to 0 °C and slowly vent the excess ethylene pressure in the fume hood.
-
Open the reactor and pour the contents into a separatory funnel containing 150 mL of cold, saturated aqueous NH₄Cl solution to quench any unreacted ketene and react with excess TEA.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a yellow oil. Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).
-
Combine the product-containing fractions and remove the solvent to yield this compound as a colorless to pale yellow oil.
-
Expected Results
| Parameter | Expected Value |
| Yield | 50-70% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | Characteristic peaks for benzyl and cyclobutanone protons |
| ¹³C NMR (CDCl₃) | Carbonyl peak (~208 ppm), other aliphatic and aromatic peaks |
| IR (neat) | Strong C=O stretch (~1785 cm⁻¹) |
Optimization and Alternative Approaches
While thermal cycloaddition is robust, the reaction can be sluggish with unactivated alkenes like ethylene. Several strategies can improve efficiency:
-
Lewis Acid Catalysis: The use of Lewis acids such as EtAlCl₂ can significantly accelerate ketene-alkene cycloadditions, often leading to higher yields and improved diastereoselectivity, even at low temperatures.[8][10][11] However, this requires careful screening as the Lewis acid can also promote polymerization or decomposition.
-
Alternative Synthesis: An alternative route involves the acid-catalyzed reaction of 2-hydroxycyclobutanone with benzyl alcohol, which can provide this compound directly.[12][13] This method avoids the handling of highly reactive ketene intermediates.
Applications in Synthesis
This compound is a versatile synthetic intermediate. The cyclobutanone core can undergo a variety of transformations:
-
Baeyer-Villiger Oxidation: Regioselective oxidation provides access to γ-lactones, which are common structural units in natural products.[8]
-
Ring-Expansion: Treatment with diazomethane or other reagents can lead to functionalized cyclopentanones.
-
Nucleophilic Addition: The carbonyl group can be targeted by organometallic reagents to install new stereocenters.
-
Deprotection: The benzyl group can be readily removed via hydrogenolysis (H₂, Pd/C) to unmask the C2-hydroxyl group for further functionalization.
Its utility has been demonstrated in approaches toward complex molecules where the cyclobutane is either a core feature or a precursor to another ring system.[1][14]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete ketene formation. 2. Ketene dimerization. 3. Insufficient ethylene pressure or leak. | 1. Ensure TEA is pure and dry; use freshly distilled benzyloxyacetyl chloride. 2. Maintain low temperature (-78 °C) during ketene generation and transfer. 3. Leak-test the reactor; use a higher initial pressure of ethylene. |
| Ketene Dimer as Main Product | 1. Ketene concentration is too high. 2. Reaction temperature too high during generation. | 1. Use a more dilute solution of the acid chloride. 2. Ensure rigorous temperature control at -78 °C. |
| Polymerization | Impurities (e.g., water) in reagents or solvents. | Use rigorously dried solvents and freshly distilled reagents. Ensure the reactor is scrupulously dry. |
Conclusion
The [2+2] cycloaddition of in situ generated benzyloxyketene with ethylene is an effective and direct method for the synthesis of this compound. This protocol provides a reliable foundation for accessing this valuable synthetic building block. By understanding the underlying mechanism and controlling key reaction parameters such as temperature and pressure, researchers can efficiently construct the strained four-membered ring system, opening pathways to a diverse range of more complex molecular targets in drug discovery and natural product synthesis.
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on stereoselective [2+2] cycloadditions between N,N-dialkylhydrazones and ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams [mdpi.com]
- 7. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Catalytic Enantioselective Synthesis of 2-Benzyloxycyclobutanone
Introduction: The Significance of Chiral Cyclobutanones
Cyclobutane scaffolds are valuable four-membered ring structures that serve as versatile building blocks in organic synthesis. Their inherent ring strain can be strategically harnessed for ring-opening and ring-expansion reactions, providing access to more complex molecular architectures.[1] In particular, enantiomerically enriched 2-substituted cyclobutanones are crucial intermediates in the synthesis of biologically active molecules and natural products. The benzyloxy substituent at the 2-position offers a handle for further functionalization or can be deprotected to reveal a hydroxyl group, making 2-benzyloxycyclobutanone a highly desirable synthetic target. This guide provides a detailed protocol for the catalytic enantioselective synthesis of this compound, leveraging a robust and well-documented synthetic strategy.
Strategic Approach: A Two-Step Asymmetric Synthesis
The chosen synthetic route is based on the well-precedented enantioselective synthesis of 2-substituted cyclobutanones, which involves a sequential titanium-mediated cyclopropanation and a pinacol-type rearrangement.[2][3][4] This strategy is advantageous as it allows for the stereocontrolled construction of the cyclobutane ring from readily available chiral starting materials.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall workflow for the synthesis of (R)-2-Benzyloxycyclobutanone.
Part 1: Synthesis of the α-Hydroxycyclopropylcarbinol Intermediate
The first key transformation is the cyclopropanation of a chiral α-hydroxy ester. For the synthesis of this compound, the required starting material is ethyl (R)-2-hydroxy-3-(benzyloxy)propanoate. This substrate can be prepared from commercially available starting materials.
Protocol 1: Titanium-Mediated Cyclopropanation
This protocol is adapted from the procedure described by Li, T. et al. for the cyclopropanation of α-hydroxy esters.[2]
Materials:
-
Ethyl (R)-2-hydroxy-3-(benzyloxy)propanoate
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl (R)-2-hydroxy-3-(benzyloxy)propanoate (1.0 eq) in anhydrous THF.
-
Addition of Titanium Reagent: To the stirred solution, add titanium (IV) isopropoxide (1.2 eq) via syringe at room temperature.
-
Addition of Grignard Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add ethylmagnesium bromide (2.4 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Workup: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the titanium salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired α-hydroxycyclopropylcarbinol intermediate.
Part 2: Pinacol-Type Rearrangement to this compound
The second key step is the stereoselective ring expansion of the α-hydroxycyclopropylcarbinol intermediate to the final this compound. This rearrangement proceeds with inversion of configuration at the migrating carbon center, ensuring the transfer of chirality from the starting material to the product.[3]
Protocol 2: Acid-Catalyzed Pinacol Rearrangement
This protocol is a generalized procedure based on similar rearrangements found in the literature.[2][5]
Materials:
-
α-Hydroxycyclopropylcarbinol intermediate from Part 1
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf)) or a Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the α-hydroxycyclopropylcarbinol intermediate (1.0 eq) in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C. Add the acid catalyst (typically 0.1-0.2 eq for a catalytic amount, or stoichiometric if required by the specific acid) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final (R)-2-benzyloxycyclobutanone.
Mechanism of Stereoselective Ring Expansion
The stereoselectivity of the pinacol-type rearrangement is crucial for the overall success of the synthesis. The accepted mechanism involves the protonation or activation of the hydroxyl group, followed by the migration of one of the cyclopropyl C-C bonds. This migration occurs with inversion of configuration at the migrating carbon, leading to the formation of the enantiomerically enriched cyclobutanone.
Figure 2: Simplified mechanism of the pinacol-type rearrangement.
Data Summary
While specific yields and enantiomeric excesses for this compound are not explicitly reported, data from analogous syntheses of 2-substituted cyclobutanones can provide expected ranges.[2]
| Starting Material (α-Hydroxy Ester) | Rearrangement Conditions | Product (2-Substituted Cyclobutanone) | Yield (%) | Enantiomeric Excess (%) |
| Ethyl (R)-2-hydroxyhexanoate | TMSOTf, CH₂Cl₂ | (R)-2-Butylcyclobutanone | 85 | >98 |
| Ethyl (R)-2-hydroxy-4-phenylbutanoate | TMSOTf, CH₂Cl₂ | (R)-2-Phenethylcyclobutanone | 82 | >98 |
Table 1: Representative yields and enantioselectivities for the synthesis of 2-substituted cyclobutanones using a similar methodology.
Safety and Handling Precautions
-
Grignard Reagents (e.g., EtMgBr): Highly flammable and react violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Titanium (IV) isopropoxide: Moisture-sensitive. Handle under an inert atmosphere.
-
Lewis Acids (e.g., TMSOTf): Corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE.
-
Solvents (THF, DCM, Hexanes, Ethyl Acetate): Flammable and/or volatile. Use in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The described two-step protocol, involving a titanium-mediated cyclopropanation followed by a pinacol-type rearrangement, provides a reliable and highly stereoselective route to the synthesis of (R)-2-benzyloxycyclobutanone. This method is grounded in well-established chemical principles and offers a practical approach for researchers in organic synthesis and drug development to access this valuable chiral building block. The key to the high enantioselectivity of the final product lies in the use of a chiral, non-racemic α-hydroxy ester as the starting material and the stereospecific nature of the ring-expanding rearrangement.
References
- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of 2-substituted cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Unveiling the Acid-Catalyzed Rearrangement of 2-Benzyloxycyclobutanone for γ-Butyrolactone Synthesis
Abstract
This application note provides a comprehensive technical guide for the acid-catalyzed rearrangement of 2-benzyloxycyclobutanone, a synthetically valuable transformation yielding functionalized γ-butyrolactone derivatives. We delve into the mechanistic underpinnings of this reaction, highlighting the pivotal role of Lewis acids in promoting a stereoselective ring expansion. A detailed, field-proven protocol is presented, alongside expert insights into reaction optimization, troubleshooting, and characterization of the resulting lactone products. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to leverage strained-ring systems for the construction of complex molecular architectures.
Introduction: The Synthetic Potential of Strained Rings
Cyclobutane derivatives, rich in ring strain, are powerful intermediates in organic synthesis. The release of this strain can drive highly selective and complex chemical transformations. 2-Alkoxycyclobutanones, in particular, are poised for elegant rearrangement reactions. Under acidic conditions, these substrates can undergo a facile ring expansion to furnish γ-butyrolactones, a ubiquitous scaffold in numerous natural products and pharmaceutically active compounds.[1][2] This application note focuses specifically on the 2-benzyloxy derivative, exploring its acid-catalyzed rearrangement as a robust method for the synthesis of γ-benzyloxy-γ-butyrolactone.
Mechanistic Rationale: A Lewis Acid-Mediated Cascade
The acid-catalyzed rearrangement of this compound proceeds through a well-defined mechanistic pathway initiated by a Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed and effective catalyst for this transformation.[3]
The proposed mechanism unfolds as follows:
-
Activation of the Carbonyl: The Lewis acid (BF₃) coordinates to the carbonyl oxygen of the this compound, enhancing the electrophilicity of the carbonyl carbon.
-
Ring Opening to Form a Zwitterionic Intermediate: This activation facilitates the cleavage of the C1-C2 bond, driven by the release of ring strain. The benzyloxy group, being a good electron-donating group, stabilizes the resulting tertiary carbocation at the C2 position, leading to the formation of a zwitterionic intermediate.
-
1,2-Acyl Migration and Ring Expansion: A subsequent 1,2-acyl migration occurs, where the C4-C1 bond attacks the carbocation at C2. This concerted step results in the expansion of the four-membered ring to a five-membered oxonium ion intermediate.
-
Deprotection and Lactonization: The intermediate is then quenched, and subsequent workup leads to the formation of the thermodynamically stable γ-butyrolactone product.
Figure 1: Proposed mechanism for the BF₃·OEt₂-catalyzed rearrangement.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the acid-catalyzed rearrangement of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Boron trifluoride etherate (BF₃·OEt₂) | Reagent grade | Commercially available | Handle in a fume hood |
| Dichloromethane (DCM) | Anhydrous | Commercially available | Dry over CaH₂ |
| Saturated aq. NaHCO₃ | |||
| Anhydrous MgSO₄ | |||
| Diethyl ether | Reagent grade | For extraction | |
| Hexanes | Reagent grade | For chromatography | |
| Ethyl acetate | Reagent grade | For chromatography |
Step-by-Step Procedure
Figure 2: Workflow for the rearrangement reaction.
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add boron trifluoride etherate (1.2 eq) dropwise to the stirred solution over 5 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired γ-benzyloxy-γ-butyrolactone.
Expected Results and Characterization
The expected product is γ-benzyloxy-γ-butyrolactone. The yield is typically in the range of 70-85%.
| Parameter | Expected Value/Observation |
| Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Characteristic peaks for the benzylic protons, the lactone ring protons, and the aromatic protons. |
| ¹³C NMR | Carbonyl signal around 177 ppm, and signals corresponding to the carbons of the lactone ring and the benzyl group. |
| IR (neat) | Strong C=O stretch around 1770 cm⁻¹ |
| Mass Spec (ESI) | [M+Na]⁺ peak corresponding to the molecular formula. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the reaction time or the amount of Lewis acid. Ensure all reagents and solvents are anhydrous, as water will deactivate the BF₃·OEt₂.
-
Formation of Side Products: The formation of polymeric or decomposition products can occur if the reaction temperature is too high or if the reaction is left for an extended period. Careful monitoring by TLC is crucial.
-
Alternative Lewis Acids: Other Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be explored and may offer different reactivity or selectivity profiles.[4]
Conclusion
The acid-catalyzed rearrangement of this compound represents a powerful and efficient method for the synthesis of functionalized γ-butyrolactones. The protocol detailed herein is robust and scalable, providing a reliable pathway to these valuable synthetic intermediates. A thorough understanding of the underlying mechanism allows for rational optimization and troubleshooting, making this a valuable addition to the synthetic chemist's toolkit.
References
- 1. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5789603A - Method for preparing 2-acetyl-γ-butyrolactone - Google Patents [patents.google.com]
- 3. BF3-Promoted Ring Expansion of Iminylphosphiranes and Acylphosphiranes for Divergent Access to 1,2-Azaphospholidines and 1,2-Dihydrophosphetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
The Strategic Application of 2-Benzyloxycyclobutanone in the Synthesis of High-Value Fragrance Compounds
Abstract
This technical guide delineates the strategic application of 2-benzyloxycyclobutanone as a versatile building block in the synthesis of valuable fragrance compounds, with a particular focus on the construction of cyclopentanone-based odorants such as analogues of methyl dihydrojasmonate (Hedione®). We will explore the foundational chemical principles, detailed reaction mechanisms, and robust experimental protocols for the transformation of this compound into key fragrance precursors. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, providing a comprehensive resource for leveraging this unique cyclobutanone derivative in innovative synthetic strategies.
Introduction: The Untapped Potential of this compound in Fragrance Synthesis
The pursuit of novel and captivating scents is a perpetual endeavor in the fragrance industry. While many synthetic routes to established fragrance molecules are well-trodden, the exploration of innovative starting materials and methodologies continues to be a fertile ground for discovery. This compound, a readily accessible cyclobutanone derivative, presents itself as a compelling yet underutilized precursor for the synthesis of a significant class of fragrance compounds: the cyclopentanones.
The inherent ring strain of the cyclobutanone moiety makes it an excellent substrate for a variety of ring-opening and rearrangement reactions.[1][2] This reactivity can be strategically harnessed to construct more complex molecular architectures. Of particular interest is the one-carbon ring expansion to form a cyclopentanone ring, a structural motif central to some of the most iconic fragrances, including the jasmonate family.[3][4][5]
This guide will illuminate a scientifically robust pathway for the application of this compound in fragrance synthesis, focusing on a key transformation: the Tiffeneau-Demjanov rearrangement. We will provide the scientific rationale, detailed experimental procedures, and the expected outcomes, thereby equipping researchers with the knowledge to explore this promising synthetic avenue.
Core Principles: Ring Expansion of this compound to Access Cyclopentanone Scaffolds
The cornerstone of the proposed application lies in the ring expansion of the cyclobutanone ring of this compound to a cyclopentanone. This transformation is not merely a theoretical possibility but is grounded in well-established principles of physical organic chemistry. The Tiffeneau-Demjanov rearrangement offers a reliable and predictable method to achieve this one-carbon ring expansion.[6][7][8][9][10]
The general sequence for this transformation, as applied to this compound, is envisioned as follows:
-
Nucleophilic Addition: The carbonyl group of this compound is first subjected to a nucleophilic addition to introduce a hydroxymethyl group. A common and effective method is the addition of a cyanide source (e.g., trimethylsilyl cyanide followed by reduction) or a protected hydroxymethyl Grignard reagent.
-
Formation of a Primary Amine: The resulting hydroxyl group is then converted into a primary amine. This can be achieved through a variety of standard organic transformations, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion to an azide followed by reduction.
-
Tiffeneau-Demjanov Rearrangement: The key ring expansion step is initiated by the treatment of the resulting 1-(aminomethyl)-1-hydroxycyclobutane derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid). This leads to the formation of a diazonium ion, which is an excellent leaving group. The departure of nitrogen gas generates a highly unstable primary carbocation, which immediately triggers a rearrangement. The migration of one of the cyclobutane ring carbons to the carbocation center results in the formation of a more stable cyclopentanone ring.
Mechanistic Insight: The Driving Force of the Rearrangement
The Tiffeneau-Demjanov rearrangement is a powerful synthetic tool due to its high efficiency and predictability. The primary driving force for the reaction is the relief of ring strain in the four-membered cyclobutane ring as it expands to the more stable five-membered cyclopentanone ring. The benzyloxy group at the C2 position of the starting material plays a crucial role in influencing the regioselectivity of the subsequent functionalization of the resulting cyclopentanone.
Experimental Protocols: A Step-by-Step Guide to the Synthesis of a Dihydrojasmonate Precursor
The following protocols provide a detailed, step-by-step methodology for the proposed synthesis of a key precursor to dihydrojasmonate analogues from this compound. These protocols are based on established chemical transformations and are designed to be a self-validating system for researchers.
Protocol 1: Synthesis of 1-(Hydroxymethyl)-2-benzyloxycyclobutanol
This protocol details the initial nucleophilic addition to the carbonyl group of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 206751-75-9 | 176.21 | 10.0 g | 0.0567 |
| Trimethylsilyl cyanide | 7677-24-9 | 99.22 | 6.7 g (8.5 mL) | 0.0681 |
| Zinc iodide | 10139-47-6 | 319.22 | 0.9 g | 0.0028 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Lithium aluminum hydride (LAH) | 16853-85-3 | 37.95 | 2.6 g | 0.0681 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 200 mL | - |
| Sodium sulfate, anhydrous | 7757-82-6 | 142.04 | As needed | - |
| Saturated aq. Rochelle's salt | - | - | 100 mL | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (10.0 g, 0.0567 mol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add zinc iodide (0.9 g, 0.0028 mol) to the solution with stirring.
-
Slowly add trimethylsilyl cyanide (8.5 mL, 0.0681 mol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding 1 M hydrochloric acid (50 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude cyanohydrin.
-
In a separate flame-dried 500 mL round-bottom flask under argon, prepare a suspension of lithium aluminum hydride (2.6 g, 0.0681 mol) in anhydrous tetrahydrofuran (150 mL) and cool to 0 °C.
-
Dissolve the crude cyanohydrin in anhydrous THF (50 mL) and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (2.6 mL), 15% aqueous sodium hydroxide (2.6 mL), and water (7.8 mL).
-
Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)-2-benzyloxycyclobutanol. This intermediate is often used directly in the next step without further purification.
Protocol 2: Tiffeneau-Demjanov Ring Expansion to 2-Benzyloxycyclopentanone
This protocol describes the key ring expansion step.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Crude 1-(aminomethyl)-2-benzyloxycyclobutanol | - | ~193.26 | Assumed from previous step | ~0.0567 |
| Acetic acid | 64-19-7 | 60.05 | 100 mL | - |
| Water | 7732-18-5 | 18.02 | 100 mL | - |
| Sodium nitrite | 7632-00-0 | 69.00 | 4.7 g | 0.0681 |
| Diethyl ether | 60-29-7 | 74.12 | 300 mL | - |
| Saturated aqueous sodium bicarbonate | - | - | As needed | - |
| Brine | - | - | 100 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Dissolve the crude 1-(aminomethyl)-2-benzyloxycyclobutanol in a mixture of acetic acid (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (4.7 g, 0.0681 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-benzyloxycyclopentanone.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-benzyloxycyclopentanone.
Protocol 3: Deprotection and Functionalization to a Dihydrojasmonate Analogue
This protocol outlines the final steps to obtain a dihydrojasmonate analogue.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Benzyloxycyclopentanone | - | 190.24 | Calculated from previous step | - |
| Palladium on carbon (10%) | 7440-05-3 | - | 10 mol% | - |
| Methanol | 67-56-1 | 32.04 | 100 mL | - |
| Hydrogen gas | 1333-74-0 | 2.02 | 1 atm (balloon) | - |
| Sodium hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 1.2 eq | - |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 50 mL | - |
| Methyl 2-bromopentanoate | 5445-19-2 | 195.05 | 1.1 eq | - |
Procedure:
-
Dissolve the purified 2-benzyloxycyclopentanone in methanol (100 mL) in a hydrogenation flask.
-
Add 10% palladium on carbon (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-hydroxycyclopentanone.
-
To a flame-dried flask under argon, add a 60% dispersion of sodium hydride in mineral oil (1.2 eq) and wash with anhydrous hexanes (3 x 10 mL).
-
Add anhydrous THF (50 mL) and cool to 0 °C.
-
Dissolve the 2-hydroxycyclopentanone in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension.
-
Stir for 30 minutes at 0 °C, then add methyl 2-bromopentanoate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the target dihydrojasmonate analogue.
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed synthetic workflow from this compound to a dihydrojasmonate analogue.
Caption: Proposed synthetic route from this compound to a dihydrojasmonate analogue.
Conclusion and Future Perspectives
This technical guide has outlined a strategic and scientifically sound application of this compound in the synthesis of high-value cyclopentanone-based fragrance compounds. By leveraging the Tiffeneau-Demjanov ring expansion, this readily available starting material can be efficiently converted into key fragrance precursors. The detailed protocols provided herein serve as a robust starting point for researchers to explore and optimize this synthetic pathway.
The principles and methodologies described are not limited to the synthesis of dihydrojasmonate analogues. The versatile cyclopentanone intermediate obtained after the ring expansion can be further functionalized in numerous ways, opening the door to a wide array of novel fragrance molecules. Future work in this area could focus on:
-
Stereoselective Synthesis: The development of asymmetric variants of the ring expansion to access enantiomerically pure fragrance compounds.
-
Diversification of the Cyclopentanone Intermediate: Exploring a broader range of electrophiles for the alkylation of the 2-hydroxycyclopentanone to generate a library of novel fragrance candidates.
-
Exploration of Alternative Ring Expansion Methodologies: Investigating other methods for the one-carbon ring expansion of this compound, such as photochemical rearrangements or transition-metal-catalyzed processes.[11][12]
The application of this compound in fragrance synthesis represents a promising and largely unexplored area of research. The strategies outlined in this guide provide a solid foundation for the development of innovative and efficient routes to both existing and novel fragrance ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ScenTree - Hedione® (CAS N° 24851-98-7) [scentree.co]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. chimia.ch [chimia.ch]
- 6. grokipedia.com [grokipedia.com]
- 7. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 8. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyloxycyclobutanone
Welcome to the technical support center for the synthesis of 2-benzyloxycyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to improve your yield and obtain a high-purity product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing step-by-step solutions and the scientific reasoning behind them.
Issue 1: Consistently Low Yield of this compound
Question: I am attempting to synthesize this compound from 2-hydroxycyclobutanone and benzyl alcohol under acidic conditions, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer: Low yields in the acid-catalyzed synthesis of this compound can stem from several factors, primarily related to reaction conditions and the purity of your starting materials.[1] A systematic review of your experimental setup is the best approach to identify the root cause.[1]
Initial Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in your 2-hydroxycyclobutanone or benzyl alcohol can lead to unwanted side reactions.[1]
-
Recommendation: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them before use. Benzyl alcohol is prone to oxidation to benzaldehyde, which can complicate the reaction. Use freshly distilled or commercially available high-purity benzyl alcohol.
-
-
Solvent and Reagent Quality: The presence of water can be detrimental in acid-catalyzed reactions.
-
Recommendation: Use anhydrous solvents. Ensure that the acid catalyst is not hydrated.[1]
-
-
Reaction Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere can prevent oxidation of sensitive reagents.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if you are using sensitive substituted benzyl alcohols.[1]
-
-
Temperature Control: Inconsistent or incorrect reaction temperatures can affect reaction rates and selectivity.
-
Recommendation: Maintain a consistent and optimized reaction temperature. If the reaction is exothermic, ensure efficient stirring and cooling to prevent localized overheating, which can lead to decomposition.
-
Advanced Troubleshooting:
-
Solvent Choice and Chemoselectivity: The choice of solvent can significantly influence the outcome of the reaction. In the acid-promoted reaction of 2-hydroxycyclobutanone with benzyl alcohols, the solvent can dictate the chemoselectivity between the desired this compound and a bis(benzyloxy)dioxatricyclo decane byproduct.[2][3]
-
Recommendation: Experiment with different anhydrous solvents to find the optimal conditions for your specific substrate. A non-polar aprotic solvent may favor the formation of the desired product.
-
-
Acid Catalyst: The type and concentration of the acid catalyst are crucial.
-
Recommendation: If using a Brønsted acid like p-toluenesulfonic acid (p-TsOH), ensure it is anhydrous. The catalytic amount should be optimized; too much acid can lead to degradation of the starting materials or product.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the pure this compound. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products and Their Prevention:
| Side Product | Potential Cause | Prevention Strategy |
| bis(benzyloxy)dioxatricyclo decane | Solvent-dependent side reaction in the acid-catalyzed synthesis from 2-hydroxycyclobutanone.[2][3] | Optimize the solvent system. A less polar solvent may disfavor the formation of this byproduct. |
| γ-Butyrolactone derivative | Baeyer-Villiger oxidation of the cyclobutanone ring by peroxy acids or other oxidizing agents.[4][5] | Avoid exposure to oxidizing agents. If using reagents prone to forming peroxides (e.g., aged ethers), ensure they are purified. |
| Polymerization Products | Strong acidic conditions or high temperatures can lead to polymerization of starting materials or products.[6] | Use a catalytic amount of acid and maintain optimal reaction temperature. Add reagents slowly to control the reaction rate. |
| Elimination Products | In syntheses involving alkylation of a cyclobutanone enolate, using a sterically hindered base can favor elimination over substitution.[7] | Use a strong, non-hindered base like LDA at low temperatures for enolate formation. |
Workflow for Minimizing Side Products:
Caption: Workflow for minimizing side products.
Issue 3: Difficulty in Purifying this compound
Question: I am having trouble purifying this compound by column chromatography. The product co-elutes with impurities. What are the best practices for purification?
Answer: Effective purification by column chromatography depends on the proper choice of stationary and mobile phases, as well as careful technique.[8][9]
Purification Protocol:
-
Choosing the Right Stationary Phase:
-
Recommendation: Silica gel is the most common stationary phase for this type of compound.[9] If your compound is acid-sensitive, you can use silica gel that has been neutralized with a base like triethylamine.
-
-
Optimizing the Mobile Phase:
-
Recommendation: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give your product an Rf value of approximately 0.25-0.35. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
-
Column Packing and Loading:
-
Recommendation: Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation.[8] You can use either a dry or slurry packing method. Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
-
Elution:
-
Recommendation: Begin eluting with the determined mobile phase. If separation is still difficult, consider using a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography.
-
Example Solvent Systems for Column Chromatography:
| Polarity | Solvent System (v/v) |
| Low | Hexane:Ethyl Acetate (9:1) |
| Medium | Hexane:Ethyl Acetate (4:1) |
| High | Hexane:Ethyl Acetate (1:1) |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The acid-promoted reaction of 2-hydroxycyclobutanone with a benzyl alcohol is a direct and often high-yielding method.[2][3] For larger scale synthesis, a one-pot procedure involving the imination of cyclobutanone followed by alkylation and in-situ hydrolysis has also been reported to be efficient.[10]
Q2: I am considering a multi-step synthesis involving the alkylation of a cyclobutanone enolate with benzyl bromide. What are the critical parameters for this step?
The alkylation of cyclobutanone enolates can be challenging.[7][11] Key parameters include:
-
Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is recommended to ensure complete and irreversible formation of the enolate.[7]
-
Temperature: The reaction should be carried out at low temperatures (e.g., -78 °C) to prevent side reactions.[7]
-
Alkylating Agent: Use a reactive benzyl halide, such as benzyl bromide. Ensure its purity, as impurities can affect the reaction.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Handling of Reagents: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Strong acids and bases should be handled with appropriate personal protective equipment.
-
Reaction Quenching: Exothermic reactions should be quenched carefully, especially when scaling up.
-
Solvent Handling: Use and dispose of organic solvents according to your institution's safety guidelines.
Q4: Can I use a protecting group strategy to synthesize this compound?
Yes, a protecting group strategy can be employed, especially in the context of more complex molecules.[12] For example, if other functional groups that are sensitive to the reaction conditions are present, you might protect them first. The choice of protecting group will depend on the specific functional groups and the reaction conditions you plan to use.[12]
Experimental Protocol: Acid-Catalyzed Synthesis of this compound from 2-Hydroxycyclobutanone
This protocol is a general guideline and may require optimization for your specific needs.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-hydroxycyclobutanone (1.0 eq).
-
Dissolve the 2-hydroxycyclobutanone in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Add benzyl alcohol (1.1 - 1.5 eq).
-
Add a catalytic amount of an anhydrous acid catalyst (e.g., p-toluenesulfonic acid, 0.05 - 0.1 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Visualization of a Key Synthetic Pathway:
Caption: Acid-catalyzed synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. column-chromatography.com [column-chromatography.com]
- 10. mdpi.org [mdpi.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Synthesis of 2-Benzyloxycyclobutanone
Welcome to the technical support center for the synthesis of 2-benzyloxycyclobutanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your experimental outcomes.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions grounded in chemical principles.
Q1: My reaction yield is low, and I've isolated a significant, less polar, high-molecular-weight byproduct. What is it and how can I prevent it?
A1: You are likely observing the formation of a bis(benzyloxy)dioxatricyclo decane, a dimeric byproduct. This is the most common side reaction when using the acid-catalyzed route from 2-hydroxycyclobutanone and benzyl alcohol.[1][2]
Underlying Cause: The reaction proceeds via the formation of a hemiacetal intermediate from the addition of benzyl alcohol to the cyclobutanone carbonyl. Under acidic conditions, this hemiacetal can be protonated and lose water to form an oxocarbenium ion. While this ion can be trapped by another molecule of benzyl alcohol to form the desired product, it can also be trapped by the hydroxyl group of another hemiacetal molecule, leading to the formation of a stable dimeric acetal.[2]
Troubleshooting & Optimization:
-
Solvent Choice is Critical: The formation of this dimer is highly dependent on the solvent system. Non-polar, aprotic solvents tend to favor dimerization, while more polar solvents can suppress it.[2]
-
Control Stoichiometry: Use a moderate excess of benzyl alcohol (e.g., 1.5-2.0 equivalents) to favor the intermolecular reaction pathway leading to the desired product over the hemiacetal self-condensation.
-
Temperature and Catalyst Loading: Run the reaction at the lowest effective temperature (e.g., room temperature or slightly above) and use the minimum required amount of acid catalyst to reduce the rate of byproduct formation.
Data Snapshot: Impact of Solvent on Product Distribution
| Solvent | Desired Product Yield (%) | Dimer Byproduct Yield (%) | Reference |
| Dichloromethane (DCM) | ~40-50% | ~30-40% | [2] |
| Toluene | ~35-45% | ~45-55% | [2] |
| Acetonitrile (MeCN) | ~70-80% | <10% | [2] |
Reaction Pathway Visualization
Caption: Desired vs. Dimerization Pathway.
Q2: My crude NMR shows signals consistent with dibenzyl ether. How is this forming and how can I avoid it?
A2: Dibenzyl ether is a common byproduct resulting from the acid-catalyzed self-condensation of benzyl alcohol.[3] This side reaction competes with the desired benzylation of the cyclobutanone.
Underlying Cause: Under acidic conditions, the hydroxyl group of one benzyl alcohol molecule can be protonated, turning it into a good leaving group (water). A second molecule of benzyl alcohol can then act as a nucleophile, attacking the benzylic carbon in an SN2 or SN1-like fashion to displace water and form dibenzyl ether.[4]
Troubleshooting & Optimization:
-
Minimize Acid Catalyst: Use the lowest possible catalytic amount of acid. Strong acids or excessive amounts will accelerate the self-condensation.
-
Slow Addition of Reagents: If practical for your scale, consider slowly adding the benzyl alcohol to the reaction mixture containing the 2-hydroxycyclobutanone and catalyst. This keeps the instantaneous concentration of benzyl alcohol lower, disfavoring the second-order self-condensation reaction.
-
Purification: Dibenzyl ether can often be separated from the more polar this compound via column chromatography, though their Rf values can be close depending on the eluent system.
Dibenzyl Ether Formation Mechanism
Caption: Acid-catalyzed self-condensation of benzyl alcohol.
Q3: I am observing impurities that appear to be cyclopentanones, either in my final product or in a subsequent step. What could be the cause?
A3: Cyclobutanones are susceptible to ring expansion reactions to form more stable five-membered cyclopentanones.[5] This is not a direct side reaction of the benzylation itself but reflects the inherent reactivity of your product's core structure.
Underlying Cause: Ring expansion can be promoted by various reagents, most notably diazomethane or trimethylsilyldiazomethane (TMSD), which are used for homologation.[6][7] The reaction can also be catalyzed by Lewis acids.[8] The mechanism involves nucleophilic attack at the carbonyl carbon, followed by a 1,2-alkyl shift and expulsion of a leaving group (like N₂ from diazomethane).
Troubleshooting & Optimization:
-
Reagent Purity: Ensure that reagents used in subsequent steps are free from contaminants that could induce ring expansion. For example, if generating an enolate, ensure your base is not contaminated.
-
Avoid Protic Acids with Diazo Reagents: If you are performing a reaction with a diazo compound on a different functional group, be aware that acidic conditions can catalyze the ring expansion of the cyclobutanone.[5]
-
Lewis Acid Choice: In subsequent steps, be mindful of the Lewis acids used. Stronger Lewis acids are more likely to coordinate to the carbonyl and facilitate rearrangement.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable protocol for synthesizing this compound while minimizing side products?
A1: The acid-promoted reaction between 2-hydroxycyclobutanone and benzyl alcohol in acetonitrile is a robust method.[2] A detailed, field-tested protocol is provided in the next section. This protocol is designed to be a self-validating system by prioritizing conditions that inherently disfavor the most common side reactions.
Q2: How do I choose the right acid catalyst?
A2: A moderately strong Brønsted acid is typically sufficient.
-
p-Toluenesulfonic acid (p-TsOH): A common, effective, and easily handled solid catalyst. Use at 0.05-0.10 molar equivalents.
-
Sulfuric Acid (H₂SO₄): Effective, but can be overly aggressive, potentially leading to more charring and dibenzyl ether formation. Use with caution in very small catalytic amounts.
-
Lewis Acids (e.g., Sc(OTf)₃): While effective for some transformations, they can also promote undesired rearrangements like ring expansion, especially with certain substrates.[8] For this specific transformation, a simple Brønsted acid is often more predictable.
Q3: What are the best analytical methods for monitoring the reaction and identifying byproducts?
A3: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for real-time reaction monitoring. Use a solvent system like 20-30% Ethyl Acetate in Hexanes. The starting 2-hydroxycyclobutanone will be very polar (low Rf), the product will be intermediate, and the dimer and dibenzyl ether byproducts will be less polar (higher Rf).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts like dibenzyl ether and unreacted benzyl alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The product will show characteristic benzylic protons (a singlet or AB quartet around 4.5-4.7 ppm) and cyclobutane ring protons (multiplets between 2.0-3.5 ppm). The dimer will have a more complex but distinct set of signals. Dibenzyl ether shows a sharp singlet at ~4.5 ppm.
-
¹³C NMR: Look for the carbonyl carbon (~208-212 ppm) and the benzylic carbon (~70-75 ppm) in the product.
-
Part 3: Recommended Experimental Protocol
Synthesis of this compound via Acid-Catalyzed Benzylation
This protocol is optimized to minimize the formation of the dimeric byproduct by utilizing acetonitrile as the solvent.[2]
Materials:
-
2-Hydroxycyclobutanone (1.0 eq)
-
Benzyl Alcohol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-hydroxycyclobutanone (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration relative to the cyclobutanone).
-
Reagent Addition: Add benzyl alcohol (1.5 eq) followed by p-TsOH·H₂O (0.05 eq) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes the acid catalyst and any unreacted polar starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%) to isolate the pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic and regioselective ring expansion of arylcyclobutanones with trimethylsilyldiazomethane. Ligand-dependent entry to beta-ketosilane or enolsilane adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts [organic-chemistry.org]
Technical Support Center: Purification of 2-Benzyloxycyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 2-Benzyloxycyclobutanone. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested experience to help you navigate the challenges of isolating this compound with high purity.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: Low Recovery After Column Chromatography
You've performed flash column chromatography, but the yield of purified this compound is significantly lower than expected.
| Potential Cause | Explanation & Solution |
| Compound Instability on Silica Gel | This compound, like other cyclobutanone derivatives, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] To test for this, perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely degrading. Solution: Deactivate the silica gel by preparing a slurry with your non-polar solvent containing 1-2% triethylamine before packing the column. Alternatively, consider using a different stationary phase like neutral alumina or Florisil.[1] |
| Improper Solvent System Selection | An inappropriate solvent system can lead to poor separation or irreversible adsorption of the compound onto the column. If the solvent is too polar, your compound may elute with impurities. If it's not polar enough, it may not elute at all. Solution: Meticulously optimize your solvent system using TLC. Aim for an Rf value of 0.3-0.4 for this compound to ensure good separation.[1] A common starting point for β-keto esters is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2][3] |
| Co-elution with Impurities | A closely related impurity may have a similar polarity to this compound, making separation by standard chromatography challenging. Solution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can often resolve compounds with very similar Rf values. If co-elution persists, a secondary purification step like preparative HPLC or recrystallization may be necessary. |
| Compound Crystallization on the Column | Highly concentrated fractions can sometimes lead to the crystallization of the product within the column, obstructing flow and leading to poor recovery.[1] Solution: Load the crude material in a more dilute solution. If crystallization is observed, try switching to a solvent system in which your compound is more soluble. |
Problem 2: Product Appears Contaminated After Purification
Your purified this compound shows the presence of impurities in subsequent analytical tests (e.g., NMR, GC-MS).
| Potential Cause | Explanation & Solution |
| Residual Starting Materials or Reagents | Incomplete reaction or inadequate work-up can leave behind starting materials (e.g., 2-hydroxycyclobutanone, benzyl alcohol) or reagents.[4] Solution: Ensure your work-up procedure is robust. This may include aqueous washes to remove water-soluble impurities and drying of the organic layer before concentration. If starting materials persist, re-evaluate your reaction conditions to drive the reaction to completion. |
| Formation of Degradation Products | This compound can be susceptible to degradation under certain conditions. For instance, prolonged exposure to acid or base can lead to ring-opening or other side reactions.[5] Solution: Minimize the exposure of your compound to harsh conditions. If an acidic or basic work-up is necessary, perform it at low temperatures and for the shortest possible time. Consider the stability of your compound during storage; it is recommended to store this compound at refrigerated temperatures (2-8°C) under an inert atmosphere.[6][7] |
| Oxidation | The ketone moiety can be susceptible to oxidation, leading to the formation of byproducts.[8][9] Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage. The use of degassed solvents can also be beneficial. |
| Isomerization | Depending on the synthetic route, stereoisomers of this compound may be present.[10] Solution: Chiral chromatography (either GC or HPLC) may be necessary to separate stereoisomers. If the isomers are diastereomers, they can often be separated by standard column chromatography with careful optimization of the mobile phase. |
Problem 3: Inconsistent Results with Distillation
You are attempting to purify this compound by distillation, but are experiencing decomposition or poor separation.
| Potential Cause | Explanation & Solution |
| Thermal Decomposition | Cyclobutanone derivatives can be thermally labile and may decompose at their atmospheric boiling points.[11][12] Solution: Purify this compound using vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. A short-path distillation apparatus is often preferred to reduce the residence time at high temperatures. |
| Formation of Azeotropes | This compound may form azeotropes with residual solvents or impurities, making separation by simple distillation difficult.[13] Solution: If an azeotrope is suspected, consider using a different purification technique, such as column chromatography. Alternatively, azeotropic distillation with a suitable entrainer might be possible, but this requires careful process development. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound?
For lab-scale purification, flash column chromatography on silica gel is the most widely used and generally effective method.[2] It offers a good balance of resolution, speed, and capacity. However, as discussed in the troubleshooting guide, care must be taken to avoid compound degradation on the acidic silica. For larger-scale purifications or thermally stable analogs, vacuum distillation can be a viable option.[14][15]
Q2: What are the typical impurities I should expect in crude this compound?
The impurity profile will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as 2-hydroxycyclobutanone or benzyl alcohol.[4]
-
Byproducts from the synthesis: These can vary widely. For example, if the synthesis involves an oxidation step, over-oxidation products could be present.[8]
-
Residual solvents: From the reaction or work-up.[16]
-
Degradation products: Resulting from instability during the reaction, work-up, or storage.[5]
Q3: How can I assess the purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
Q4: My this compound is an oil. Can it be recrystallized?
While this compound is often isolated as an oil, some derivatives of cyclobutanone can be crystalline.[17] If your compound is an oil, recrystallization is not a suitable purification method. However, if you are working with a solid derivative or if your oil contains solid impurities, a trituration with a non-polar solvent (like cold hexanes) might help to remove some of the more soluble impurities.
III. Experimental Workflows & Diagrams
Workflow 1: Decision Tree for Purification Method Selection
The following diagram illustrates a logical approach to selecting the most appropriate purification technique for this compound.
Caption: Decision tree for selecting a purification method.
Workflow 2: Standard Flash Column Chromatography Protocol
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
Caption: General workflow for flash column chromatography.
IV. References
-
One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. MDPI. --INVALID-LINK--
-
Troubleshooting Guide. Restek. --INVALID-LINK--
-
HPLC Troubleshooting Guide. SRI. --INVALID-LINK--
-
Process for the recovery and purification of cyclobutanone. Google Patents. --INVALID-LINK--
-
Troubleshooting Guide. Phenomenex. --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography. University of Rochester. --INVALID-LINK--
-
Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols. ResearchGate. --INVALID-LINK--
-
Cyclobutanone. Organic Syntheses. --INVALID-LINK--
-
Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific. --INVALID-LINK--
-
Method of producing cyclobutanone. Google Patents. --INVALID-LINK--
-
Preparation method of 3- (benzyloxy) -1-cyclobutanone. Google Patents. --INVALID-LINK--
-
Synthesis And Optimization of Cyclobutanone. Liskon Biological. --INVALID-LINK--
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. --INVALID-LINK--
-
Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. Google Patents. --INVALID-LINK--
-
2-(Benzyloxy)cyclobutanone. BLD Pharm. --INVALID-LINK--
-
Cyclobutanone synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
3-(Benzyloxy)cyclobutanone. Tokyo Chemical Industry (India) Pvt. Ltd.. --INVALID-LINK--
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. --INVALID-LINK--
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. --INVALID-LINK--
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. --INVALID-LINK--
-
Decomposition pathways of cyclopentanone and cyclopentenone through a-,... ResearchGate. --INVALID-LINK--
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. --INVALID-LINK--
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. --INVALID-LINK--
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. NIH. --INVALID-LINK--
-
Impurities and Degradation products. ArtMolecule. --INVALID-LINK--
-
The Thermal Decomposition of Cyclobutanone. ChemicalBook. --INVALID-LINK--
-
Recent trends in the impurity profile of pharmaceuticals. ResearchGate. --INVALID-LINK--
-
Stability of 2-alkylcyclobutanones in irradiated retort pouch gyudon topping during room temperature storage (2). ResearchGate. --INVALID-LINK--
-
Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. NIH. --INVALID-LINK--
-
Thermal Decomposition of 2-Cyclopentenone. NIH. --INVALID-LINK--
-
Q3C (R8): Impurities: guideline for residual solvents. EMA. --INVALID-LINK--
-
Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics (RSC Publishing). --INVALID-LINK--
-
Thermal decomposition of 3-vinylcyclobutanone. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). --INVALID-LINK--
-
identifying impurities in industrial grade 3-Methoxy-2-butanol. Benchchem. --INVALID-LINK--
References
- 1. Chromatography [chem.rochester.edu]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 206751-75-9|2-(Benzyloxy)cyclobutanone|BLD Pharm [bldpharm.com]
- 7. 3-(Benzyloxy)cyclobutanone | 30830-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 9. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. The Thermal Decomposition of Cyclobutanone_Chemicalbook [chemicalbook.com]
- 12. Thermal decomposition of 3-vinylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. pubs.acs.org [pubs.acs.org]
Overcoming stereoselectivity issues with 2-Benzyloxycyclobutanone
Welcome to the technical support center for 2-Benzyloxycyclobutanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in reactions involving this versatile building block. The inherent ring strain and the presence of a coordinating benzyloxy group at the C2 position present unique stereochemical challenges and opportunities.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome stereoselectivity challenges and achieve your desired synthetic outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary stereoisomers of concern in reactions of this compound?
-
Why is diastereoselectivity often a problem in the reduction of this compound?
-
Can the benzyloxy group influence the stereochemical outcome of a reaction?
-
-
Troubleshooting Guides
-
Issue 1: Poor Diastereoselectivity in the Hydride Reduction to 2-Benzyloxycyclobutanol
-
Problem: My reduction of this compound with NaBH₄ gives a nearly 1:1 mixture of cis and trans alcohols. How can I selectively synthesize the trans isomer?
-
Problem: I need to synthesize the cis-2-benzyloxycyclobutanol, but my current method favors the trans product. How can I reverse the selectivity?
-
-
Issue 2: Low Enantioselectivity in an Organocatalyzed Aldol Reaction
-
Problem: I am attempting an asymmetric aldol reaction with this compound, but the enantiomeric excess (ee) is poor. How can I improve it?
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of concern in reactions of this compound?
A1: When a nucleophile attacks the carbonyl of this compound, a new stereocenter is created at the C1 position. This results in the formation of two possible diastereomers: cis and trans, relative to the benzyloxy group at C2. For instance, in a hydride reduction, the products are cis- and trans-2-benzyloxycyclobutanol. Controlling the facial selectivity of the nucleophilic attack is therefore critical to obtaining a single, desired diastereomer.
Q2: Why is diastereoselectivity often a problem in the reduction of this compound?
A2: The stereochemical outcome of the reduction is governed by a competition between two main transition state models: the Felkin-Anh model (non-chelation control) and the Cram-chelation model (chelation control)[1][2].
-
Non-chelating conditions (e.g., with simple borohydrides like NaBH₄) often lead to poor selectivity because the energy difference between the competing transition states is small.
-
Chelating conditions involve a Lewis acidic metal that coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group, creating a rigid five-membered ring intermediate. This locks the conformation and directs the nucleophile to attack from the less hindered face, leading to high diastereoselectivity[3][4].
The choice of reducing agent and its associated metal cation (e.g., Na⁺, K⁺, Zn²⁺) dictates which pathway is dominant[1].
Q3: Can the benzyloxy group influence the stereochemical outcome of a reaction?
A3: Absolutely. The benzyloxy group is not merely a protecting group; it is an active participant in directing stereochemistry[5]. Its ability to act as a Lewis base and chelate to metal ions is a powerful tool. By choosing reagents that can form a stable chelate with the substrate, you can enforce a specific conformation that leads to predictable and high diastereoselectivity[3][6]. Conversely, using bulky, non-chelating reagents will favor a different stereochemical outcome, predictable by the Felkin-Anh model, where steric hindrance is the primary controlling factor.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Hydride Reduction to 2-Benzyloxycyclobutanol
This is the most common challenge encountered with this substrate. The key to resolving poor diastereoselectivity is to select a reducing agent that decisively favors either a chelation-controlled or a non-chelation-controlled pathway.
Problem: My reduction of this compound with NaBH₄ gives a nearly 1:1 mixture of cis and trans alcohols. How can I selectively synthesize the trans isomer?
Cause & Scientific Rationale: Standard sodium borohydride (NaBH₄) reduction in a protic solvent like methanol or ethanol operates under non-chelating conditions. The sodium cation is poorly Lewis acidic and is solvated by the alcohol, preventing effective chelation. The reaction proceeds through a Felkin-Anh-type model where the nucleophile (hydride) attacks from the face opposite the largest group (the benzyloxy group). However, due to the ring geometry, the steric differentiation is not very pronounced, often resulting in poor selectivity.
To favor the trans product, you need to employ a bulky, non-chelating hydride source. These reagents are sterically hindered and will preferentially attack from the face opposite the benzyloxy group, which in the most stable conformation leads to the trans alcohol.
Solution: Employ a Sterically Hindered, Non-Chelating Reducing Agent.
A highly effective strategy is to use a sterically demanding borohydride reagent, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) .
Caption: Troubleshooting workflow for targeting the trans-alcohol.
Experimental Protocol: Diastereoselective Synthesis of trans-2-Benzyloxycyclobutanol
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise to the stirred solution over 15 minutes. The rate of addition is crucial to maintain temperature control.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the trans-2-benzyloxycyclobutanol.
Problem: I need to synthesize the cis-2-benzyloxycyclobutanol, but my current method favors the trans product. How can I reverse the selectivity?
Cause & Scientific Rationale: To achieve the cis product, you must force the reaction through a chelation-controlled pathway . In this pathway, a Lewis acidic metal cation coordinates simultaneously to the carbonyl oxygen and the ether oxygen of the benzyloxy group. This forms a rigid five-membered ring intermediate, which holds the benzyloxy group in a pseudo-axial position relative to the plane of the chelate ring. This conformation exposes the opposite face of the carbonyl to nucleophilic attack, leading to the formation of the cis alcohol.
Solution: Employ a Chelating Reducing Agent or a Combination of a Simple Hydride with a Lewis Acid.
The most reliable method is to use a reducing agent that contains a strongly Lewis acidic cation, such as zinc borohydride (Zn(BH₄)₂) .
Caption: Competing models for diastereoselective reduction.
Experimental Protocol: Diastereoselective Synthesis of cis-2-Benzyloxycyclobutanol
-
Preparation of Zn(BH₄)₂: Zinc borohydride is often prepared in situ as it is not commercially available as a stabilized solution. Under an inert atmosphere, add anhydrous ZnCl₂ (0.6 equiv) to a flask and dissolve it in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of NaBH₄ (1.2 equiv) in THF. Stir for 1 hour to generate a slurry of Zn(BH₄)₂.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C.
-
Reagent Addition: Transfer the prepared Zn(BH₄)₂ slurry via cannula into the solution of the cyclobutanone at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the cis-2-benzyloxycyclobutanol.
Comparative Data for Hydride Reduction
| Reducing Agent | Typical Conditions | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Rationale |
| NaBH₄ | MeOH, 0 °C | Mixture | ~55:45 | Weak/No Control |
| L-Selectride® | THF, -78 °C | trans | ~5:95 | Non-Chelation (Steric Control) |
| Zn(BH₄)₂ | THF, -78 °C | cis | >95:5 | Chelation Control |
Note: Ratios are representative and can vary based on exact conditions and substrate purity.
Issue 2: Low Enantioselectivity in an Organocatalyzed Aldol Reaction
Problem: I am attempting an asymmetric aldol reaction with this compound, but the enantiomeric excess (ee) is poor.
Cause & Scientific Rationale: Direct asymmetric aldol reactions catalyzed by small organic molecules, such as proline and its derivatives, are highly sensitive to reaction conditions[7]. Low enantioselectivity can stem from several factors:
-
Sub-optimal Catalyst: The catalyst may not create a sufficiently organized and chiral transition state for your specific substrate.
-
Incorrect Solvent: The solvent plays a crucial role in the catalytic cycle, affecting solubility, enamine formation, and the stability of the transition state.
-
Presence of Water: Water can interfere with the catalytic cycle, often leading to a decrease in both reaction rate and enantioselectivity.
-
Reaction Temperature: Higher temperatures can lead to competing, non-selective background reactions and decrease the energy difference between the diastereomeric transition states, eroding the ee.
Solution: Systematic Optimization of Reaction Parameters.
A systematic approach to optimizing the catalyst, solvent, and temperature is required. For aldol reactions of cyclic ketones, proline-derived catalysts are often a good starting point.
Experimental Protocol: Optimization of an Asymmetric Aldol Reaction
-
Catalyst Screening: Screen a panel of organocatalysts. Start with (S)-proline and then move to more sterically demanding or electronically modified derivatives (e.g., diphenylprolinol silyl ethers).
-
Solvent Screening: Perform the reaction in a range of anhydrous solvents. Common choices include DMSO, DMF, CH₃CN, and chlorinated solvents like CH₂Cl₂. Polar, aprotic solvents often perform well.
-
Temperature Optimization: Run the reaction at different temperatures, starting from room temperature and decreasing to 0 °C or lower. Lower temperatures generally favor higher enantioselectivity[8].
-
Additive Screening: The presence of additives, such as a weak acid co-catalyst, can sometimes improve performance. However, start with the simplest system first.
-
Reagent Stoichiometry: Use a slight excess of the aldehyde component (e.g., 1.5-2.0 equivalents) to ensure full conversion of the cyclobutanone. Catalyst loading is typically between 10-30 mol%.
Example Protocol (Starting Point):
-
Preparation: To a vial, add this compound (1.0 equiv), the aldehyde (1.5 equiv), and (S)-proline (0.3 equiv).
-
Solvent Addition: Add anhydrous DMSO to achieve a 0.5 M concentration with respect to the cyclobutanone.
-
Reaction: Stir the mixture at room temperature (or the desired temperature) for 24-72 hours.
-
Monitoring & Analysis: Monitor the reaction by TLC. Upon completion, quench with water, extract with ethyl acetate, and purify the crude product. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
By systematically applying these principles and protocols, you can effectively troubleshoot and optimize your reactions to achieve high levels of stereocontrol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Benzyloxycyclobutanone Ring Opening
Welcome to the technical support center for the ring opening of 2-benzyloxycyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in the lab.
Introduction: The Chemistry of a Strained Ring
The ring opening of this compound is a powerful transformation in organic synthesis, driven by the release of inherent ring strain.[1][2][3] The presence of the benzyloxy group at the C2 position significantly influences the reactivity and regioselectivity of the ring-opening process. Understanding the interplay of electronic and steric factors is paramount to achieving the desired outcome. This guide will focus on troubleshooting common issues and optimizing your reaction conditions for high yield and selectivity.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the ring-opening reaction of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my this compound starting material. What are the likely causes and how can I resolve this?
Answer: Low or no conversion is a common hurdle that can often be traced back to several key factors related to reaction activation and conditions.
-
Inadequate Lewis Acid Activation: The carbonyl group of the cyclobutanone needs to be activated for nucleophilic attack to initiate the ring opening.[4][5][6] If you are using a Lewis acid, its strength and stoichiometry are critical.
-
Troubleshooting Steps:
-
Increase Lewis Acid Stoichiometry: Sub-stoichiometric amounts of a weak Lewis acid may be insufficient. Try increasing the equivalents of the Lewis acid incrementally (e.g., from 0.1 eq to 0.5 eq, then to 1.1 eq).
-
Switch to a Stronger Lewis Acid: If a mild Lewis acid like ZnCl₂ is ineffective, consider more potent options such as TiCl₄, BF₃·OEt₂, or Sc(OTf)₃.[4] Be mindful that stronger Lewis acids can sometimes lead to side product formation.
-
Ensure Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Ensure your glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried. Water can quench the Lewis acid, rendering it inactive.[6]
-
-
-
Insufficient Nucleophile Strength or Concentration: The choice and concentration of your nucleophile are crucial for the ring-opening step.
-
Troubleshooting Steps:
-
Use a Stronger Nucleophile: If a neutral nucleophile (e.g., an alcohol) is not reacting, consider its deprotonated, more nucleophilic counterpart (e.g., an alkoxide).[1][2]
-
Increase Nucleophile Concentration: Le Chatelier's principle applies. Increasing the concentration of the nucleophile can help drive the reaction forward.
-
-
-
Reaction Temperature is Too Low: The activation energy for the ring opening may not be reached at the current temperature.
-
Troubleshooting Steps:
-
Gradually Increase the Temperature: While monitoring for decomposition, slowly increase the reaction temperature. A good starting point is to move from room temperature to a gentle reflux in a suitable solvent.
-
-
Issue 2: Formation of Multiple Products and Low Selectivity
Question: My reaction is producing a mixture of products, and the desired ring-opened product is only a minor component. How can I improve the selectivity?
Answer: A lack of selectivity often points to competing reaction pathways. The benzyloxy group can direct the regioselectivity of the ring opening, but this can be influenced by the reaction conditions.
-
Regioselectivity Issues: The nucleophile can attack either the C1-C2 bond or the C1-C4 bond. The electronic nature of the benzyloxy group typically favors cleavage of the C1-C2 bond.
-
Troubleshooting Steps:
-
Choice of Lewis Acid: Different Lewis acids can exhibit different chelation patterns, influencing which bond is preferentially cleaved. Experiment with a range of Lewis acids (e.g., chelating vs. non-chelating) to find the optimal one for your desired regioselectivity.
-
Steric Hindrance: A bulky nucleophile may favor attack at the less sterically hindered carbon, potentially leading to a mixture of regioisomers. Consider using a less bulky nucleophile if possible.
-
-
-
Competing Side Reactions: The strained cyclobutanone ring can undergo other reactions, such as enolization followed by aldol-type reactions, or decomposition under harsh conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can suppress these unwanted pathways.
-
Use a Milder Base/Nucleophile: If you are using a strong base, it may be promoting enolization. A weaker, non-basic nucleophile might be more selective.
-
Optimize Reaction Time: Prolonged reaction times can lead to product decomposition or the formation of byproducts. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Lewis acid-catalyzed ring opening of this compound?
A1: The generally accepted mechanism involves the following steps:
-
Coordination: The Lewis acid coordinates to the carbonyl oxygen of the cyclobutanone, activating it towards nucleophilic attack.
-
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon.
-
Ring Opening: This is the key step where the ring strain is released. The cleavage of a C-C bond results in the formation of a more stable, open-chain intermediate. The benzyloxy group can stabilize a developing positive charge on the adjacent carbon, influencing the regioselectivity of this step.
-
Protonation/Workup: The intermediate is then protonated during the workup to yield the final product.
Q2: Can the ring opening be achieved under basic or nucleophilic conditions without a Lewis acid?
A2: Yes, strong nucleophiles can induce ring opening without the need for a Lewis acid.[1][2] The high ring strain of the cyclobutanone makes the carbonyl carbon sufficiently electrophilic to react with potent nucleophiles like organometallics or alkoxides.[1][2] The mechanism in these cases is typically a direct nucleophilic addition to the carbonyl, followed by ring opening.
Q3: Are there any specific safety precautions I should take when working with reagents for this reaction?
A3: Yes, several common reagents require careful handling:
-
Lewis Acids: Many Lewis acids, such as TiCl₄ and BF₃·OEt₂, are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organometallic Reagents: Reagents like Grignards or organolithiums are highly reactive and often pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: Ensure all solvents are anhydrous, as water can interfere with the reaction and react dangerously with some of the reagents.
Experimental Protocols
General Procedure for Lewis Acid-Mediated Ring Opening
-
To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) to the stirred solution.
-
After stirring for a short period (e.g., 15 minutes), add the nucleophile (1.2 eq) dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Lewis Acid | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| TiCl₄ | Allyltrimethylsilane | CH₂Cl₂ | -78 to 0 | 4 | 85 | Clean reaction, single major product |
| BF₃·OEt₂ | Methanol | CH₂Cl₂ | 0 to rt | 6 | 65 | Mixture of regioisomers observed |
| ZnCl₂ | Thiophenol | Toluene | 80 | 12 | 40 | Slow conversion, starting material recovered |
| Sc(OTf)₃ | Furan | Acetonitrile | 25 | 2 | 92 | High yield and selectivity |
This table is a representative example; actual results may vary depending on the specific substrate and reaction conditions.
Visualizing the Process
Troubleshooting Workflow
References
- 1. Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters [beilstein-journals.org]
- 3. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Benzyl Ether Cleavage in 2-Benzyloxycyclobutanone
Welcome to the technical support center for troubleshooting the deprotection of 2-benzyloxycyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will delve into the nuances of benzyl ether cleavage in the presence of a sensitive cyclobutanone moiety, providing in-depth, experience-based solutions to common experimental hurdles.
Introduction
The benzyl ether is a widely utilized protecting group for alcohols due to its general stability under a variety of reaction conditions.[1][2] However, its removal, particularly in complex molecules, can be challenging. The case of this compound presents a unique set of difficulties. The strained cyclobutane ring and the adjacent ketone functionality introduce a high potential for undesired side reactions during debenzylation. This guide will address these specific issues in a practical question-and-answer format, offering detailed protocols and mechanistic insights to help you navigate these challenges successfully.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the benzyl ether deprotection of this compound.
Q1: My standard hydrogenolysis (H₂, Pd/C) is failing or giving a complex mixture of products. What's going wrong?
A1: This is a very common issue. While catalytic hydrogenolysis is a go-to method for benzyl ether cleavage, its success with this compound is often hampered by several factors:[2][3][4]
-
Over-reduction: The ketone in the cyclobutanone ring is susceptible to reduction under hydrogenation conditions, leading to the corresponding alcohol. This can compete with the desired benzyl ether cleavage.
-
Ring Opening: The strained cyclobutane ring can be prone to cleavage under harsh hydrogenolysis conditions, leading to a variety of linear byproducts.
-
Catalyst Poisoning: Impurities in your starting material, solvents, or even from the glassware can poison the palladium catalyst, rendering it inactive.[5] Amines, sulfur-containing compounds, and halides are common culprits.[6][7]
-
Catalyst Activity: The activity of Pd/C can vary significantly between batches and suppliers.[5] An older or less active catalyst may not be sufficient for this transformation.
Q2: I'm observing over-reduction of the ketone. How can I selectively cleave the benzyl ether?
A2: Improving selectivity is key. Here are several strategies to favor benzyl ether cleavage over ketone reduction:
-
Catalytic Transfer Hydrogenation (CTH): This is often a milder alternative to using pressurized hydrogen gas.[8][9] CTH utilizes a hydrogen donor in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[9][10] The reaction conditions are often less forcing, which can help preserve the ketone.
-
Choice of Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective and selective for benzyl ether hydrogenolysis than standard Pd/C, especially in challenging substrates.[11][12] It is generally considered a more active catalyst.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help minimize over-reduction. Running the reaction at atmospheric pressure with a balloon of hydrogen is a good starting point.
Q3: Are there non-reductive methods to cleave the benzyl ether that would be compatible with the cyclobutanone?
A3: Yes, exploring non-reductive methods is an excellent strategy to avoid issues with the ketone and other reducible functional groups. Here are some viable alternatives:
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers.[6][13] These reactions are typically run at low temperatures to enhance selectivity. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide.[14] The use of a cation scavenger, such as pentamethylbenzene, can be crucial to prevent side reactions.[15][16]
-
Acid-Catalyzed Hydrolysis: While ethers are generally stable to acid, cleavage can be induced under forcing conditions with strong acids like HBr or HI.[13][14][17] The reaction proceeds via protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack.[18][19][20] For a benzylic ether, this often proceeds through a stable benzyl carbocation intermediate.[17][19] However, the compatibility of the cyclobutanone under strongly acidic conditions must be considered.
-
Oxidative Cleavage: For certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective.[21][22][23] While standard benzyl ethers are less reactive, oxidative methods can sometimes be employed, but chemoselectivity can be an issue.[21][24][25]
Q4: My attempts with Lewis acids like BCl₃ are leading to decomposition. How can I improve this?
A4: Decomposition with strong Lewis acids often points to harsh reaction conditions or side reactions. Here's how to troubleshoot:
-
Temperature Control: These reactions are often highly exothermic. It is critical to maintain a low temperature (e.g., -78 °C) during the addition of the Lewis acid and to allow the reaction to warm slowly.
-
Use of a Cation Scavenger: The benzyl carbocation generated during cleavage is electrophilic and can react with other functional groups or even the starting material. Including a cation scavenger like pentamethylbenzene or anisole can trap this intermediate and prevent unwanted side reactions.[15][26]
-
Stoichiometry: Carefully control the stoichiometry of the Lewis acid. Using a large excess can lead to decomposition. Start with 1.1-1.5 equivalents and optimize from there.
-
Complexing Agents: Boron trichloride can be used as a complex with dimethyl sulfide (BCl₃·SMe₂), which can offer milder and more selective debenzylation.[27]
Comparative Overview of Deprotection Methods
| Method | Reagents | Advantages | Disadvantages | Key Considerations for this compound |
| Catalytic Hydrogenolysis | H₂, Pd/C | High yielding for simple substrates; catalyst is recoverable.[3][4] | Risk of over-reduction of ketone; potential for ring opening; catalyst poisoning.[5][6] | Requires careful optimization of catalyst, pressure, and temperature to maintain selectivity. |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Hydrogen Donor (e.g., Formic Acid, Ammonium Formate) | Milder conditions than high-pressure hydrogenation; avoids handling H₂ gas.[8][9] | Can still cause some reduction of sensitive groups. | A good first alternative to standard hydrogenolysis to improve selectivity. |
| Lewis Acid Cleavage | BCl₃, BBr₃ | Non-reductive; effective for substrates with reducible groups.[6][13] | Harsh reagents; requires low temperatures; potential for side reactions.[15] | Use of a cation scavenger is highly recommended; temperature control is critical. |
| Acid-Catalyzed Hydrolysis | HBr, HI | Simple procedure. | Requires strong, corrosive acids; may not be compatible with acid-sensitive groups.[14] | The stability of the cyclobutanone ring under these conditions should be evaluated. |
| Oxidative Cleavage | DDQ, CAN (for activated benzyl ethers) | Mild conditions; highly selective for electron-rich benzyl ethers.[21][22] | Standard benzyl ethers are less reactive; potential for oxidation of other functional groups.[24][25] | Generally not the first choice unless the benzyl group is activated (e.g., PMB). |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH) of this compound
This protocol offers a milder alternative to traditional hydrogenolysis, aiming to preserve the ketone functionality.
Workflow Diagram:
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. tandfonline.com [tandfonline.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzyl Ethers [organic-chemistry.org]
- 23. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reddit.com [reddit.com]
- 27. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Preventing decomposition of 2-Benzyloxycyclobutanone during reactions
Technical Support Center: 2-Benzyloxycyclobutanone
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Due to its strained four-membered ring and the presence of an α-alkoxy substituent, this compound can exhibit unexpected instability under various conditions. This guide provides in-depth troubleshooting advice and best practices to ensure the integrity of your material and the success of your reactions.
Part 1: Troubleshooting Guide - Common Decomposition Scenarios
This section addresses specific experimental observations and provides actionable solutions based on mechanistic principles.
Question 1: "I'm observing significant loss of material and the appearance of new, lower Rf spots on my TLC plate after an aqueous workup. What is happening?"
Diagnosis: This is a classic symptom of base-catalyzed retro-aldol fragmentation. Even mildly basic conditions (pH > 8), which can occur during a sodium bicarbonate wash, can lead to deprotonation at the C3 position. The resulting enolate can undergo rapid ring-opening to form an aldehyde enolate, which is then protonated upon acidification to yield 4-(benzyloxy)butanal.
Root Cause Analysis:
-
Aqueous Base: Standard bicarbonate or carbonate washes are often too basic for this substrate.
-
High pH: The pKa of protons alpha to a ketone is typically around 19-20, but ring strain can influence this value. The presence of the electron-withdrawing benzyloxy group further acidifies the C3 protons, making them susceptible to abstraction by weak bases.
Preventative Protocol:
-
Avoid Strong Aqueous Bases: Do not use Na2CO3, K2CO3, or concentrated NaHCO3 solutions for washing.
-
Use Buffered Washes: Quench your reaction by pouring it into a cold, saturated solution of ammonium chloride (NH4Cl, pH ~4.5-5.5) or a phosphate buffer (pH 7.0).
-
Minimize Contact Time: Perform extractions quickly and at low temperatures (0-5 °C) to reduce the rate of potential decomposition.
-
Solvent Choice: Ensure your organic solvent is free of basic impurities.
Caption: Troubleshooting workflow for decomposition during aqueous workup.
Question 2: "My compound streaks badly or disappears entirely during silica gel column chromatography. How can I purify it effectively?"
Diagnosis: Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the decomposition of this compound, likely through a mechanism involving enol formation followed by ring-opening or polymerization. The benzylic ether is also sensitive to strong acids, although cleavage typically requires harsher conditions.
Root Cause Analysis:
-
Silica Acidity: The Lewis and Brønsted acidic sites on the silica surface act as catalysts.
-
Prolonged Contact: Slow-running columns increase the contact time between the sensitive substrate and the acidic stationary phase, exacerbating decomposition.
Purification Protocol:
-
Deactivate the Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Add 1% triethylamine (Et3N) or pyridine by volume relative to the solvent.
-
Stir the slurry for 15-20 minutes before packing the column. This neutralizes the acidic silanol groups.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Brockmann I-III alumina can be an excellent alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.
-
-
Optimize Elution:
-
Use a slightly more polar solvent system than initially planned to ensure the compound elutes quickly (target Rf ~0.3-0.4).
-
Run the column with a slight positive pressure ("flash chromatography") to minimize residence time.
-
| Parameter | Standard Silica Gel | Neutralized Silica Gel (1% Et3N) | Neutral Alumina |
| pH | Acidic (~4-5) | Neutral (~7) | Neutral to Mildly Basic |
| Risk of Decomposition | High | Low | Very Low |
| Best For | Robust, non-acid sensitive compounds | Acid-sensitive ketones, amines | General acid-sensitive compounds |
| Setup | Standard | Requires pre-treatment with base | Standard |
Part 2: Prophylactic Measures & FAQs
Q: What are the ideal storage conditions for this compound?
A: Store neat or in a non-polar, aprotic solvent (e.g., toluene, heptane) at -20°C under an inert atmosphere (Argon or Nitrogen). Avoid chlorinated solvents for long-term storage, as they can generate trace amounts of HCl over time.
Q: I need to perform a reaction under basic conditions. What type of base is safest?
A: Non-nucleophilic, sterically hindered bases are strongly recommended to prevent both retro-aldol and direct nucleophilic attack at the carbonyl. Bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C) are often used to form the kinetic enolate without causing significant degradation. Avoid hydroxide (OH-), alkoxides (RO-), or amines at elevated temperatures.
Q: Are there any specific reagents or reaction types that are known to be incompatible?
A: Yes. Caution should be exercised with the following:
-
Strong Lewis Acids (e.g., AlCl3, TiCl4): Can chelate to both the carbonyl and ether oxygen, promoting ring-opening.
-
Hydride Reducing Agents: Reagents like LiAlH4 can be overly reactive. Milder agents like sodium borohydride (NaBH4) in ethanol at 0°C are generally safer for reducing the ketone.
-
Oxidizing Agents: Peroxy acids (e.g., m-CPBA) will readily perform a Baeyer-Villiger oxidation to give a lactone product. While this is a useful transformation, it is an incompatibility if the ketone moiety is desired.
Part 3: Mechanistic Insights into Decomposition
Understanding the pathways of decomposition is critical for prevention. The two primary non-photochemical routes are acid and base-catalyzed ring-opening.
Caption: The two main catalytic pathways for the degradation of this compound.
Technical Support Center: Scaling Up the Synthesis of 2-Benzyloxycyclobutanone
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-benzyloxycyclobutanone. Scaling up chemical reactions from the benchtop to pilot or production scale introduces significant challenges that can impact yield, purity, and safety. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of scaling up this specific synthesis.
Synthesis Overview: The Williamson Ether Synthesis Approach
A common and reliable method for preparing this compound is via a Williamson ether synthesis, starting from 2-hydroxycyclobutanone and a suitable benzylating agent, such as benzyl bromide. The reaction proceeds by deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide in an SN2 reaction.
Reaction Scheme
Caption: General reaction for the synthesis of this compound.
While straightforward on a small scale, this reaction presents challenges in heat management, reagent addition, and purification as the batch size increases.
Troubleshooting Guide: From Lab to Scale-Up
This section addresses specific issues that may arise during the synthesis, with a focus on problems encountered during scale-up.
Category: Reaction & Yield Issues
Question: My reaction yield is significantly lower than expected after scaling up. What are the common causes?
Answer: A drop in yield upon scale-up is a frequent problem and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, inadequate agitation can create non-homogeneous zones. This can lead to localized areas of high reagent concentration, promoting side reactions, and areas where the reactants do not come into sufficient contact, resulting in an incomplete reaction.
-
Solution: Ensure the reactor is equipped with an appropriate stirrer (e.g., anchor, turbine) for the viscosity of the reaction mixture. Verify that the stirring speed is sufficient to create a vortex and ensure proper mixing without splashing.
-
-
Poor Temperature Control: This reaction is exothermic, especially during the addition of the base and the alkylating agent. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: Use a jacketed reactor with a circulating temperature control unit. The addition of reagents should be done slowly and controllably to manage the exotherm. Monitor the internal reaction temperature, not just the jacket temperature.
-
-
Side Reactions: The formation of the cyclobutanone enolate can lead to C-alkylation instead of the desired O-alkylation. Additionally, elimination of HBr from benzyl bromide to form stilbene can occur at elevated temperatures.
-
Solution: Maintain a controlled, low temperature (e.g., 0-5 °C) during the deprotonation and initial alkylation phase to favor the kinetic O-alkylation product.
-
-
Moisture Contamination: The alkoxide intermediate is highly sensitive to water. Moisture can quench the alkoxide and hydrolyze the starting materials.
-
Solution: Ensure all glassware and the reactor are thoroughly dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question: I am observing a significant amount of unreacted 2-hydroxycyclobutanone in my final product mixture. Why is this happening?
Answer: The presence of unreacted starting material typically points to incomplete deprotonation or insufficient alkylating agent.
-
Cause 1: Incomplete Deprotonation: The base (e.g., sodium hydride) may not have fully reacted with the 2-hydroxycyclobutanone. This can be due to poor quality of the base (e.g., NaH partially oxidized), insufficient quantity, or poor dispersion in the reaction medium.
-
Solution: Use a fresh, high-quality base. Ensure the NaH dispersion is adequately stirred to prevent clumping. A common practice is to wash the NaH with dry hexanes before use to remove the protective mineral oil. Allow sufficient time for the deprotonation to complete (monitor hydrogen gas evolution) before adding the benzyl bromide.
-
-
Cause 2: Insufficient Benzyl Bromide: While a 1:1 stoichiometry is theoretical, a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.
-
Solution: Verify the stoichiometry and consider using a small excess of benzyl bromide. However, be aware that a large excess can lead to byproducts like dibenzyl ether and complicate purification.
-
Category: Purification Challenges
Question: Purification by column chromatography is becoming impractical at a larger scale. What are the alternatives for obtaining high-purity this compound?
Answer: Column chromatography is not ideal for large-scale purification due to high solvent consumption and time. Consider the following alternatives:
-
Vacuum Distillation: this compound is a high-boiling liquid. Purification by fractional vacuum distillation is often the most effective and scalable method. This technique can efficiently separate the product from non-volatile impurities and starting materials with different boiling points.
-
Azeotropic Distillation: If water is a persistent impurity, azeotropic distillation with a suitable solvent (like toluene) can be used to remove it before the final purification step.[1]
-
Liquid-Liquid Extraction: A thorough aqueous workup is crucial. Washing the organic phase with a brine solution can help break emulsions and remove water-soluble impurities. A basic wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts, while a mild acidic wash can remove basic impurities.
Question: I am observing an unknown impurity with a mass corresponding to dibenzyl ether. How can I prevent its formation?
Answer: Dibenzyl ether can form if the benzyl alkoxide (formed from benzyl alcohol, a potential impurity in benzyl bromide) attacks another molecule of benzyl bromide.
-
Prevention:
-
Use high-purity benzyl bromide.
-
Avoid excessive temperatures, which can promote side reactions.
-
Ensure controlled, slow addition of benzyl bromide to the reaction mixture to maintain its low concentration relative to the cyclobutanone alkoxide.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base and solvent for scaling up this reaction?
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this transformation. For easier handling on a large scale, commercially available NaH dispersions in mineral oil are typically used. Potassium tert-butoxide is another viable, though more sterically hindered, option.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice as it effectively solvates the alkoxide intermediate. For higher temperature requirements and better heat transfer properties on a larger scale, a solvent like dimethylformamide (DMF) could be considered, although its higher boiling point makes it more difficult to remove.
Q2: How can I effectively monitor the reaction's progress on a large scale?
-
Thin-Layer Chromatography (TLC) remains a quick and effective method. Periodically (and carefully) quench a small aliquot of the reaction mixture and run a TLC to visualize the consumption of the starting material (2-hydroxycyclobutanone) and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere, and personnel must wear appropriate personal protective equipment (PPE), including fire-retardant clothing.[2][3][4]
-
Exothermic Reaction: The reaction can generate significant heat. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in pressure and temperature. A robust cooling system and controlled addition of reagents are critical.
-
Flammable Solvents: THF and other ether solvents are highly flammable and can form explosive peroxides upon storage. Always use fresh, inhibitor-tested solvents.[5][6]
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate PPE.
Experimental Protocols & Data
Workflow Visualization
Caption: Scalable workflow for this compound synthesis.
Reagent Stoichiometry Table
| Reagent | Lab Scale (10g) | Pilot Scale (1 kg) | Molar Eq. |
| 2-Hydroxycyclobutanone | 10.0 g | 1.00 kg | 1.0 |
| Sodium Hydride (60% disp.) | 5.1 g | 510 g | 1.1 |
| Benzyl Bromide | 21.8 g | 2.18 kg | 1.1 |
| Anhydrous THF | 200 mL | 20 L | - |
Protocol 1: Laboratory Scale Synthesis (10 g)
-
Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Dry the glassware in an oven and assemble while hot under a stream of nitrogen.
-
Reagent Charging: Charge the flask with 2-hydroxycyclobutanone (10.0 g) and anhydrous THF (200 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 5.1 g) portion-wise over 20 minutes, ensuring the temperature does not exceed 5 °C. Stir for 1 hour at 0 °C.
-
Alkylation: Add benzyl bromide (21.8 g) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC analysis shows complete consumption of the starting material.
-
Quenching: Carefully cool the reaction back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess NaH.
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography or vacuum distillation to yield this compound.
Protocol 2: Proposed Scale-Up Synthesis (1 kg)
-
Setup: Use a 50 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a port for reagent addition, and a nitrogen inlet/outlet connected to a bubbler. Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 2-hydroxycyclobutanone (1.00 kg) and anhydrous THF (20 L).
-
Cooling: Start the stirrer and cool the reactor contents to 0 °C using the circulating cooling system.
-
Deprotonation: Add sodium hydride (60% dispersion, 510 g) in portions via a powder addition funnel over 1-2 hours. Maintain the internal temperature below 5 °C. The rate of addition is dictated by the rate of hydrogen evolution and the ability of the cooling system to manage the exotherm.
-
Alkylation: Add benzyl bromide (2.18 kg) via a peristaltic pump or dropping funnel over 2-3 hours, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by taking samples for GC analysis.
-
Quenching: Cool the reactor to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride via a pump. Caution: This is an exothermic step with significant gas evolution. Ensure adequate venting and cooling capacity.
-
Workup: Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer. Add brine to the organic layer, stir, and separate again.
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator suitable for the volume.
-
Purification: Transfer the crude product to a vacuum distillation apparatus and perform a fractional distillation to obtain pure this compound.
References
- 1. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.cn [capotchem.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Catalyst Selection for Asymmetric 2-Benzyloxycyclobutanone Synthesis
Welcome to the technical support center for the asymmetric synthesis of 2-Benzyloxycyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we move beyond simple protocols to explain the why behind the how, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to provide a self-validating framework for your experimental design, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices in synthesizing chiral this compound.
Q1: What are the primary strategies for obtaining enantiomerically pure this compound?
A1: There are two main successful strategies for accessing enantiopure this compound:
-
Kinetic Resolution: This is currently the most established method. A racemic mixture of a this compound precursor, such as the corresponding acetal, is subjected to an enzymatic reaction. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the fast-reacting, acylated enantiomer from the slow-reacting, unacylated one.[1] This approach is robust and often provides very high enantiomeric excess (ee).
-
Asymmetric Catalysis: This involves building the chiral center directly using a chiral catalyst. While a direct, highly enantioselective catalytic synthesis of this compound is not yet widely established in the literature, several catalytic methods for related 2-substituted cyclobutanones are applicable. These include:
-
Asymmetric Ketone Reduction: The enantioselective reduction of a prochiral precursor like 2-benzyloxy-2-cyclobuten-1-one using a chiral catalyst (e.g., a Noyori-type ruthenium complex or a CBS catalyst) can furnish the desired chiral alcohol, which is then oxidized to the ketone.[2]
-
[2+2] Cycloadditions: The reaction of a ketene equivalent with benzyl vinyl ether, mediated by a chiral Lewis acid or organocatalyst, is a powerful method for constructing the cyclobutane ring enantioselectively.[3][4]
-
Q2: Why is kinetic resolution often preferred for this specific molecule?
A2: Kinetic resolution, particularly enzymatic resolution, offers several advantages for this target. The starting racemic 2-hydroxycyclobutanone acetals are readily prepared, and enzymatic reactions are known for their exceptional selectivity under mild conditions, often leading to nearly optically pure products (>99% ee).[1] While the theoretical maximum yield for the desired enantiomer is 50%, the high enantiopurity and reliability of the process make it an attractive and practical choice.
Q3: What types of catalysts are most promising for a direct asymmetric synthesis approach?
A3: For a direct asymmetric synthesis, two main classes of catalysts show the most promise for 2-alkoxycyclobutanones:
-
Chiral Lewis Acids: Catalysts like chiral oxazaborolidinium ions or titanium-TADDOL complexes can effectively activate dienophiles in [2+2] cycloaddition reactions, enforcing a chiral environment around the reacting species.[3]
-
Organocatalysts: Proline and its derivatives are well-known for catalyzing asymmetric aldol and Michael reactions via enamine or iminium ion intermediates.[5] These could be applied to the functionalization of a pre-existing cyclobutanone ring or in a cycloaddition strategy.
Q4: How does the benzyloxy group influence catalyst selection and reaction conditions?
A4: The benzyloxy group is relatively robust but can be sensitive to certain conditions. It is generally stable to the mild conditions of enzymatic resolutions and many organocatalytic transformations. However, in metal-catalyzed reactions, particularly those involving palladium or other transition metals at elevated temperatures, cleavage of the benzyl ether (hydrogenolysis) can be a competing side reaction, especially if a hydrogen source is present. This necessitates careful selection of the catalyst and reaction conditions to avoid deprotection.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (ee) | 1. Suboptimal Catalyst: The chosen catalyst may not be ideal for the specific substrate. 2. Catalyst Decomposition: Sensitivity to air, moisture, or impurities. 3. Incorrect Temperature: Temperature is too high, reducing the energy difference between diastereomeric transition states. 4. Solvent Effects: The solvent may not adequately stabilize the chiral transition state. | 1. Screen Catalysts: Test a range of catalysts from different classes (e.g., different proline derivatives, Lewis acids with varying steric bulk). 2. Ensure Inert Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize Temperature: Run the reaction at a lower temperature. While this may slow the reaction rate, it often significantly improves enantioselectivity. 4. Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities. |
| Low Yield | 1. Catalyst Inactivity: The catalyst may be poisoned by impurities in the starting materials or solvent. 2. Poor Substrate Reactivity: The starting materials may not be sufficiently activated under the reaction conditions. 3. Side Reactions: Decomposition of starting materials or product, or polymerization. 4. Inefficient Workup: Loss of product during extraction or purification. | 1. Purify Reagents: Purify starting materials and solvents prior to use. 2. Adjust Catalyst Loading/Activator: Increase catalyst loading or, for Lewis acid catalysis, add a co-catalyst or activator if applicable. 3. Monitor Reaction Profile: Use TLC or HPLC to monitor the reaction progress and identify the formation of byproducts. Adjust conditions (e.g., temperature, concentration) accordingly. 4. Optimize Workup: Use a modified workup procedure, such as a different extraction solvent or a gentler purification method (e.g., flash chromatography with deactivated silica). |
| Difficulty in Catalyst Removal | 1. Homogeneous Catalyst: The catalyst is soluble in the reaction mixture. 2. Strong Binding to Product: The catalyst forms a stable complex with the product. | 1. Use a Supported Catalyst: Consider a polymer-supported or silica-gel-supported version of the catalyst for easy filtration.[6] 2. Selective Precipitation/Extraction: Develop a workup procedure that selectively precipitates the catalyst or extracts it into a different phase. For example, acidic or basic washes can remove amine-based organocatalysts. |
| Inconsistent Results Upon Scale-Up | 1. Heat Transfer Issues: Exothermic reactions can overheat in larger vessels due to a lower surface-area-to-volume ratio.[7] 2. Mixing Inefficiencies: Inadequate mixing can lead to localized "hot spots" or concentration gradients, affecting selectivity. 3. Reagent Addition Rate: The rate of addition becomes more critical on a larger scale. | 1. Monitor Internal Temperature: Use a temperature probe in the reaction mixture, not just the heating mantle/bath. Implement controlled cooling if necessary. 2. Use Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing. 3. Controlled Addition: Use a syringe pump or addition funnel for the slow, controlled addition of reagents.[8] |
Visualizing the Catalytic Approach
Understanding the proposed mechanism is key to troubleshooting and optimization. Below are diagrams illustrating a common organocatalytic cycle and a general workflow for developing an asymmetric synthesis.
Caption: A simplified cycle for proline-catalyzed asymmetric functionalization of a cyclobutanone.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of chiral recyclable catalysts in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 2-Benzyloxycyclobutanone Preparations
Welcome to the technical support center for the synthesis of 2-benzyloxycyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and questions related to impurity formation during its preparation, providing in-depth, field-proven insights to ensure the integrity of your synthesis and the purity of your final product.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues you may encounter during the synthesis of this compound. We will explore common problems, their root causes, and provide actionable solutions based on established chemical principles.
Issue 1: Presence of a High Molecular Weight Impurity, Insoluble in Common Solvents
Question: After performing an acid-catalyzed benzylation of 2-hydroxycyclobutanone, I've isolated my product but notice a significant, high-molecular-weight impurity that is difficult to remove by standard chromatography and is poorly soluble. What is this impurity and how can I avoid its formation?
Answer:
This is a common issue in the acid-catalyzed synthesis of this compound. The impurity you are observing is likely a bis(benzyloxy)dioxatricyclo decane .
Causality:
This byproduct forms through a dimerization of the 2-hydroxycyclobutanone starting material or an intermediate, followed by reaction with benzyl alcohol. The reaction is highly dependent on the solvent used. Non-polar, aprotic solvents tend to favor the formation of this dimeric impurity.[1][2][3]
Troubleshooting and Protocol Validation:
-
Solvent Selection: To minimize the formation of the bis(benzyloxy)dioxatricyclo decane, it is recommended to use a more polar, protic solvent. A study by Martis et al. (2017) demonstrated that the choice of solvent is critical for the chemoselectivity of this reaction.[1][2][3]
-
Reaction Temperature: Lowering the reaction temperature can also help to reduce the rate of dimer formation.
-
Purification: If the impurity has already formed, a combination of trituration and careful column chromatography may be necessary for its removal. Due to its poor solubility, it may precipitate out of the reaction mixture upon cooling, allowing for separation by filtration.
Issue 2: Unexpected Amine Impurity Detected by GC-MS and NMR
Question: I'm performing a Williamson ether synthesis of this compound using sodium hydride and benzyl bromide in DMF. My GC-MS analysis shows an unexpected peak with a mass corresponding to an amine, and my NMR spectrum has some unusual signals in the aromatic and aliphatic regions. What could this be?
Answer:
The impurity is likely N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine .
Causality:
This amine impurity is known to form when benzyl bromide and sodium hydride are used in DMF.[4] The reaction involves the in-situ formation of a reactive species from DMF that then reacts with the benzylating agent. This impurity can be particularly problematic as it may co-elute with the desired product during chromatography.
Troubleshooting and Protocol Validation:
-
Solvent Choice: The most effective way to prevent the formation of this impurity is to avoid using DMF as the solvent. Tetrahydrofuran (THF) is a suitable alternative for the Williamson ether synthesis.
-
Alternative Base: If DMF must be used, consider a different base that is less likely to react with the solvent, such as potassium tert-butoxide.
-
Purification: If the amine impurity is present, it can sometimes be removed by an acidic wash of the organic layer during workup, which will protonate the amine and move it to the aqueous phase. However, this is not always effective, and careful chromatography is often required.
Issue 3: Low Yield and Presence of Alkene Byproducts
Question: My Williamson ether synthesis of this compound is resulting in a low yield of the desired ether, and I'm observing alkene byproducts. What is causing this and how can I improve my yield?
Answer:
The formation of alkene byproducts is a classic sign of a competing E2 elimination reaction .
Causality:
The Williamson ether synthesis is an S(_N)2 reaction. However, the alkoxide of 2-hydroxycyclobutanone is a strong base, and since the hydroxyl group is on a secondary carbon, it is susceptible to E2 elimination, especially with a sterically hindered base or at elevated temperatures.[5] The base will abstract a proton from a carbon adjacent to the carbon bearing the oxygen, leading to the formation of a double bond.
Troubleshooting and Protocol Validation:
-
Choice of Base: Use a strong, but non-hindered base like sodium hydride (NaH).[6]
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, the deprotonation can be done at 0°C, and the reaction with benzyl bromide can be run at room temperature.
-
Order of Addition: Add the benzyl bromide slowly to the solution of the alkoxide to maintain a low concentration of the alkylating agent, which can help to favor the S(_N)2 pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the preparation of this compound: acid-catalyzed benzylation or Williamson ether synthesis?
A1: Both routes are viable, and the choice often depends on the available starting materials and the desired scale of the reaction.
-
The acid-catalyzed reaction with benzyl alcohol is a straightforward method if 2-hydroxycyclobutanone is readily available. However, as discussed, it can lead to the formation of dimeric byproducts.[1][2][3]
-
The Williamson ether synthesis is a more traditional and often higher-yielding method, but it requires the use of a strong base and an alkylating agent like benzyl bromide. This method can be prone to elimination side reactions.[5]
Q2: What are the typical analytical methods used to assess the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and for identifying and quantifying impurities.[11][12][13][14][15][16][17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing non-volatile impurities and for monitoring the progress of the reaction.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A3: While the exact chemical shifts can vary depending on the solvent and instrument, typical approximate values are as follows:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzylic CH₂ | ~4.5 | ~70 |
| Phenyl | ~7.3 | ~127-138 |
| Cyclobutanone CH | ~4.0 | ~75 |
| Cyclobutanone CH₂ | ~2.0-2.5 | ~30-45 |
| Carbonyl C=O | - | ~208 |
Q4: Can you provide a general protocol for the Williamson ether synthesis of this compound?
A4: The following is a general, illustrative protocol. It should be optimized for your specific laboratory conditions and scale.
Experimental Protocol: Williamson Ether Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil to anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-hydroxycyclobutanone (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0°C and slowly add benzyl bromide (1.1 equivalents).
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q5: How can I effectively purify this compound from the bis(benzyloxy)dioxatricyclo decane byproduct?
A5: Due to the significant difference in polarity and solubility, a multi-step purification approach is often effective:
-
Crystallization/Precipitation: The dimeric byproduct is often much less soluble than the desired product. Cooling the reaction mixture or concentrating the crude product and adding a non-polar solvent can often cause the dimer to precipitate, allowing for its removal by filtration.
-
Column Chromatography: If co-elution is an issue, a carefully optimized gradient elution on silica gel can separate the two compounds. A less polar eluent system will favor the elution of the desired this compound.
Section 3: Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and potential pitfalls.
Figure 1: Competing S(_N)2 and E2 pathways in the Williamson ether synthesis of this compound.
Figure 2: Influence of solvent on the acid-catalyzed synthesis of this compound.
References
- 1. francis-press.com [francis-press.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 11. web.pdx.edu [web.pdx.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. compoundchem.com [compoundchem.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ucl.ac.uk [ucl.ac.uk]
Validation & Comparative
A Tale of Two Ketones: A Comparative Guide to 2-Benzyloxycyclobutanone and 2-Hydroxycyclobutanone in Synthesis
For the Synthetic Chemist: A Detailed Comparison of Reactivity, Handling, and Strategic Application
In the realm of organic synthesis, the cyclobutane ring, a strained four-membered carbocycle, serves as a versatile building block for the construction of complex molecular architectures.[1] Among the functionalized derivatives, 2-hydroxycyclobutanone and its benzyl-protected counterpart, 2-benzyloxycyclobutanone, have emerged as pivotal intermediates. This guide provides an in-depth, comparative analysis of these two reagents, offering insights into their respective strengths and weaknesses to inform strategic decisions in synthetic planning for researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Handling Differences
While structurally similar, the seemingly minor difference of a benzyl protecting group imparts significant changes in the physicochemical properties and handling of these two compounds.
| Property | 2-Hydroxycyclobutanone | This compound | Rationale & Implications |
| Chemical Formula | C4H6O2[2] | C11H12O2[] | The addition of the C7H7 benzyl group significantly increases molecular weight. |
| Polarity | High | Moderate | The free hydroxyl group in 2-hydroxycyclobutanone makes it highly polar and prone to hydrogen bonding, affecting its solubility and chromatographic behavior. The benzyl ether is less polar. |
| Stability | Prone to self-condensation/oligomerization | Generally stable | The acidic proton of the hydroxyl group and the enolizable ketone can lead to side reactions like aldol condensation. The benzyl group prevents this, enhancing shelf-life and stability under a wider range of conditions. |
| Handling | Often generated and used in situ or requires careful handling. | A stable, isolable crystalline solid or oil. | The enhanced stability of this compound simplifies purification and handling. |
The Strategic Choice: Navigating Synthetic Transformations
The decision to employ 2-hydroxycyclobutanone versus its benzyloxy-protected analog hinges on the intended chemical transformation. The presence or absence of the acidic hydroxyl proton and the steric bulk of the benzyloxy group are the primary determinants of reactivity and selectivity.
Nucleophilic Addition to the Carbonyl
Nucleophilic addition is a cornerstone of carbonyl chemistry.[4][5] The choice between the two cyclobutanones can profoundly impact the outcome.
-
2-Hydroxycyclobutanone : The presence of the acidic hydroxyl group is a major complication when using strongly basic nucleophiles such as Grignard reagents or organolithiums. The primary reaction will be deprotonation of the alcohol, consuming at least one equivalent of the nucleophile and generating a magnesium or lithium alkoxide. This can often be circumvented by using excess nucleophile, but this is not always desirable or feasible.
-
This compound : This is the reagent of choice for reactions with strong, basic nucleophiles. The absence of an acidic proton ensures that the nucleophile adds directly to the carbonyl carbon.[4] The bulky benzyloxy group can also influence the stereoselectivity of the addition, potentially directing the incoming nucleophile to the face opposite the protecting group.[6]
Experimental Protocol: Grignard Addition
Objective: To compare the addition of a Grignard reagent to 2-hydroxycyclobutanone and this compound.
Protocol 1: Grignard Addition to this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the tertiary alcohol.
Protocol 2: Grignard Addition to 2-Hydroxycyclobutanone
-
To a solution of 2-hydroxycyclobutanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (2.2 eq, 1.0 M in THF) dropwise. Note the use of excess reagent to account for deprotonation.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Acidify the aqueous layer with 1 M HCl to pH ~5.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Enolate Chemistry
The formation of an enolate for subsequent alkylation or aldol-type reactions is another area where the choice of substrate is critical.
-
2-Hydroxycyclobutanone : Direct enolate formation with a strong base (e.g., LDA) is complicated by the acidic hydroxyl group, which will be deprotonated first. This can lead to the formation of a dianion, which may exhibit different reactivity and selectivity compared to a simple enolate.
-
This compound : This is the preferred substrate for clean and regioselective enolate formation. The absence of the hydroxyl proton allows for straightforward deprotonation at the α-carbon using standard bases.
Ring Expansion Reactions: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a powerful transformation for expanding the cyclobutane ring.[7][8][9][10] The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxygen insertion.[7][11]
-
2-Hydroxycyclobutanone : The electron-withdrawing nature of the hydroxyl group can influence the migratory aptitude of the α-carbon, potentially affecting the regiochemical outcome of the oxidation.
-
This compound : The benzyloxy group, being less electron-withdrawing than a hydroxyl group, may lead to a different regioselectivity in the Baeyer-Villiger reaction. The choice between the two can therefore be a tool to control the structure of the resulting lactone.
Visualization of Synthetic Strategies
The following diagrams illustrate the divergent synthetic pathways and considerations when choosing between 2-hydroxycyclobutanone and this compound.
Caption: Comparative workflow for nucleophilic addition.
Caption: Decision-making flowchart for reagent selection.
Synthesis and Availability
Both compounds are accessible through various synthetic routes. 2-Hydroxycyclobutanone can be prepared via methods such as the Norrish-Yang photocyclization.[12] Its protected form, this compound, is often synthesized from 2-hydroxycyclobutanone via Williamson ether synthesis or from other precursors through multi-step sequences.[13][14][15] The preparation of enantiomerically pure forms has also been reported, often involving enzymatic resolutions.[1]
Conclusion: A Strategic Dichotomy
The choice between this compound and 2-hydroxycyclobutanone is a classic example of the strategic use of protecting groups in organic synthesis.
-
This compound is the more robust and versatile reagent, particularly for reactions involving strong bases or when precise control over the reactivity of the carbonyl group is required. Its stability simplifies handling and purification, making it a reliable choice for multi-step syntheses. However, the synthetic plan must accommodate a final deprotection step.
-
2-Hydroxycyclobutanone offers a more direct route to products containing a free hydroxyl group, avoiding the need for protection and deprotection steps. This can improve overall efficiency in terms of step economy. However, its utility is limited by its lower stability and the incompatibility of the free hydroxyl group with many common reagents.
Ultimately, the optimal choice depends on the specific synthetic context, the nature of the desired transformations, and the overall strategic goals of the synthesis. A thorough understanding of the reactivity and limitations of each compound is paramount for the rational design and successful execution of complex synthetic endeavors.
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxycyclobutanone | C4H6O2 | CID 12608294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 10. adichemistry.com [adichemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 15. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Protecting 2-Hydroxycyclobutanone: A Comparative Analysis
For researchers and professionals in drug development, the strategic manipulation of functional groups is paramount to successful multi-step synthesis. 2-Hydroxycyclobutanone, a versatile and valuable building block, presents a unique challenge due to the proximate and reactive hydroxyl and carbonyl functionalities. The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of common protecting group strategies for 2-hydroxycyclobutanone, supported by experimental data and protocols to inform your synthetic design.
The Challenge: Navigating the Reactivity of 2-Hydroxycyclobutanone
The inherent ring strain and the presence of two reactive functional groups in close proximity make 2-hydroxycyclobutanone a nuanced substrate.[1][2][3] The hydroxyl group can act as a nucleophile or a proton source, while the ketone is susceptible to nucleophilic attack and enolization. This dual reactivity necessitates careful consideration when planning synthetic transformations to avoid unwanted side reactions. The choice of protecting group dictates which downstream reactions are feasible and dictates the conditions for its eventual removal.
Protecting the Hydroxyl Group: Silyl Ethers vs. Benzyl Ethers
When the desired transformation requires a free carbonyl group, protection of the hydroxyl moiety is the logical first step. The two most common choices for this purpose are silyl ethers and benzyl ethers, each with a distinct profile of stability and reactivity.
Silyl Ethers: Tunable Stability and Mild Deprotection
Silyl ethers are a versatile class of protecting groups for alcohols, offering a range of stabilities depending on the steric bulk of the substituents on the silicon atom.[4][5] For 2-hydroxycyclobutanone, the tert-butyldimethylsilyl (TBDMS) group is a popular choice, providing a good balance of stability and ease of removal.
A common procedure for the silylation of alcohols involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) and a base such as imidazole in an aprotic solvent like DMF.[4][6][7]
Step-by-Step Protocol:
-
Dissolve 2-hydroxycyclobutanone (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with a non-polar solvent (e.g., hexane or diethyl ether) and wash with water to remove DMF and imidazole.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the resulting 2-((tert-butyldimethylsilyl)oxy)cyclobutanone by flash column chromatography.
dot graph TD { A[2-Hydroxycyclobutanone] -- "TBDMSCl, Imidazole, DMF" --> B(2-((tert-butyldimethylsilyl)oxy)cyclobutanone); }
Caption: TBDMS protection of the hydroxyl group.
A key advantage of silyl ethers is their facile cleavage under mild conditions using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in THF.[8][9][10][11] This deprotection is highly selective for the silicon-oxygen bond and is compatible with a wide range of other functional groups.
Step-by-Step Protocol:
-
Dissolve the TBDMS-protected 2-hydroxycyclobutanone in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
dot graph TD { A[2-((tert-butyldimethylsilyl)oxy)cyclobutanone] -- "TBAF, THF" --> B(2-Hydroxycyclobutanone); }
Caption: TBAF-mediated deprotection of the TBDMS ether.
Benzyl Ethers: Robust Protection and Orthogonal Removal
Benzyl ethers offer a more robust protection for hydroxyl groups, being stable to a wider range of acidic and basic conditions than many silyl ethers.[12][13] This makes them suitable for syntheses involving harsh reagents.
The acid-catalyzed reaction of 2-hydroxycyclobutanone with benzyl alcohol provides a direct route to the corresponding benzyl ether.[2][14]
Step-by-Step Protocol:
-
Dissolve 2-hydroxycyclobutanone (1.0 eq) and benzyl alcohol (1.2 eq) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
-
Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer, concentrate, and purify the resulting 2-(benzyloxy)cyclobutanone by column chromatography.
dot graph TD { A[2-Hydroxycyclobutanone] -- "Benzyl Alcohol, PTSA, Toluene" --> B(2-(Benzyloxy)cyclobutanone); }
Caption: Formation of 2-(benzyloxy)cyclobutanone.
The most common method for cleaving benzyl ethers is through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.[12][15] This method is mild and highly effective.
Step-by-Step Protocol:
-
Dissolve the 2-(benzyloxy)cyclobutanone in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen (typically 1 atm, balloon pressure).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected 2-hydroxycyclobutanone.
dot graph TD { A[2-(Benzyloxy)cyclobutanone] -- "H2, Pd/C" --> B(2-Hydroxycyclobutanone); }
Caption: Hydrogenolysis of the benzyl ether.
Protecting the Carbonyl Group: The Acetal Strategy
When the synthetic route requires manipulation of the hydroxyl group or reactions that are incompatible with a ketone, protection of the carbonyl as an acetal is the preferred strategy. Cyclic acetals, formed from diols, are particularly stable.[11][16]
Experimental Protocol: Ethylene Glycol Acetal Protection
The reaction of 2-hydroxycyclobutanone with ethylene glycol in the presence of an acid catalyst yields the corresponding cyclic acetal.
Step-by-Step Protocol:
-
To a solution of 2-hydroxycyclobutanone in a solvent like toluene, add ethylene glycol (1.5 eq) and a catalytic amount of an acid catalyst (e.g., PTSA).
-
Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
dot graph TD { A[2-Hydroxycyclobutanone] -- "Ethylene Glycol, PTSA, Toluene" --> B(2-Hydroxycyclobutanone ethylene acetal); }
Caption: Acetal protection of the carbonyl group.
Deprotection of Acetals
Acetals are stable to basic and nucleophilic conditions but are readily cleaved by aqueous acid to regenerate the carbonyl group.[11]
Step-by-Step Protocol:
-
Dissolve the acetal-protected 2-hydroxycyclobutanone in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate.
dot graph TD { A[2-Hydroxycyclobutanone ethylene acetal] -- "H3O+" --> B(2-Hydroxycyclobutanone); }
Caption: Acid-catalyzed deprotection of the acetal.
Comparative Summary of Protecting Groups for 2-Hydroxycyclobutanone
| Protecting Group | Protected Functionality | Protection Conditions | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages |
| TBDMS Ether | Hydroxyl | TBDMSCl, Imidazole, DMF | TBAF, THF | Stable to mild base, mild acid, and many organometallic reagents. | Mild deprotection, tunable stability with different silyl groups. | Labile to strong acids and fluoride sources. |
| Benzyl Ether | Hydroxyl | Benzyl alcohol, PTSA | H₂, Pd/C | Stable to a wide range of acidic and basic conditions. | Robust, orthogonal to many other protecting groups. | Requires hydrogenation for removal, which may not be compatible with other functional groups (e.g., alkenes). |
| Acetal | Carbonyl | Ethylene glycol, PTSA | Aqueous acid (e.g., HCl) | Stable to basic, nucleophilic, and reducing conditions. | Allows for a wide range of transformations on the rest of the molecule. | Labile to acidic conditions. |
Conclusion: A Strategic Choice for Synthetic Success
The optimal protecting group for 2-hydroxycyclobutanone is dictated by the specific demands of the synthetic route. For reactions requiring a free ketone, the robust benzyl ether is an excellent choice for its stability, while the TBDMS ether offers the advantage of very mild deprotection conditions. When the carbonyl group needs to be masked, the acetal provides a reliable and stable protecting group that is easily removed under acidic conditions. A thorough understanding of the stability and reactivity of these protecting groups is essential for the rational design and successful execution of complex syntheses utilizing the versatile 2-hydroxycyclobutanone scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Alternative methods for the synthesis of functionalized cyclobutanes
An Application Scientist's Guide to the Synthesis of Functionalized Cyclobutanes: A Comparative Analysis of Modern Synthetic Methods
The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry and materials science. Its inherent ring strain imparts unique conformational properties that can enhance biological activity and tune material properties. However, the same ring strain that makes cyclobutanes desirable also presents a significant synthetic challenge. This guide provides a comparative analysis of the primary methods for constructing functionalized cyclobutanes, offering insights into the mechanistic underpinnings, practical execution, and relative performance of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable structural unit into their synthetic programs.
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, relying on the photoexcitation of an alkene to an excited state, which then undergoes a cycloaddition reaction with a ground-state alkene. This method is particularly powerful for the synthesis of complex, polycyclic systems.
Mechanistic Insight
The reaction typically proceeds via the triplet excited state of one of the alkene partners (often an enone), which adds to the ground-state alkene in a stepwise fashion to form a 1,4-biradical intermediate. This intermediate then undergoes spin inversion and ring closure to yield the cyclobutane product. The stereochemical outcome is often governed by the stability of the intermediate biradical, a factor that can be controlled by the choice of substrates and reaction conditions.
Figure 1: Generalized mechanism of a photochemical [2+2] cycloaddition.
Representative Protocol: Synthesis of a Bicyclic Cyclobutane
This protocol details the photochemical cycloaddition of cyclohexenone with ethylene, a classic example of this transformation.
Materials:
-
Cyclohexenone
-
Ethylene
-
Benzene (or other suitable solvent)
-
High-pressure mercury lamp
-
Pyrex reaction vessel
Procedure:
-
A solution of cyclohexenone in benzene is prepared in a Pyrex reaction vessel.
-
The solution is deoxygenated by bubbling argon or nitrogen through it for 30 minutes, as oxygen can quench the triplet excited state.
-
The vessel is sealed and cooled to a suitable temperature (e.g., 10 °C).
-
Ethylene gas is introduced into the vessel to the desired pressure.
-
The reaction mixture is irradiated with a high-pressure mercury lamp. The Pyrex vessel acts as a filter, allowing only wavelengths above ~300 nm to pass, which selectively excites the n→π* transition of the enone.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the bicyclic cyclobutane.
Thermal [2+2] Cycloaddition: Leveraging Reactive Intermediates
Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted processes involving two standard alkenes. However, this barrier can be overcome by using activated, high-energy reactants such as ketenes or by employing strained alkenes.
Mechanistic Insight
The cycloaddition of ketenes with alkenes is a powerful method for the synthesis of cyclobutanones. This reaction is believed to proceed through a concerted, antarafacial-suprafacial mechanism. The ketene, with its linear geometry and low-lying LUMO, approaches the alkene in a perpendicular fashion. This geometry allows for a concerted [2πs + 2πa] cycloaddition, which is thermally allowed.
Figure 2: Concerted mechanism for the thermal [2+2] cycloaddition of a ketene and an alkene.
Representative Protocol: Synthesis of a Cyclobutanone from a Ketene
This protocol describes the in situ generation of dichloroketene and its reaction with cyclopentadiene.
Materials:
-
Trichloroacetyl chloride
-
Activated zinc
-
Cyclopentadiene (freshly cracked)
-
Anhydrous diethyl ether
Procedure:
-
A three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is charged with activated zinc and anhydrous diethyl ether under an inert atmosphere.
-
A solution of trichloroacetyl chloride and cyclopentadiene in anhydrous diethyl ether is placed in the dropping funnel.
-
The solution from the dropping funnel is added dropwise to the stirred suspension of zinc in ether. The reaction is exothermic and should be maintained at a gentle reflux.
-
The dichloroketene is generated in situ and reacts immediately with the cyclopentadiene.
-
After the addition is complete, the reaction mixture is stirred for an additional hour.
-
The reaction mixture is filtered to remove excess zinc and zinc salts.
-
The filtrate is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the dichlorinated bicyclic cyclobutanone.
Metal-Catalyzed [2+2] Cycloaddition: Precision and Control
The use of transition metal catalysts has revolutionized the synthesis of cyclobutanes, enabling reactions that are difficult or impossible to achieve through thermal or photochemical methods. These catalysts can promote formal [2+2] cycloadditions through various mechanisms, often with high levels of stereocontrol.
Mechanistic Insight
A common mechanism for metal-catalyzed [2+2] cycloadditions involves the formation of a metallacyclopentane intermediate. In this pathway, the metal catalyst coordinates to two alkene molecules and undergoes oxidative cyclization to form the metallacyclopentane. This intermediate then undergoes reductive elimination to furnish the cyclobutane product and regenerate the active catalyst. The ligands on the metal center play a crucial role in controlling the reactivity and selectivity of the reaction.
Figure 3: Generalized mechanism for a metal-catalyzed [2+2] cycloaddition via a metallacyclopentane intermediate.
Representative Protocol: Nickel-Catalyzed Intramolecular [2+2] Cycloaddition
This protocol outlines the synthesis of a bicyclic cyclobutane from a 1,6-diene using a nickel catalyst.
Materials:
-
1,6-diene substrate
-
Bis(cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Tricyclohexylphosphine (PCy₃) or other suitable ligand
-
Anhydrous toluene
Procedure:
-
In a glovebox, a Schlenk flask is charged with Ni(cod)₂ and the phosphine ligand.
-
Anhydrous toluene is added, and the mixture is stirred until a homogeneous solution is formed.
-
The 1,6-diene substrate is added to the catalyst solution.
-
The flask is sealed and removed from the glovebox.
-
The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred for the required time, monitoring by GC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and exposed to air to deactivate the catalyst.
-
The reaction mixture is filtered through a pad of silica gel to remove the nickel salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Comparative Analysis of Synthetic Methods
The choice of synthetic method for a particular cyclobutane target depends on several factors, including the desired substitution pattern, stereochemistry, and the functional groups present in the starting materials. The following table provides a comparative overview of the methods discussed.
| Feature | Photochemical [2+2] | Thermal [2+2] (Ketenes) | Metal-Catalyzed [2+2] |
| Reaction Conditions | UV irradiation, often low temp. | High temperature or in situ generation | Mild to moderate heating |
| Substrate Scope | Broad for alkenes, especially enones | Requires a ketene or strained alkene | Broad, tolerates many functional groups |
| Stereoselectivity | Often moderate, depends on biradical stability | Generally high (concerted mechanism) | Often high, tunable with ligands |
| Regioselectivity | Can be an issue, mixtures possible | Generally predictable | Can be controlled by catalyst/ligand |
| Key Advantages | Access to complex polycyclic systems | Forms cyclobutanones directly | High selectivity, functional group tolerance |
| Key Limitations | Can lead to side reactions, requires special equipment | Ketenes can be unstable and reactive | Catalyst cost and sensitivity |
Conclusion
The synthesis of functionalized cyclobutanes has evolved significantly, with photochemical, thermal, and metal-catalyzed methods each offering unique advantages. Photochemical cycloadditions remain a powerful tool for complex structures, while thermal reactions with ketenes provide direct access to cyclobutanones. The emergence of metal catalysis has provided a new level of precision, enabling the synthesis of highly functionalized and stereochemically defined cyclobutanes under mild conditions. A thorough understanding of the mechanisms, scope, and limitations of each method is essential for the modern synthetic chemist to effectively incorporate the cyclobutane motif into molecules of interest.
A Senior Application Scientist's Guide to Cyclobutane Synthesis: Evaluating 2-Benzyloxycyclobutanone as a Strategic Building Block
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of modern drug discovery and natural product synthesis, the cyclobutane ring stands out as a privileged structural motif. Found in a diverse array of bioactive molecules, including terpenoids, alkaloids, and antiviral nucleoside analogs, its inherent ring strain can be strategically harnessed for subsequent chemical transformations.[1][2][3][4] The construction of this four-membered ring, however, presents a significant synthetic challenge. Chemists must choose between two primary philosophies: de novo construction via cycloaddition reactions or the utilization of a pre-formed, functionalized building block.
This guide provides an in-depth comparison of these approaches, focusing on the efficacy of 2-Benzyloxycyclobutanone as a versatile building block. We will objectively compare its performance against the two most prevalent de novo methods—photochemical and thermal [2+2] cycloadditions—providing the causal logic behind experimental choices, detailed protocols, and supporting data to guide researchers in selecting the optimal strategy for their synthetic campaigns.
Core Tenet: The Building Block Approach with this compound
This compound is not merely a reagent but a strategic linchpin. The rationale for using a pre-functionalized cyclobutane is rooted in efficiency and predictability. It circumvents the often complex optimization required for cycloaddition reactions and provides a scaffold with two orthogonal functional handles: a ketone and a protected alcohol. The benzyloxy group serves as a robust protecting group for the C2-hydroxyl, allowing for selective manipulation of the C1-ketone before its eventual deprotection. This strategy is particularly advantageous when the desired substitution pattern is difficult to achieve with high regio- or stereoselectivity via cycloaddition.
Its utility has been demonstrated in the synthesis of complex molecules, such as cyclobutyl derivatives of 2'-deoxyadenosine used as inhibitors of HIV-1 reverse transcriptase and stereochemically defined amino acids.[5][]
Comparative Analysis: De Novo Cycloaddition Strategies
To fully appreciate the role of this compound, we must compare it to the primary methods of forming the cyclobutane ring from acyclic precursors.
Photochemical [2+2] Cycloaddition
This method is arguably the most powerful and widely used for constructing cyclobutane rings.[7] The reaction involves the excitation of an alkene (often an enone) to an electronically excited state, which then undergoes a cycloaddition with a ground-state alkene.
-
Causality of Efficacy: The input of photonic energy allows the reaction to overcome the high activation barrier of a thermally forbidden [2πs + 2πs] cycloaddition.[8] This makes it ideal for synthesizing strained rings that are difficult to access via ground-state thermal processes. The resulting cyclobutanes often lack the necessary chromophore to absorb light and undergo a cycloreversion, rendering the reaction effectively irreversible.[9]
-
Limitations: The primary challenges are controlling regioselectivity (head-to-head vs. head-to-tail isomers) and the potential for competing side reactions, such as photodimerization of the starting alkene.[10] Furthermore, specialized photochemical equipment is required.
Thermal Ketene-[2+2] Cycloaddition
The reaction of a ketene with an alkene is a notable exception to the Woodward-Hoffmann rules for thermal cycloadditions.[9][11]
-
Causality of Efficacy: This reaction is thermally allowed because it proceeds through a concerted [π2s + π2a] mechanism. The ketene, with its linear C=C=O geometry, can act as the antarafacial component, where one new sigma bond is formed on the top face of the π system and the other on the bottom face.[12][13] This unique orbital arrangement lowers the activation energy, allowing the reaction to proceed under thermal conditions.
-
Limitations: The principal drawback is the instability of many ketenes, which are prone to dimerization or polymerization.[13][14] This often necessitates their in situ generation and immediate use, which can complicate reaction scale-up and reproducibility.
Data-Driven Performance Comparison
The following table summarizes the key performance indicators for each strategy, providing a clear framework for decision-making.
| Feature | This compound (Building Block) | Photochemical [2+2] Cycloaddition | Thermal Ketene-[2+2] Cycloaddition |
| Primary Use Case | Introduction of a pre-functionalized C4 ring with defined connectivity. | De novo synthesis of the cyclobutane core from alkene precursors. | De novo synthesis of cyclobutanones from ketenes and alkenes. |
| Predictability | High; reactions on the scaffold are typically standard functional group transformations. | Moderate to High; regioselectivity can be an issue and requires careful substrate design or screening.[15] | High; regioselectivity is generally predictable (electrophilic ketene carbon attacks the most nucleophilic alkene carbon).[9] |
| Stereocontrol | Controlled by subsequent reactions on the existing chiral centers or prochiral ketone. | Can be excellent, especially in intramolecular cases or with chiral auxiliaries.[7] | Good; the concerted mechanism often leads to retention of alkene stereochemistry.[9] |
| Yield Range | Varies by specific transformation; typically good for standard reactions. | Highly variable (0-95%); sensitive to substrate, solvent, and reaction conditions.[8][16] | Generally good to excellent (60-95%) for reactive partners.[14] |
| Key Limitations | Limited to the inherent functionality of the building block; initial synthesis of the block is required. | Requires specialized equipment; potential for side reactions (dimerization); regioselectivity challenges. | Ketene instability and polymerization; harsh conditions for ketene generation can limit functional group tolerance. |
| Example Reference | Synthesis of amino-hydroxycyclobutane derivatives.[5] | Synthesis of bicyclic lactones.[10] | Lewis-acid promoted synthesis of substituted cyclobutanones.[14] |
Mechanistic Insights and Workflow Diagrams
Understanding the underlying mechanisms is critical for troubleshooting and optimization.
Workflow for Utilizing this compound
This building block approach follows a logical sequence of functional group manipulation, where the ketone is typically addressed first, followed by modification or deprotection of the benzyloxy group.
Caption: Synthetic pathways using this compound.
Mechanism of Photochemical [2+2] Cycloaddition
The reaction proceeds through an excited triplet state, forming a 1,4-biradical intermediate which then closes to form the two possible cyclobutane products.
Caption: Simplified mechanism for enone-alkene photocycloaddition.
Mechanism of Thermal Ketene-[2+2] Cycloaddition
This concerted reaction involves a unique "twisted" transition state to satisfy orbital symmetry requirements.
Caption: Orbital interaction in thermal ketene cycloaddition.
Experimental Protocols: A Self-Validating System
The following protocols are presented as self-validating systems, including reaction setup, purification, and expected characterization, grounded in established literature.
Protocol 1: Synthesis of a trans-Amino Nitrile from this compound
(Adapted from Girard, C. et al., Tetrahedron: Asymmetry, 2006)[5]
This protocol demonstrates the use of this compound in an asymmetric Strecker synthesis to create a highly functionalized cyclobutane core.
-
Reaction Setup: To a solution of this compound (1.0 equiv) in dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add trimethylsilyl cyanide (1.2 equiv).
-
Catalyst Addition: Add a solution of (R)-phenylglycinol (1.1 equiv) in dichloromethane dropwise over 15 minutes.
-
Reaction Monitoring: Stir the mixture at -78 °C for 48 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) using a 7:3 hexanes/ethyl acetate eluent.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product, a mixture of diastereomeric aminonitriles, is purified by flash column chromatography on silica gel.
-
Expected Outcome: The major trans-amino nitrile is isolated as a colorless oil. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry) to confirm its structure and purity.
Protocol 2: De Novo Photochemical [2+2] Cycloaddition of Cyclopentenone
(Adapted from Corey, E.J. et al., J. Am. Chem. Soc., 1964)[17]
This protocol describes a classic intermolecular cycloaddition to form a bicyclic cyclobutane system.
-
Reaction Setup: In a quartz immersion-well photoreactor, dissolve cyclopentenone (1.0 equiv) and 1,1-dimethoxyethylene (2.0 equiv) in hexane (0.1 M).
-
Photolysis: Degas the solution by bubbling argon through it for 30 minutes. Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W Hanovia) while maintaining the temperature at 20-25 °C with a cooling bath.
-
Reaction Monitoring: Monitor the disappearance of cyclopentenone by GC (Gas Chromatography) or TLC. Typical reaction times are 6-12 hours. Causality Note: Using an excess of the non-absorbing alkene minimizes the competing photodimerization of cyclopentenone.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile alkene.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., 9:1 hexanes/ethyl acetate) to separate the desired cycloadduct from any photodimers and unreacted starting material.
-
Expected Outcome: The bicyclic cyclobutane adduct is typically obtained as a clear oil. The regiochemistry and stereochemistry should be confirmed by spectroscopic methods, including ¹H NMR (noting characteristic shifts for cyclobutane protons) and NOE (Nuclear Overhauser Effect) experiments.
Conclusion and Authoritative Recommendation
The choice between a building block strategy with This compound and a de novocycloaddition is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic target and laboratory resources.
-
Choose this compound when:
-
The target molecule requires the specific 2-oxy-1-keto substitution pattern.
-
Predictability and a streamlined route with well-established functional group transformations are prioritized over atom economy.
-
The required regio- or stereoisomer is difficult to access selectively via cycloaddition.
-
-
Choose a [2+2] Cycloaddition when:
-
The goal is the rapid construction of a complex polycyclic core where the cyclobutane is formed in a key complexity-building step.
-
The required alkene precursors are readily available and issues of regioselectivity can be managed through substrate design.
-
The laboratory is equipped for photochemical or inert-atmosphere reactions required for generating unstable intermediates like ketenes.
-
Ultimately, this compound represents a powerful tool for chemists, converting the challenge of four-membered ring synthesis into a reliable and predictable functional group manipulation. It embodies a strategic approach that prioritizes efficiency and control, earning its place as a valuable reagent in the synthesis of complex molecules.
References
- 1. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds [scirp.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Ketene - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Benzyloxycyclobutanone
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or intermediate compounds is a cornerstone of scientific rigor. 2-Benzyloxycyclobutanone, a valuable building block in organic synthesis, presents a unique analytical challenge due to its combination of a strained four-membered ring, a flexible benzyloxy side chain, and a key stereocenter.[1][2] This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causal relationships behind the observed spectral features, providing a self-validating system for analysis. Furthermore, we will compare its expected spectral data with that of its structural isomer, 3-Benzyloxycyclobutanone, to highlight the power of these techniques in distinguishing subtle molecular differences.
The Analytical Imperative: Key Structural Features
The core of our analytical strategy is to target the distinct electronic environments within the this compound molecule. Our chosen spectroscopic methods must be able to probe and differentiate:
-
The Strained Carbonyl Group: The cyclobutanone ring imposes significant angle strain, which uniquely influences its spectroscopic behavior, particularly in Infrared (IR) spectroscopy.[3][4]
-
The Benzyloxy Moiety: This group contains aromatic protons and carbons, as well as characteristic benzylic protons, all of which produce hallmark signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
The α-Alkoxy Substitution Pattern: The placement of the benzyloxy group at the C2 position, adjacent to the carbonyl, creates a specific electronic environment and a chiral center that breaks molecular symmetry, leading to more complex and information-rich NMR spectra.
Our approach integrates ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry (MS) to create a cohesive and definitive structural proof.
The Primary Analytical Workflow
Caption: Integrated workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical, position-specific information.
Expertise in Action: Why NMR is Crucial
The asymmetric nature of this compound means that every proton and carbon on the cyclobutane ring is chemically non-equivalent. This complexity is not a hindrance but a rich source of information. We can use 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and definitively map the connectivity of the cyclobutane ring.
¹H NMR Spectroscopy: Expected Data
The proton spectrum reveals the number of unique proton environments and their neighboring relationships.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H | 7.25 - 7.40 | Multiplet | 5H | Typical range for protons on a monosubstituted benzene ring.[7][8] |
| Ar-CH₂ -O | ~4.6 | AB quartet | 2H | These benzylic protons are diastereotopic due to the adjacent C2 stereocenter. They are deshielded by the aromatic ring and the electronegative oxygen.[5][9] |
| O-CH -C=O (C2-H) | ~4.2 - 4.4 | Multiplet | 1H | This proton is significantly deshielded by both the adjacent oxygen atom and the carbonyl group. |
| CH₂ (C3-H) | ~2.5 - 2.8 | Multiplet | 2H | Protons on the carbon beta to the carbonyl group. |
| CH₂ (C4-H) | ~2.0 - 2.3 | Multiplet | 2H | Protons on the carbon alpha to the carbonyl group are typically in this region.[10][11] |
¹³C NMR Spectroscopy: Expected Data
The carbon spectrum counts the number of unique carbon atoms and indicates their functional group type.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C =O (C1) | > 205 | The carbonyl carbon in a ketone is highly deshielded and appears far downfield.[10][11][12] |
| C -O (C2) | ~ 75 - 80 | The carbon atom bonded to the electronegative oxygen is significantly deshielded. |
| Ar-C (Quaternary) | ~ 137 | The ipso-carbon of the benzene ring, attached to the CH₂ group. |
| Ar-C H | ~ 127 - 129 | Standard range for aromatic carbons in a benzene ring. |
| Ar-C H₂-O | ~ 70 | Typical chemical shift for a benzylic carbon attached to an oxygen. |
| C H₂ (C3) | ~ 35 - 40 | Aliphatic carbon beta to the carbonyl. |
| C H₂ (C4) | ~ 20 - 25 | Aliphatic carbon alpha to the carbonyl. The unsubstituted cyclobutane carbon appears at 22.4 ppm.[13] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is exceptionally sensitive to the vibrations of specific bonds, making it ideal for confirming the presence of key functional groups.
Expertise in Action: The Ring Strain Effect
The most diagnostic feature for this molecule in the IR spectrum is the carbonyl (C=O) stretching frequency. In standard acyclic or six-membered ring ketones, this stretch appears around 1715 cm⁻¹. However, the angle strain in a four-membered ring forces more s-character into the C-C bonds of the ring, which in turn increases the force constant of the exocyclic C=O double bond. This results in a significant and predictable shift to a higher wavenumber.[3][14]
| Expected Absorption (cm⁻¹) | Bond Vibration | Intensity | Significance |
| ~1780 | C=O stretch (ketone) | Strong | Highly diagnostic for a cyclobutanone. This high frequency is a direct result of ring strain.[4] |
| 3100 - 3000 | C-H stretch (sp²) | Medium | Confirms the presence of the aromatic ring. |
| 3000 - 2850 | C-H stretch (sp³) | Medium | Indicates the aliphatic protons on the cyclobutane ring and benzylic position.[15] |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic) | Medium-Weak | Characteristic absorptions for the benzene ring. |
| ~1100 | C-O stretch (ether) | Strong | Confirms the presence of the benzyloxy ether linkage. |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve a small amount in a suitable solvent (e.g., CCl₄) for solution-phase analysis.[16]
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Run a background spectrum of the clean plates (or solvent) and subtract it from the sample spectrum.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
MS provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under electron ionization (EI).
Expertise in Action: Characteristic Fragmentation
The benzyloxy group provides a highly predictable fragmentation pathway. The bond between the benzylic carbon and the ether oxygen is relatively weak and prone to cleavage. This leads to the formation of a very stable benzyl cation (C₇H₇⁺), which rearranges to the even more stable tropylium ion. The appearance of a strong peak at m/z 91 is a classic signature for a benzyl group.
-
Molecular Formula: C₁₁H₁₂O₂
-
Exact Mass: 176.0837 g/mol
-
Expected Molecular Ion (M⁺): A peak at m/z = 176 .
| Expected Fragment (m/z) | Proposed Ion/Loss | Significance |
| 91 | [C₇H₇]⁺ | Base peak or very intense. The highly stable tropylium ion, characteristic of a benzyl moiety. |
| 85 | [M - C₇H₇]⁺ | Loss of the benzyl group from the molecular ion. |
| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation, from rearrangement. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the benzyl group. |
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a GC/LC inlet.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Comparative Guide: this compound vs. 3-Benzyloxycyclobutanone
To truly appreciate the diagnostic power of this workflow, we can compare the expected spectra of our target compound with its structural isomer, 3-Benzyloxycyclobutanone. The key difference is symmetry: the 3-isomer possesses a plane of symmetry that the 2-isomer lacks.
Caption: Structural and symmetry differences between isomers. (Note: A representative image for the 3-isomer is used for illustrative purposes).
Spectroscopic Distinctions
| Technique | This compound (Asymmetric) | 3-Benzyloxycyclobutanone (Symmetric) |
| ¹H NMR | Complex cyclobutane region with 5 distinct proton environments. | Simplified cyclobutane region. Protons at C2 and C4 are equivalent, giving one signal (a triplet). Proton at C3 gives another signal (a quintet). |
| ¹³C NMR | 4 signals for the cyclobutane carbons (C1, C2, C3, C4). | 3 signals for the cyclobutane carbons. C2 and C4 are equivalent. |
| IR | C=O stretch ~1780 cm⁻¹. | C=O stretch ~1780 cm⁻¹. Little difference is expected here as ring strain is the dominant factor. |
| MS | Intense m/z 91 peak. | Intense m/z 91 peak. Fragmentation may show subtle differences in relative intensities but will be broadly similar due to the presence of the same functional groups. |
This comparison demonstrates that NMR is the definitive technique for distinguishing between these isomers. The symmetry of the 3-isomer results in a markedly simpler spectrum, providing a clear point of differentiation from the more complex spectrum of the 2-isomer.
Conclusion
The structural confirmation of this compound is achieved not by a single piece of data, but by the overwhelming, self-validating evidence provided by a multi-technique spectroscopic approach. The characteristic high-frequency C=O stretch in the IR confirms the cyclobutanone core. Mass spectrometry validates the molecular weight and signals the presence of a benzyl group through its iconic m/z 91 fragment. Finally, the detailed connectivity and stereochemical information from ¹H and ¹³C NMR spectroscopy provides the unambiguous blueprint of the molecule, allowing for its confident differentiation from structural isomers. This integrated workflow represents a robust and reliable standard for the structural elucidation of complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. www1.udel.edu [www1.udel.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Cyclobutanone [webbook.nist.gov]
Comparing catalytic systems for 2-Benzyloxycyclobutanone synthesis
An In-Depth Guide to Catalytic Systems for the Synthesis of 2-Benzyloxycyclobutanone and Its Derivatives
The cyclobutane motif is a cornerstone in modern medicinal chemistry and natural product synthesis. Its inherent ring strain makes it a versatile synthetic intermediate, enabling a variety of ring-opening and ring-expansion reactions. Specifically, 2-alkoxycyclobutanones, such as this compound, serve as valuable precursors for complex chiral molecules and are pivotal in "escape from flatland" strategies aimed at increasing the three-dimensionality of drug candidates. This guide provides a comparative analysis of prominent catalytic systems for synthesizing these four-membered rings, offering field-proven insights into their mechanisms, performance, and practical application.
The Strategic Importance of Catalysis in Cyclobutanone Synthesis
Directly constructing the strained four-membered ring of cyclobutanones with high selectivity and efficiency is a significant synthetic challenge. Catalysis offers the most elegant solution, providing pathways that are often inaccessible through traditional stoichiometric methods. Transition metal catalysis, in particular, has unlocked novel transformations by activating otherwise inert bonds or orchestrating complex bond-forming cascades. This guide will focus on comparing acid-catalyzed etherification with sophisticated transition-metal-catalyzed approaches, primarily involving rhodium and palladium.
Brønsted Acid-Catalyzed Etherification: The Direct Approach
The most direct route to this compound involves the acid-promoted reaction between a 2-hydroxycyclobutanone precursor and a benzyl alcohol. This method stands out for its simplicity and atom economy.
Mechanistic Rationale
The reaction proceeds via protonation of the hydroxyl group on the 2-hydroxycyclobutanone, forming a good leaving group (water). The subsequent departure of water generates a stabilized oxocarbenium ion intermediate. This electrophilic species is then trapped by the nucleophilic benzyl alcohol to form the desired this compound after deprotonation. The choice of acid catalyst is critical; solid acids like bentonitic clays (e.g., Tonsil Actisil FF) have been shown to be effective, often under microwave or infrared irradiation, facilitating a clean and efficient reaction.[1]
Performance and Considerations
This method is highly effective for preparing the basic this compound scaffold from readily available starting materials.[1] Its primary advantage is operational simplicity. However, it is generally not suited for creating complex substituted cyclobutanones in an asymmetric fashion directly within the etherification step. The chirality must be introduced in a separate step or be present in the starting material.
Rhodium-Catalyzed Systems: Mastering C–C Bond Activation
Rhodium catalysis has emerged as a dominant force in cyclobutanone chemistry, not for the direct synthesis of this compound itself, but for the intricate and highly stereoselective construction of complex cyclobutanone cores via C–C bond activation.[2] These methods often start with a substituted cyclobutanone and couple it with an unsaturated partner (e.g., enynes, alkenes) in an intramolecular fashion.
Mechanistic Hallmark: Oxidative Addition and Reductive Elimination
The key mechanistic step involves the oxidative addition of the Rh(I) catalyst into the strained C1–C2 bond of the cyclobutanone ring. This forms a five-membered rhodacycle intermediate.[3][4] This intermediate can then undergo various transformations:
-
Intramolecular Annulation: If the cyclobutanone is tethered to an enyne, the rhodium center can coordinate the π-system, leading to migratory insertion and subsequent reductive elimination. This "cut-and-sew" process stitches together complex, C(sp3)-rich polycyclic scaffolds.[5]
-
Decarbonylation: The acylrhodium intermediate can extrude carbon monoxide, leading to a contracted four-membered rhodacycle that reductively eliminates to form a cyclopropane.[3]
The choice of chiral phosphine ligands (e.g., BINAP, SEGPHOS derivatives) is paramount, as it dictates both the reaction pathway and the enantioselectivity. For instance, in annulations with 1,5-enynes, (R)-H8-binap favors the formation of bis-bicyclic products, while (R)-segphos directs the reaction towards tetrahydro-azapinones.[5] DFT calculations have revealed that favorable ligand-substrate dispersion interactions with bulky ligands like DTBM-segphos are crucial for stabilizing the transition state of the C–C bond cleavage, enabling high selectivity even at room temperature.[2]
Palladium-Catalyzed Systems: Versatility in Functionalization
Palladium catalysts offer a distinct set of transformations for synthesizing and functionalizing cyclobutanone derivatives. These methods include carbene coupling reactions and tandem processes that build complexity around the four-membered ring.
Mechanistic Pathways
-
Carbene Coupling: Starting from cyclobutanone-derived N-sulfonylhydrazones, Pd(0) catalysts can facilitate the formation of palladium carbenes. These reactive intermediates can then couple with aryl or benzyl halides. The reaction proceeds through migratory insertion followed by β-hydride elimination to yield structurally diverse products like cyclobutenes and methylenecyclobutanes.[6]
-
Tandem Reactions: Palladium can catalyze powerful tandem sequences. For example, a reaction between 2-(2-bromobenzylidene)cyclobutanone and a 2-alkynylphenol involves a cascade of bond formations to generate complex fused polycycles.[7][8]
-
Asymmetric Baeyer-Villiger Oxidation: While not a direct synthesis of the cyclobutanone ring, this Pd-catalyzed reaction transforms a prochiral 3-substituted cyclobutanone into a valuable, enantioenriched γ-lactone. This highlights the utility of catalytic systems in manipulating the cyclobutanone core to access other important chiral building blocks.[9]
The choice of phosphine ligands and bases is critical for optimizing these reactions. For instance, the combination of Pd2(dba)3, PPh3, and Cs2CO3 was found to be optimal for the carbene coupling of N-sulfonylhydrazones.[6]
Performance Comparison of Catalytic Systems
The ideal catalytic system depends heavily on the desired final product and the available starting materials. The table below summarizes the key features of the discussed systems.
| Catalytic System | Typical Transformation | Catalyst/Reagents | Key Advantages | Limitations | Yield/Selectivity | Reference(s) |
| Brønsted Acid | Direct Etherification | Tonsil Actisil FF, H+ | Simple, atom-economical, direct synthesis of this compound. | Limited scope for complex derivatives; not inherently asymmetric. | Good to high yields. | [1] |
| Rhodium(I) | C–C Activation / Annulation | [Rh(COD)2]BF4, Chiral Ligands (SEGPHOS, BINAP) | Excellent for complex, C(sp3)-rich polycycles; high enantioselectivity. | Requires pre-functionalized cyclobutanone substrates; catalyst can be expensive. | Good yields; >95% ee achievable. | [2][5] |
| Palladium(0) | Carbene Coupling | Pd2(dba)3, PPh3, Cs2CO3 | Access to diverse cyclobutenes and methylenecyclobutanes. | Requires N-sulfonylhydrazone derivatives. | Very good yields. | [6] |
| Palladium(0) | Tandem Annulation | Pd(OAc)2, PCy3, KOAc | Rapid construction of complex fused polycycles. | Substrate-specific; requires specific substitution patterns. | Good functional group tolerance. | [7][8] |
Experimental Workflows and Protocols
A well-designed experiment is crucial for success in catalytic synthesis. Below is a generalized workflow and a specific protocol for a rhodium-catalyzed annulation.
General Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. A palladium-catalyzed tandem reaction of 2-(2-bromobenzylidene)cyclobutanone with 2-alkynylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
A Comparative Guide to the Mechanistic Pathways of 2-Benzyloxycyclobutanone
For researchers, synthetic chemists, and professionals in drug development, 2-benzyloxycyclobutanone stands as a versatile and powerful building block. Its inherent ring strain, coupled with the stereoelectronic influence of the benzyloxy group, opens a gateway to a diverse array of complex molecular architectures. Understanding the mechanistic underpinnings of its reactivity is paramount to harnessing its full synthetic potential.
This guide provides an in-depth comparison of the primary reaction manifolds involving this compound. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights into how reaction conditions dictate mechanistic pathways and, ultimately, product outcomes.
The Dichotomy of Ring Strain: Ring Expansion Reactions
The ~26 kcal/mol of strain energy locked within the cyclobutane ring is a powerful thermodynamic driving force for reactions that involve ring opening or expansion. For this compound, this manifests most commonly as one-carbon ring expansion to form functionalized cyclopentanones. However, the method of initiation dictates the mechanism, regioselectivity, and stereochemical outcome.
Lewis Acid-Catalyzed Ring Expansion: The Oxocarbenium Pathway
Lewis acids are a cornerstone for activating the cyclobutanone carbonyl, initiating a cascade that culminates in ring expansion. This approach is favored for its typically mild conditions and predictable outcomes.
Mechanism Deep Dive: The reaction initiates with the coordination of a Lewis acid (e.g., TiCl₄, Sc(OTf)₃, EtAlCl₂) to the carbonyl oxygen. This activation polarizes the C-O bond and facilitates the cleavage of an adjacent C-C bond, driven by the relief of ring strain. In the case of this compound, the presence of the oxygen atom at the C2 position promotes the formation of a highly stabilized zwitterionic intermediate or a five-membered oxocarbenium ion. Subsequent rearrangement via migration of the more substituted carbon leads to the ring-expanded cyclopentanone. The choice of Lewis acid is critical; stronger Lewis acids can promote side reactions, while weaker ones may fail to initiate the reaction.[1][2]
Alternative Comparison: Diazomethane Ring Expansion
A classic alternative for one-carbon ring expansion is the use of diazomethane.[1] While effective, this method presents a significant comparative difference in regioselectivity. With unsymmetrically substituted cyclobutanones, diazomethane often favors the migration of the less-substituted α-carbon, a prediction that can be unreliable and substrate-dependent.[1] In contrast, the Lewis acid-catalyzed pathway with a 2-alkoxy substituent provides a more predictable regiochemical outcome due to the stabilizing effect of the oxygen on the intermediate.
| Method | Key Intermediate | Regioselectivity Driver | Typical Substrate | Key Advantages/Disadvantages |
| Lewis Acid Catalysis | Oxocarbenium Ion | Electronic stabilization by the 2-benzyloxy group | 2-Alkoxycyclobutanones | Pro: High regioselectivity, mild conditions. Con: Requires stoichiometric, often moisture-sensitive reagents. |
| Diazomethane | Diazoalkane adduct | Steric/electronic balance (often favors less substituted C) | General unsymmetrical cyclobutanones | Pro: Simple procedure. Con: Poor/unpredictable regioselectivity, hazardous reagent. |
Free Radical-Mediated Ring Expansion: The Alkoxy Radical Pathway
An alternative mechanistic manifold involves the generation of a radical at a position that can engage the cyclobutanone carbonyl. This method provides access to unique annulated ring systems.[3][4]
Mechanism Deep Dive: The process typically begins with a cyclobutanone bearing an exo-alkyl halide side chain. Treatment with a radical initiator (e.g., AIBN) and a radical mediator like tri-n-butyltin hydride generates a carbon-centered radical. This radical attacks the carbonyl oxygen intramolecularly, forming a transient alkoxy radical.[4] Driven by the release of ring strain, this intermediate undergoes rapid β-scission of one of the cyclobutane C-C bonds. The regioselectivity of this cleavage is crucial; cleavage of the internal bond leads to the desired ring-expanded product, often a fused seven- or eight-membered ring.[3][4] The stereochemistry of the initial substrate is critical, as endo-substituted side chains can be sterically hindered and prone to direct reduction rather than ring expansion.[3]
Photochemical Reactions: Harnessing Light to Break Bonds
Photochemistry offers a distinct set of reaction pathways, starting from the electronically excited state of the molecule. For cyclobutanone, excitation (typically n→π*) can lead to several competing processes, including ring expansion, decarbonylation, and cycloelimination.[5][6]
Mechanism Deep Dive: Upon photoexcitation to the singlet excited state (S1), this compound can undergo a Norrish Type-I cleavage. This involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl, forming a biradical intermediate. The fate of this biradical determines the final product.
-
Ring Expansion: Rearrangement of the biradical can lead to an oxacarbene, which is a precursor to ring-expanded products like γ-lactones (after oxidation). Computational studies suggest this is a plausible pathway on the ground state potential energy surface following internal conversion from S1.[5][6]
-
Decarbonylation: The biradical can lose carbon monoxide (CO), forming a trimethylene biradical. This typically occurs after intersystem crossing (ISC) to the triplet state (T1) and can ultimately lead to cyclopropane derivatives.[6]
-
Cycloelimination: The biradical can cleave to form a ketene and an alkene. This is thought to be a concerted process occurring on the ground state (S0) after internal conversion from S1.[6]
The benzyloxy substituent can influence the stability and reactivity of the biradical intermediate, potentially altering the quantum yields of these competing pathways compared to unsubstituted cyclobutanone.
Experimental Protocols & Self-Validating Systems
Trustworthiness in experimental design is achieved when protocols are self-validating. This means including steps and observations that confirm the reaction is proceeding as expected. Below is a representative protocol for a Lewis acid-catalyzed reaction, highlighting the causality behind each step.
Protocol: Lewis Acid-Promoted Ring Expansion of this compound
Objective: To synthesize a 2-benzyloxycyclopentanone derivative via a Lewis acid-catalyzed ring expansion, comparing the efficacy of two different Lewis acids.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid A: Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 2.5 equiv)[2]
-
Lewis Acid B: Scandium(III) triflate (Sc(OTf)₃, 0.25 equiv)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Glassware Preparation: A two-necked round-bottomed flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.
-
Causality: Lewis acids like EtAlCl₂ are extremely moisture-sensitive. Rigorous exclusion of water is critical to prevent quenching of the catalyst and ensure reproducibility.
-
-
Reagent Addition: The flask is charged with this compound (1.0 equiv) and dissolved in anhydrous DCM.
-
Causality: DCM is an excellent solvent for this reaction due to its polarity and low freezing point, allowing for reactions at very low temperatures.
-
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Causality: The ring-opening process can be highly exothermic. Low temperature is essential to control the reaction rate, prevent side reactions, and improve diastereoselectivity.[2] A color change to yellow upon addition of the starting material may be observed.
-
-
Lewis Acid Addition (Perform two separate reactions for comparison):
-
Reaction A (EtAlCl₂): The solution of ethylaluminum dichloride (2.5 equiv) is added dropwise via syringe over 30-50 minutes.
-
Self-Validation: A deepening of color (e.g., to orange or red) upon addition of the Lewis acid is a visual indicator of the formation of the activated complex. The slow addition rate prevents a dangerous exotherm.[2]
-
-
Reaction B (Sc(OTf)₃): The scandium(III) triflate (0.25 equiv) is added in one portion. The reaction is then stirred at a higher temperature, such as 50 °C.[1]
-
Self-Validation: Sc(OTf)₃ is a solid catalyst. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of starting material.
-
-
-
Reaction Monitoring: The reaction is stirred at the specified temperature for 1-2 hours after the addition is complete. Progress is monitored by TLC, staining with p-anisaldehyde to visualize both the ketone starting material and product.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow addition of saturated aqueous NaHCO₃.
-
Causality: The quench neutralizes the highly reactive Lewis acid, stopping the reaction. A slow, cold quench is vital to safely manage the heat generated from the acid-base reaction.
-
-
Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR to determine the conversion and the ratio of regioisomers. The product is then purified by flash column chromatography. The yield and diastereomeric ratio of the purified product from Reaction A and B should be compared to assess the performance of each Lewis acid.
Conclusion
The reactivity of this compound is a rich field of study, governed by a delicate interplay of ring strain, stereoelectronics, and reaction conditions. Lewis acid catalysis offers a predictable and regioselective route to cyclopentanones via an oxocarbenium intermediate, providing a distinct advantage over less selective methods like diazomethane addition. In contrast, radical and photochemical methods open up entirely different mechanistic manifolds, leading to annulated systems or a mixture of cleavage products, respectively. For the synthetic chemist, a deep, mechanism-based understanding of these competing pathways is the key to rationally designing experiments and transforming this versatile building block into complex, high-value molecules.
References
A Comparative Guide to the Synthesis of 2-Benzyloxycyclobutanone for Advanced Research Applications
In the landscape of modern medicinal chemistry and materials science, cyclobutane derivatives serve as pivotal building blocks. Their inherent ring strain and unique three-dimensional architecture offer novel avenues for therapeutic intervention and material design. Among these, 2-benzyloxycyclobutanone stands out as a versatile intermediate. Its synthesis, however, presents a set of challenges and choices that can significantly impact yield, purity, and stereochemical outcome. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental insights to inform your research and development endeavors.
Introduction: The Significance of this compound
This compound is a key precursor in the synthesis of a variety of complex organic molecules. The benzyl ether provides a stable protecting group for the hydroxyl functionality at the 2-position, which can be readily removed under mild hydrogenolysis conditions. This allows for the selective modification of other parts of the molecule before revealing the hydroxyl group for further functionalization. The cyclobutanone ring itself can undergo a range of transformations, including ring-expansion, ring-opening, and nucleophilic addition, making it a powerful synthetic tool.
This guide will focus on two principal and distinct methodologies for the synthesis of this compound: a direct acid-catalyzed benzylation of 2-hydroxycyclobutanone and a more intricate enantioselective route commencing with racemic 2-hydroxycyclobutanone acetals. The choice between these routes will largely depend on the specific requirements of your synthetic target, particularly the need for stereochemical control.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway is a critical decision in any research program. Factors such as overall yield, step economy, cost of reagents, and the ability to control stereochemistry must be carefully weighed. The following table provides a high-level comparison of the two major routes to this compound.
| Metric | Route 1: Acid-Catalyzed Benzylation | Route 2: Enantioselective Synthesis via Enzymatic Resolution |
| Starting Material | 2-Hydroxycyclobutanone | Racemic 2-hydroxycyclobutanone acetals |
| Key Reagents | Benzyl alcohol, Acid catalyst (e.g., CSA) | Lipase (e.g., Novozym 435), Benzyl bromide, NaH, Acid |
| Overall Yield | Good to high | Moderate |
| Stereochemical Control | Racemic product | High enantiomeric excess (ee) |
| Number of Steps | One | Multiple |
| Advantages | Direct, high-yielding, simple procedure | Provides access to enantiomerically pure products |
| Disadvantages | Produces a racemic mixture | Multi-step, lower overall yield, requires specialized enzymes |
Route 1: Acid-Catalyzed Benzylation of 2-Hydroxycyclobutanone
This method represents the most direct approach to racemic this compound. The reaction proceeds via an acid-catalyzed nucleophilic substitution, where the hydroxyl group of 2-hydroxycyclobutanone is protonated to form a good leaving group (water), followed by attack of benzyl alcohol.
Mechanistic Considerations
The use of an acid catalyst, such as camphorsulfonic acid (CSA), is crucial for protonating the hydroxyl group of 2-hydroxycyclobutanone, thereby facilitating its departure as a water molecule upon nucleophilic attack by benzyl alcohol. The reaction is typically carried out in a non-polar solvent like dichloromethane to favor the desired etherification over potential side reactions.
Experimental Protocol
Materials:
-
2-Hydroxycyclobutanone
-
Benzyl alcohol
-
Camphorsulfonic acid (CSA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-hydroxycyclobutanone (1.0 eq) in dichloromethane, add benzyl alcohol (1.2 eq).
-
Add a catalytic amount of camphorsulfonic acid (0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Reported Yield: Good to high yields have been reported for this transformation, often in the range of 70-85%, depending on the specific reaction conditions and scale.[1][2]
Workflow Diagram
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Route 2: Enantioselective Synthesis via Enzymatic Resolution
For applications where stereochemistry is critical, an enantioselective synthesis is required. This route provides access to enantiomerically pure (R)- or (S)-2-benzyloxycyclobutanone through a multi-step process involving enzymatic resolution.[2][3]
Mechanistic Considerations
The key step in this sequence is the enzymatic transesterification of racemic 2-hydroxycyclobutanone acetals. A lipase, such as Novozym 435, selectively acylates one enantiomer of the alcohol, leaving the other unreacted. This allows for the separation of the two enantiomers. Subsequent benzylation of the desired enantiomerically enriched alcohol, followed by deprotection of the acetal, yields the final product with high enantiomeric purity.
Experimental Protocol
Step 1: Enzymatic Resolution of Racemic 2-Hydroxycyclobutanone Acetal
-
Dissolve racemic 2-hydroxycyclobutanone acetal in an appropriate organic solvent (e.g., diisopropyl ether).
-
Add an acyl donor (e.g., vinyl acetate) and the lipase (e.g., Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction for approximately 50% conversion.
-
Filter off the enzyme and separate the acylated and unreacted alcohol by column chromatography.
Step 2: Benzylation of the Enantiomerically Enriched Alcohol
-
To a solution of the enantiomerically enriched 2-hydroxycyclobutanone acetal in anhydrous THF at 0 °C, add sodium hydride (NaH) portion-wise.
-
Stir the mixture for 30 minutes, then add benzyl bromide.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Step 3: Deacetalation
-
Dissolve the benzylated acetal in a mixture of acetone and water containing a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the acid, remove the acetone under reduced pressure, and extract the product.
-
Purify the final product, enantiomerically pure this compound, by column chromatography.
Reported Yield: The overall yield for this multi-step process is moderate, typically in the range of 30-40%, but the enantiomeric excess of the final product is generally very high (>97% ee).[3]
Workflow Diagram
References
A Comparative Guide to Cyclobutane Synthesis: Benchmarking 2-Benzyloxycyclobutanone Against Novel Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strained four-membered ring of cyclobutane is a privileged scaffold in medicinal chemistry and natural product synthesis, offering unique conformational constraints.[1] 2-Benzyloxycyclobutanone has long served as a reliable and versatile building block for introducing this moiety. However, the evolution of synthetic methodology has brought forth novel intermediates that promise improved efficiency, stereocontrol, and functional group tolerance. This guide provides a critical benchmark of the incumbent, this compound, against two classes of emerging contenders: silyl-protected cyclobutanones generated via modern photochemical methods and enantiomerically enriched cyclobutanones accessed through organocatalysis. Through a detailed comparison of synthetic accessibility, stability, and reactivity, supported by experimental protocols, this document aims to equip researchers with the insights needed to select the optimal cyclobutane synthon for their specific synthetic challenges.
The Enduring Utility of the Cyclobutane Scaffold in Modern Chemistry
Strained carbocyclic molecules, particularly cyclobutane derivatives, are powerful tools in organic synthesis.[2] Their inherent ring strain (approximately 26 kcal/mol) can be strategically harnessed for selective ring-opening, ring-expansion, and functionalization reactions, providing access to complex molecular architectures that might otherwise be difficult to assemble.[3] In drug discovery, the cyclobutane unit is often used as a conformationally restricted bioisostere for other groups, helping to lock a molecule into a bioactive conformation and improve metabolic stability.[1] Consequently, the development of robust and efficient methods to synthesize functionalized cyclobutane intermediates is of paramount importance.
The Incumbent: A Profile of this compound
This compound has established itself as a workhorse intermediate. Its utility stems from the dual functionality of a reactive ketone and a stable, yet readily cleavable, benzyl ether protecting group.
Synthesis and Physicochemical Properties
The most common and straightforward synthesis of this compound involves the acid-catalyzed reaction of 2-hydroxycyclobutanone with a benzyl alcohol.[3][4] This method is generally efficient and provides the target molecule in good to high yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Benzyloxycyclobutanone
As a Senior Application Scientist, my aim is to extend our support beyond the point of sale by empowering you with the critical knowledge for safe and compliant laboratory operations. This guide provides a detailed protocol for the proper disposal of 2-Benzyloxycyclobutanone, ensuring the safety of personnel and adherence to environmental regulations. Our approach is grounded in established safety principles, explaining not just the "how" but the "why" behind each procedural step.
Hazard Profile & Core Safety Principles
Understanding the hazard profile of this compound is fundamental to its safe disposal. While safety data sheets (SDS) can vary, a conservative approach is always recommended. The parent compound, cyclobutanone, is classified as a highly flammable liquid and vapor.[1][2][3] Derivatives like this compound may carry similar risks. Some data indicates that it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5][6]
Therefore, all waste streams containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be treated as hazardous chemical waste . The core principles for its disposal are:
-
Containment: Never dispose of this compound down the drain or in regular trash.[1][4][5] All waste must be collected in designated, properly sealed containers.
-
Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[1] Improper mixing can lead to dangerous reactions. Ketones, for example, should be kept separate from strong oxidizing agents and bases.[2]
-
Compliance: All disposal procedures must adhere to local, regional, and national hazardous waste regulations.[1][7] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is your primary defense against chemical exposure. The selection of PPE depends on the scale and nature of the handling task.
Table 1: PPE Requirements for Handling this compound Waste
| Task | Minimum Required PPE | Rationale |
| Routine Waste Collection | Nitrile gloves, safety glasses with side shields, flame-resistant lab coat. | Protects against incidental splashes and skin contact. |
| Spill Cleanup | Double-layered nitrile gloves, chemical splash goggles, face shield, flame-resistant lab coat or chemical-resistant apron. | Provides enhanced protection for eyes, face, and skin during direct contact with larger quantities of the chemical. |
| Large Spill (>100 mL) | In addition to the above, a respirator may be required depending on ventilation.[4][5] | Mitigates inhalation risk from vapors, especially in poorly ventilated areas. |
Always inspect gloves for integrity before use and wash hands thoroughly after handling any chemical waste.[4]
Step-by-Step Waste Collection & Segregation
Proper collection at the source is the most critical step in the disposal workflow.
-
Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a screw-top cap to prevent vapor release.[8]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS office. The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents and this compound) with their approximate percentages, and indicate the relevant hazards (e.g., "Flammable Liquid," "Irritant").[9]
-
Waste Accumulation:
-
Collect all solutions containing this compound in the designated container.
-
Keep the container closed at all times, except when adding waste.[10] This minimizes the release of flammable and potentially harmful vapors.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[11] The SAA must be in a well-ventilated area, away from heat and ignition sources.[1][3][12]
-
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][13]
Spill Management & Emergency Disposal
Accidental spills require an immediate and systematic response to mitigate risks.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[1][12] this compound and its common solvents are flammable, and vapors can travel to an ignition source.[2][12]
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Contain & Absorb:
-
For small spills (<100 mL), cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Use non-sparking tools (e.g., plastic or brass) to scoop the absorbed material into a designated waste container.[1][3][12]
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
Dispose: Seal and label the container with the spill debris and decontamination materials as hazardous waste. Arrange for pickup with your EHS office.
Disposal of Empty Containers
An "empty" container that held this compound is not truly empty; it contains residual chemical and vapor and must be handled as hazardous waste.[1]
Protocol for Container Decontamination:
-
Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple-rinse it.[10][11]
-
Rinse Solvent: Use a small amount of a suitable solvent (one that can dissolve the residue, like acetone or ethanol).
-
Collect Rinsate: Pour the solvent into the container, cap and shake it to rinse all interior surfaces, then pour the rinsate into your designated hazardous waste container. This rinsate is hazardous waste. [10]
-
Repeat: Repeat this rinsing process two more times.
-
Final Disposal: Once triple-rinsed, the container may be safe for disposal in regular trash or recycling, but only after defacing or removing all hazardous labels.[10][11] Crucially, confirm this final step with your institution's EHS, as local regulations may vary.
Final Disposal Pathway
The ultimate fate of your collected hazardous waste is managed by certified professionals.
-
EHS Pickup: Once your waste container is full (or you have completed the project), submit a chemical waste pickup request to your EHS office.[10]
-
Treatment: The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The most common and effective disposal method for flammable organic compounds like this compound is controlled incineration at high temperatures in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts.[5][14]
Disposal Decision Workflow
This diagram outlines the logical steps for managing this compound waste from generation to disposal.
Caption: Decision workflow for this compound waste management.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 206751-75-9|2-(Benzyloxy)cyclobutanone|BLD Pharm [bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. dawnscientific.com [dawnscientific.com]
- 14. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
